molecular formula C43H65N5O10 B1682012 Telithromycin CAS No. 191114-48-4

Telithromycin

カタログ番号: B1682012
CAS番号: 191114-48-4
分子量: 812.0 g/mol
InChIキー: LJVAJPDWBABPEJ-PNUFFHFMSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Telithromycin is an amino sugar.
This compound, a semi-synthetic erythromycin derivative, belongs to a new chemical class of antibiotics called ketolides. Ketolides have been recently added to the macrolide-lincosamide-streptogramin class of antibiotics. Similar to the macrolide antibiotics, this compound prevents bacterial growth by interfering with bacterial protein synthesis. This compound binds to the 50S subunit of the 70S bacterial ribosome and blocks further peptide elongation. Binding occurs simultaneously at to two domains of 23S RNA of the 50S ribosomal subunit, domain II and V, where older macrolides bind only to one. It is used to treat mild to moderate respiratory infections.
This compound is a Ketolide Antibacterial.
This compound is a ketolide, a novel form of macrolide antibiotic that is recommended for treatment of community acquired pneumonia. This compound was approved for use in the United States in 2004 and subsequently linked to several cases of severe drug induced liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2001 and has 8 approved and 5 investigational indications. This drug has a black box warning from the FDA.
a ketolide;  semisynthetic derivative of erythromycin with cycling of the C11-12 positions to form a carbamate ring to avoid acquired resistance to macrolides;  binds 70S bacterial rRNA, specifically to the 23S part (23S RIBOSOMAL RNA), preventing protein synthesis; 

特性

IUPAC Name

(1S,2R,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C43H65N5O10/c1-12-33-43(8)37(48(41(53)58-43)19-14-13-18-47-23-31(45-24-47)30-16-15-17-44-22-30)27(4)34(49)25(2)21-42(7,54-11)38(28(5)35(50)29(6)39(52)56-33)57-40-36(51)32(46(9)10)20-26(3)55-40/h15-17,22-29,32-33,36-38,40,51H,12-14,18-21H2,1-11H3/t25-,26-,27+,28+,29-,32+,33-,36-,37-,38-,40+,42-,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVAJPDWBABPEJ-PNUFFHFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046455
Record name Telithromycin
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Molecular Weight

812.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

White to off-white crystalline powder, Crystals from ether

CAS No.

191114-48-4
Record name Telithromycin
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Record name Telithromycin [USAN:INN:BAN]
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Record name Telithromycin
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Record name 11,12-dideoxy-3-de((2,6-dideoxy-3-C-methyl-3-O-methyl-3-oxo-12,11-(oxycarbonyl(4-(4-(3-pyridinyl)-1H-imidazol-1-yl)butyl)imino))-erythromycin
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Record name TELITHROMYCIN
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Melting Point

176-188 °C, 187-188 °C
Record name Telithromycin
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Foundational & Exploratory

Telithromycin mechanism of action on bacterial ribosomes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Telithromycin on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Ketolides

The rising tide of antibiotic resistance has necessitated the development of novel antimicrobial agents that can overcome existing resistance mechanisms. This compound, the first member of the ketolide class of antibiotics to be approved for clinical use, represents a significant advancement in the lineage of macrolide antibiotics.[1][2] Ketolides are semi-synthetic derivatives of erythromycin (B1671065), characterized by the replacement of the L-cladinose sugar at position 3 of the 14-membered macrolactone ring with a keto group.[3][4] This modification, along with the addition of an alkyl-aryl side chain, enhances the binding affinity of this compound to the bacterial ribosome and provides it with a broader spectrum of activity, particularly against macrolide-resistant respiratory pathogens.[4][5][6]

The Bacterial Ribosome: A Prime Antimicrobial Target

The bacterial 70S ribosome, composed of a large (50S) and a small (30S) subunit, is a primary target for many clinically important antibiotics.[7][8] Its structural and functional differences from the eukaryotic 80S ribosome allow for selective inhibition of bacterial protein synthesis.[8] Specifically, the 50S subunit houses the peptidyl transferase center (PTC), the site of peptide bond formation, and the nascent peptide exit tunnel (NPET), through which the growing polypeptide chain emerges.[5][9] this compound, like its macrolide predecessors, exerts its antibacterial effect by binding within this critical region of the 50S subunit.[3][4]

Core Mechanism of Action: A Dual Binding Strategy

This compound's enhanced efficacy stems from its unique, dual-interaction binding mode with the 23S ribosomal RNA (rRNA) of the 50S subunit.[3][10][11][12] This allows it to overcome common resistance mechanisms that affect traditional macrolides.

Primary Binding Site in Domain V

Similar to classical macrolides, the macrolactone ring of this compound binds to domain V of the 23S rRNA, near the PTC at the entrance of the peptide exit tunnel.[5][10] Key interactions involve hydrogen bonds and hydrophobic contacts with specific nucleotides, most notably A2058 and A2059 (E. coli numbering).[5] The desosamine (B1220255) sugar of this compound is also crucial for this interaction, with its 2'-OH group forming a hydrogen bond with A2058.[5][10] This binding obstructs the passage of newly synthesized polypeptides, leading to the inhibition of protein synthesis.[5][10]

Secondary Binding Site in Domain II

What distinguishes this compound is its extended alkyl-aryl side chain, which establishes a second contact point with domain II of the 23S rRNA.[6][10][13][14] This arm extends into a crevice and interacts with nucleotide A752.[6][13] This secondary interaction anchors the drug more firmly to the ribosome, increasing its binding affinity more than 10-fold compared to erythromycin.[3] This dual binding is critical for this compound's activity against strains with methylation-based resistance at A2058 (mediated by erm genes), as the interaction with domain II can compensate for weakened binding at the primary site.[5][10]

A Two-Step Binding Process

Kinetic and footprinting analyses have revealed that this compound binds to the E. coli ribosome in a two-step process.[15][16][17][18][19]

  • Initial Low-Affinity Binding: this compound first binds to a low-affinity site (KT ≈ 500 nM), where its alkyl-aryl side chain interacts with nucleotides A789 and U790 of the 23S rRNA.[15][16][17][18][19]

  • Shift to High-Affinity Binding: Subsequently, the drug slowly shifts to a high-affinity conformation (KT* ≈ 8.33 nM).[15][16][17][18] In this final state, the side chain interacts with the base pair U2609:A752 and the loop of ribosomal protein L22.[15][16][17][18]

This slow-binding mechanism and stable final complex contribute to its potent inhibitory effect.

Telithromycin_Mechanism This compound's Dual Interaction with the 50S Ribosomal Subunit cluster_ribosome 50S Ribosomal Subunit cluster_this compound This compound DomainV Domain V (23S rRNA) A2058, A2059 NPET Nascent Peptide Exit Tunnel DomainII Domain II (23S rRNA) A752 PTC Peptidyl Transferase Center (PTC) This compound This compound Molecule This compound->NPET Blocks Tunnel Macrolactone Macrolactone Ring + Desosamine Sugar SideChain Alkyl-Aryl Side Chain Macrolactone->DomainV Primary Binding (H-bonds, hydrophobic) SideChain->DomainII Secondary Binding (Anchoring) Footprinting_Workflow General Workflow for Ribosome Footprinting Start Isolate 70S Ribosomes Incubate Incubate Ribosomes with this compound Start->Incubate Control Control: Ribosomes without this compound Start->Control Probe Treat with Chemical Probe (e.g., DMS) Incubate->Probe Extract Extract 23S rRNA Probe->Extract Probe_Control Treat Control with Chemical Probe Control->Probe_Control Probe_Control->Extract RT Primer Extension via Reverse Transcriptase Extract->RT Gel Analyze cDNA on Sequencing Gel RT->Gel Analyze Identify Protected Nucleotides (Drug Binding Site) Gel->Analyze

References

Crystal Structure of Telithromycin Bound to the 50S Ribosomal Subunit: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the ketolide antibiotic telithromycin in complex with the 50S ribosomal subunit from Deinococcus radiodurans. The structural data, experimental methodologies, and mechanistic insights presented herein are crucial for understanding the antibiotic's mode of action and for the rational design of novel antibacterial agents.

Executive Summary

This compound, a semi-synthetic derivative of erythromycin, is a potent inhibitor of bacterial protein synthesis. Its enhanced activity, particularly against macrolide-resistant strains, is attributed to its unique binding interaction with the bacterial ribosome. This guide delves into the high-resolution crystal structure of this compound bound to the 50S ribosomal subunit, providing a detailed overview of its binding site, molecular interactions, and the experimental procedures used to elucidate this structure.

Crystallographic Data of this compound-50S Ribosomal Subunit Complex

The quantitative data presented below is derived from the crystal structure of this compound bound to the Deinococcus radiodurans 50S ribosomal subunit, available under the Protein Data Bank (PDB) accession code 1P9X.[1][2]

Parameter Value
PDB ID1P9X
Experimental MethodX-RAY DIFFRACTION
Resolution3.40 Å
R-Value Work0.273
R-Value Free0.340
R-Value Observed0.280
Space GroupI222
Unit Cell Dimensions (a, b, c)170.0 Å, 414.5 Å, 693.0 Å
Total Structure Weight934.22 kDa
Atom Count58,817

Table 1: Crystallographic Data and Refinement Statistics for the this compound-D50S Complex.[1][2]

Molecular Interactions of this compound with the 50S Ribosomal Subunit

This compound binds within the nascent peptide exit tunnel of the 50S ribosomal subunit, effectively blocking the passage of newly synthesized proteins.[2] A key feature of its interaction is its dual binding to two distinct domains of the 23S rRNA: domain V and domain II.[2][3][4][5] This dual interaction is a hallmark of ketolides and contributes to their high affinity and efficacy against macrolide-resistant bacteria.[3][4]

Interactions with Domain V

Similar to macrolide antibiotics, the macrolactone ring of this compound interacts with domain V of the 23S rRNA.[2] The desosamine (B1220255) sugar of this compound is involved in hydrophobic interactions with A2042 (A2059 in E. coli) and its 2'-hydroxyl group is within hydrogen bonding distance of A2041 (A2058 in E. coli).[2] The 3-keto group of the macrolactone ring also forms a hydrogen bond within this domain.[2]

Interactions with Domain II

A distinguishing feature of this compound is its interaction with domain II of the 23S rRNA, which is not observed with older macrolides.[2][5] The alkyl-aryl extension of this compound inserts into a crevice formed by nucleotides in domain II, including A751, A789, and U790 in E. coli.[1] This additional binding site is crucial for its activity against strains that have developed resistance to macrolides through modifications in domain V.[2]

Experimental Protocols

The determination of the crystal structure of the this compound-50S ribosomal subunit complex involved the following key experimental stages:

Purification of 50S Ribosomal Subunits

A systematic approach was undertaken to purify 50S ribosomal subunits from Deinococcus radiodurans to obtain preparations suitable for crystallization.[3] This involved optimizing fermentation conditions, cell lysis, and purification protocols to ensure the integrity, purity, and activity of the subunits.[3]

Crystallization

Co-crystals of the D. radiodurans 50S ribosomal subunit (D50S) in complex with this compound were grown using the vapor diffusion method.[2] The complex was formed by incubating the D50S subunits with a clinically relevant concentration of this compound (0.01 mM).[2]

X-ray Diffraction Data Collection and Processing

Diffraction data were collected at cryogenic temperatures (90-100 K) at the European Synchrotron Radiation Facility (ESRF) and the Advanced Photon Source (APS).[2] The collected data were then processed and scaled using software packages such as DENZO/SCALEPACK/HKL2000.[2]

Structure Determination and Refinement

The structure was solved using molecular replacement, with the known structure of the D50S subunit serving as the initial model.[2] The conformation of this compound was modeled into the electron density maps, and the entire structure was refined using CNS (Crystallography & NMR System).[2] Solvent flattening was employed to improve the quality of the electron density maps.[2]

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound inhibits bacterial protein synthesis.

Telithromycin_Mechanism_of_Action This compound This compound Ribosome_50S 50S Ribosomal Subunit This compound->Ribosome_50S Binds to Domain_V 23S rRNA Domain V Ribosome_50S->Domain_V Primary Binding Site Domain_II 23S rRNA Domain II Ribosome_50S->Domain_II Secondary Binding Site Peptide_Exit_Tunnel Peptide Exit Tunnel Domain_V->Peptide_Exit_Tunnel Domain_II->Peptide_Exit_Tunnel Inhibition Inhibition Peptide_Exit_Tunnel->Inhibition Blockage Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Halts

Caption: Mechanism of this compound action on the 50S ribosomal subunit.

Two-Step Binding Model of this compound to the E. coli Ribosome

Kinetic and footprinting analyses have revealed a two-step binding mechanism for this compound to the E. coli ribosome.

Two_Step_Binding cluster_step1 Step 1: Initial Binding (Rapid) cluster_step2 Step 2: Isomerization (Slow) Initial_Complex Initial Encounter Complex (Low Affinity, KT = 500 nM) Initial_Interaction Lactone ring in upper peptide tunnel. Alkyl-aryl side chain interacts with A789 and U790 of Domain II. Initial_Complex->Initial_Interaction Final_Complex Final High-Affinity Complex (KT* = 8.33 nM) Initial_Complex->Final_Complex Conformational Change Final_Interaction Lactone ring position maintained. Side chain shifts to interact with U2609:A752 base pair and protein L22. Final_Complex->Final_Interaction

Caption: Two-step binding model of this compound to the E. coli ribosome.[1][6]

Experimental Workflow for Crystal Structure Determination

The workflow for determining the crystal structure of the this compound-50S complex is outlined below.

Crystallography_Workflow Purification 50S Subunit Purification (Deinococcus radiodurans) Complex_Formation Complex Formation (50S + this compound) Purification->Complex_Formation Crystallization Crystallization (Vapor Diffusion) Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Molecular Replacement) Data_Collection->Structure_Solution Refinement Model Building and Refinement Structure_Solution->Refinement PDB_Deposition PDB Deposition (1P9X) Refinement->PDB_Deposition

Caption: Experimental workflow for this compound-50S structure determination.

References

Telithromycin's Binding Kinetics and Affinity to Bacterial Ribosomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telithromycin, the first ketolide antibiotic approved for clinical use, represents a significant advancement in the macrolide class of antibiotics. Its unique structural modifications, including a C3-keto group instead of an L-cladinose sugar and a large alkyl-aryl side chain, confer an enhanced binding affinity to the bacterial ribosome. This increased affinity allows this compound to overcome common macrolide resistance mechanisms, making it a critical agent against multi-drug resistant pathogens.[1][2] This technical guide provides an in-depth analysis of the binding kinetics and affinity of this compound to its ribosomal target, the 50S subunit. It includes a compilation of quantitative binding data, detailed experimental methodologies, and visual representations of the binding pathways and experimental workflows.

This compound's Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[2] It binds to the 50S ribosomal subunit within the polypeptide exit tunnel, thereby blocking the progression of the nascent polypeptide chain.[3][4] A key feature of this compound is its ability to bind to two domains of the 23S rRNA, domain V and domain II.[2][4][5] This dual binding mechanism is crucial for its high affinity and its efficacy against bacterial strains resistant to older macrolides, which typically only bind to domain V.[1][2]

Quantitative Analysis of this compound-Ribosome Binding

The interaction of this compound with the bacterial ribosome is characterized by a two-step binding process. Initially, this compound binds to a low-affinity site, followed by a slower conformational change that results in a high-affinity interaction.[3][6][7] The following tables summarize the key quantitative data for this compound's binding to Escherichia coli ribosomes.

Table 1: Equilibrium Dissociation Constants for this compound Binding to E. coli Ribosomes [3][6][7]

Binding StepParameterValue
Step 1 (Low-Affinity)KT500 nM
Step 2 (High-Affinity)KT*8.33 nM

Table 2: Impact of Ribosomal Mutations on this compound Affinity in E. coli [6][7]

MutationEffect on Overall Affinity (J*T)
U2609C20-fold enhancement
L22 (residues 82-84)20-fold enhancement
U754ALess pronounced effect
L4 (Lys63Glu)No essential effect

Table 3: Inhibitory Concentration of this compound in Bacterial Strains

Bacterial StrainParameterValueReference
Streptococcus pneumoniaeIC50 (Growth)15 ng/ml[8]
Streptococcus pneumoniaeIC50 (Protein Synthesis)7.5 ng/ml[8]
Streptococcus pneumoniaeIC50 (50S subunit formation)15 ng/ml[8]

Experimental Protocols

The following sections detail the methodologies commonly employed to investigate the binding kinetics and affinity of this compound to bacterial ribosomes.

Preparation of Bacterial Ribosomes

Accurate binding studies necessitate the purification of active ribosomes.

Protocol for 70S Ribosome Purification: [7]

  • Cell Lysis: Bacterial cells (e.g., E. coli) are harvested in the mid-log phase and lysed by methods such as sonication or French press in a buffer containing low Mg2+ concentrations to favor ribosome dissociation.

  • Crude Ribosome Isolation: The cell lysate is centrifuged to remove cell debris. The supernatant is then layered over a sucrose (B13894) cushion and ultracentrifuged to pellet the ribosomes, ribosomal subunits, and polysomes.

  • Sucrose Gradient Centrifugation: The ribosomal pellet is resuspended and layered onto a 7%-30% (w/w) linear sucrose gradient.

  • Fractionation: The gradient is subjected to ultracentrifugation, after which fractions are collected. The absorbance at 260 nm is monitored to identify the peaks corresponding to the 30S, 50S, and 70S ribosomal particles.

  • Collection and Storage: The fractions containing the desired ribosomal species are collected, and the ribosomes are pelleted by ultracentrifugation. The pellets are then resuspended in a storage buffer and stored at -80°C.

Kinetic Analysis of this compound Binding

The slow, two-step binding of this compound can be investigated using competition assays.

Protocol for Competition Binding Assay (this compound vs. Tylosin): [3]

  • Complex Formation: Prepare a ribosomal complex C (e.g., 70S ribosomes programmed with a specific mRNA and tRNA).

  • Competition Reaction: Incubate complex C with a competing ligand (e.g., tylosin) that has a known binding mechanism and a fluorescent or radiolabeled probe.

  • Addition of this compound: Introduce varying concentrations of this compound to the reaction mixture.

  • Equilibration: Allow the reaction to reach equilibrium.

  • Measurement: Measure the displacement of the competing ligand by this compound. This can be done using techniques like nitrocellulose filter binding assays (if the probe is radiolabeled) or fluorescence polarization.

  • Data Analysis: The data is analyzed to determine the kinetic parameters of this compound's binding, including the on- and off-rates for each step of the binding process.

Footprinting Analysis

Chemical footprinting is used to identify the specific nucleotides on the 23S rRNA that interact with this compound.

Protocol for Chemical Footprinting: [3][7]

  • Ribosome-Telithromycin Complex Formation: Incubate purified 50S ribosomal subunits or 70S ribosomes with this compound at a concentration sufficient to ensure binding (e.g., 50 times the dissociation constant).

  • Chemical Modification: Treat the complex with a chemical probe that modifies rRNA bases (e.g., dimethyl sulfate (B86663) (DMS) which modifies adenines and cytosines, or kethoxal (B1673598) which modifies guanines). A control reaction without this compound is run in parallel.

  • RNA Extraction: Extract the 23S rRNA from both the this compound-treated and control samples.

  • Primer Extension: Use a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected binding site to perform reverse transcription. The reverse transcriptase will stop at the modified bases.

  • Gel Electrophoresis: Separate the resulting cDNA fragments on a sequencing gel.

  • Analysis: Compare the band patterns from the this compound-treated and control samples. A decrease in the intensity of a band in the this compound lane indicates that the corresponding nucleotide is protected from chemical modification by the bound antibiotic, thus identifying a contact point.

Puromycin (B1679871) Reaction Assay

This assay assesses the functional consequence of this compound binding by measuring the inhibition of peptidyl transfer.

Protocol for Puromycin Reaction Assay: [3][7]

  • Formation of Ribosomal Complex: Prepare a ribosomal complex carrying a nascent polypeptide chain (e.g., N-acetyl-[14C]Phe-tRNAPhe bound to the P-site).

  • Inhibition with this compound: Pre-incubate the ribosomal complex with varying concentrations of this compound.

  • Puromycin Reaction: Add puromycin, an aminoacyl-tRNA analog that can accept the nascent peptide from the P-site.

  • Product Extraction: Stop the reaction and extract the N-acetyl-[14C]Phe-puromycin product.

  • Quantification: Quantify the amount of product formed, typically by scintillation counting.

  • Data Analysis: Determine the concentration of this compound required to inhibit the puromycin reaction by 50% (IC50).

Visualizations

This compound Binding Pathway

The following diagram illustrates the two-step binding mechanism of this compound to the bacterial ribosome.

Telithromycin_Binding_Pathway R Ribosome (R) RT_low Low-Affinity Complex (RT) KT = 500 nM R->RT_low + T (fast) T This compound (T) RT_low->R - T (fast) RT_high High-Affinity Complex (RT) KT = 8.33 nM RT_low->RT_high Conformational Change (slow) RT_high->RT_low Reverse Change (slow) Kinetic_Analysis_Workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_detection Detection & Analysis prep_ribo Purify Ribosomes mix Incubate Ribosomes with Competing Ligand prep_ribo->mix prep_ligands Prepare this compound & Competing Ligand (labeled) prep_ligands->mix add_teli Add Serial Dilutions of this compound mix->add_teli equilibrate Allow to Reach Equilibrium add_teli->equilibrate measure Measure Bound vs. Free Labeled Ligand equilibrate->measure analyze Calculate Kinetic Parameters (kon, koff, Kd) measure->analyze Footprinting_Workflow cluster_binding Complex Formation cluster_modification Chemical Modification & Analysis bind_teli Incubate Ribosomes with this compound modify Treat with Chemical Probe (e.g., DMS) bind_teli->modify control Control: Ribosomes without this compound control->modify extract Extract 23S rRNA modify->extract primer_ext Primer Extension extract->primer_ext gel Analyze on Sequencing Gel primer_ext->gel compare Compare Protected Regions gel->compare

References

The Architecture of Potency: A Technical Guide to the Structure-Activity Relationship of Telithromycin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of antimicrobial resistance poses a significant threat to global health, diminishing the efficacy of established antibiotic classes. Macrolide antibiotics, long-standing pillars in the treatment of respiratory tract infections, have been particularly affected by resistance among key pathogens like Streptococcus pneumoniae. This challenge spurred the development of a new generation of antimicrobials: the ketolides. Telithromycin, the first ketolide approved for clinical use, was specifically engineered to overcome prevalent macrolide resistance mechanisms. This technical guide offers an in-depth exploration of the structure-activity relationship (SAR) of this compound and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical architecture, mechanism of action, and the molecular basis for its enhanced antibacterial profile.

Core Structural Modifications: From Macrolide to Ketolide

This compound is a semi-synthetic derivative of the 14-membered macrolide, erythromycin (B1671065).[1][2][3] Its enhanced activity stems from several key structural modifications that distinguish it from its predecessors.[4][5][6]

  • C3-Keto Group: The defining feature of the ketolide class is the replacement of the L-cladinose sugar at the C3 position of the macrolactone ring with a keto group.[2][4][5] This modification is crucial for two reasons: it confers stability in acidic environments (like the stomach) and, most importantly, it prevents the molecule from inducing the expression of erythromycin ribosome methylase (erm) genes, which are responsible for the common macrolide-lincosamide-streptogramin B (MLSB) resistance phenotype.[4][6][7][8]

  • C6-Methoxy Group: The addition of a methoxy (B1213986) group at the C6 position, similar to clarithromycin, prevents internal hemiketalization. This structural stabilization further enhances the drug's stability at gastric pH.[4][5][6]

  • C11/C12-Carbamate Side Chain: A large, aromatic N-substituted alkyl-aryl extension is attached via a cyclic carbamate (B1207046) group at the C11 and C12 positions.[1][4][9] This side chain is the primary driver of this compound's heightened potency and its ability to combat resistant bacteria. It facilitates a second, critical interaction with the bacterial ribosome, significantly increasing the drug's binding affinity.[4][5][6][10]

Mechanism of Action: A Dual-Binding Strategy

Like macrolides, this compound inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome and blocking the exit tunnel for nascent polypeptide chains.[1][3][9][11] However, its structural modifications enable a more robust and unique binding mechanism.

This compound interacts with two distinct domains of the 23S ribosomal RNA (rRNA), whereas traditional macrolides primarily bind to one.[1][9][12][13]

  • Domain V Interaction: The macrolactone ring of this compound forms hydrophobic interactions within the polypeptide exit tunnel in Domain V of the 23S rRNA, a binding mode shared with older macrolides. Key interactions involve nucleotides such as A2058 and A2059.[1][14][15]

  • Domain II Interaction: The flexible C11/C12 alkyl-aryl side chain extends into a separate pocket, forming a crucial, additional interaction with Domain II of the 23S rRNA, specifically with nucleotides like A752.[1][9][14][16]

This dual-binding mechanism results in a much higher affinity for the bacterial ribosome.[9] This is particularly important in overcoming resistance, as the strong interaction with Domain II can compensate for weakened binding at Domain V when the latter is modified by bacterial resistance enzymes.[1]

This compound's Dual-Binding Mechanism on the 50S Ribosome cluster_ribosome 50S Ribosomal Subunit domain_v Domain V (23S rRNA) (Primary Macrolide Site) tunnel Polypeptide Exit Tunnel domain_v->tunnel Forms part of tunnel wall domain_ii Domain II (23S rRNA) (Additional Ketolide Site) domain_ii->tunnel Adjacent to tunnel macrolactone Macrolactone Ring (+ C3-Keto) macrolactone->domain_v macrolactone->tunnel Blocks Tunnel side_chain C11/C12 Alkyl-Aryl Side Chain side_chain->domain_ii

Caption: this compound binds to both Domain V and II of the 23S rRNA, blocking the exit tunnel.

Quantitative Analysis of Binding and Activity

The structural enhancements of this compound translate directly into superior binding affinity and antibacterial potency, particularly against resistant strains.

Table 1: Ribosomal Binding Affinity Comparison
CompoundRibosome TypeRelative Binding AffinityReference
This compound Wild-Type~10x > Erythromycin A[4][5][6]
~6x > Clarithromycin[4][5][6]
This compound MLSB-Resistant (erm)>20x > Erythromycin A & Clarithromycin[4][5][6]
Erythromycin A Wild-TypeBaseline[4][5][6]
Clarithromycin Wild-Type~1.7x > Erythromycin A[5][6]
Table 2: In Vitro Activity (MIC µg/mL) Against Key Respiratory Pathogens
Organism (Resistance Mechanism)This compoundErythromycinClarithromycinAzithromycin (B1666446)
S. pneumoniae (Macrolide-Susceptible)≤0.015 - 0.030.03 - 0.060.03 - 0.060.06 - 0.12
S. pneumoniae (Efflux; mef(A))≤0.5[8]1 - 160.5 - 80.5 - 32
S. pneumoniae (Methylase; erm(B))≤0.5[8]>64>64>64
S. pyogenes (Macrolide-Susceptible)≤0.015 - 0.030.03 - 0.12≤0.015 - 0.060.06 - 0.25
S. pyogenes (Macrolide-Resistant)≤1.0[17]>1>1>1
H. influenzae2 - 42 - 84 - 160.5 - 2
M. catarrhalis0.06 - 0.120.06 - 0.120.12 - 0.250.03 - 0.06

(Note: MIC ranges are compiled from various sources and represent typical values. Specific values can vary between studies.)

Bypassing Resistance: A Molecular Masterclass

This compound's design directly counters the two most common mechanisms of macrolide resistance in S. pneumoniae.

  • Target Site Modification (MLSB Resistance): The erm(B) gene encodes a methylase enzyme that adds two methyl groups to nucleotide A2058 in Domain V of the 23S rRNA.[18] This modification sterically hinders the binding of traditional macrolides, leading to high-level resistance. This compound's C3-keto group does not induce the expression of this gene in inducible strains.[7] Furthermore, in strains where the methylase is constitutively expressed, the powerful binding interaction of the C11/C12 side chain with Domain II compensates for the weakened affinity at the methylated Domain V, allowing the drug to remain effective.[1]

  • Macrolide Efflux: The mef(A) gene encodes an efflux pump that actively removes 14- and 15-membered macrolides from the bacterial cell. This compound is a poor substrate for this pump and is not significantly affected by this resistance mechanism, thus retaining its activity.[7][9]

How this compound Overcomes Macrolide Resistance Mechanisms cluster_resistance Common Macrolide Resistance cluster_telithromycin_features This compound Structural Features erm erm(B) Gene (Target Modification) High-Level Resistance\nto Erythromycin High-Level Resistance to Erythromycin erm->High-Level Resistance\nto Erythromycin Methylates Ribosome (Domain V) mef mef(A) Gene (Efflux Pump) Resistance to\nErythromycin Resistance to Erythromycin mef->Resistance to\nErythromycin Pumps drug out keto C3-Keto Group keto->erm Does not induce expression sidechain C11/C12 Side Chain (Dual Binding) sidechain->High-Level Resistance\nto Erythromycin Compensates for weak Domain V binding via strong Domain II binding structure Overall Structure structure->mef Poor substrate for pump This compound Efficacy Maintained This compound Efficacy Maintained High-Level Resistance\nto Erythromycin->this compound Efficacy Maintained Resistance to\nErythromycin->this compound Efficacy Maintained Workflow for Broth Microdilution MIC Assay prep_stock 1. Prepare Drug Stock Solution dilution 4. Perform 2-Fold Serial Dilutions of Drug prep_stock->dilution prep_inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculation 5. Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation plate_setup 3. Dispense Broth into 96-Well Plate plate_setup->dilution dilution->inoculation controls 6. Include Growth and Sterility Controls inoculation->controls incubation 7. Incubate Plate (35°C, 18-24h) controls->incubation reading 8. Read Results and Determine MIC incubation->reading

References

Telithromycin synthesis pathway and chemical modifications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core synthesis pathway and chemical modifications of Telithromycin for researchers, scientists, and drug development professionals.

Introduction

This compound is a semi-synthetic antibiotic, and the first member of the ketolide class to be approved for clinical use.[1][2] Structurally derived from the 14-membered macrolide erythromycin (B1671065) A, this compound was designed to overcome the growing problem of bacterial resistance to older macrolides.[3][4] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[5]

Key structural modifications differentiate this compound from erythromycin, conferring a superior microbiological profile:

  • 3-keto group : The L-cladinose sugar at the C3 position is replaced with a keto group. This modification is critical for avoiding the induction of macrolide-lincosamide-streptogramin B (MLSB) resistance.[1][3][4]

  • C11,12-carbamate side-chain : A large alkyl-aryl side chain is attached via a cyclic carbamate (B1207046) at the C11 and C12 positions. This moiety provides an additional interaction point with the ribosome (domain II of the 23S rRNA), significantly increasing binding affinity, especially to ribosomes modified by resistance mechanisms.[1][3][4][5][6]

These features allow this compound to maintain potency against many macrolide-resistant respiratory pathogens, including Streptococcus pneumoniae.[1][7] This guide details the semi-synthetic pathway from erythromycin A and explores key chemical modifications and their impact on antibacterial activity.

Core Semi-Synthesis Pathway of this compound

The industrial synthesis of this compound is a multi-step semi-synthetic process starting from the readily available fermentation product, erythromycin A. A key challenge in the synthesis is preventing the formation of inactive 9,12-hemiacetal by-products. One established route involves the use of a precursor like clarithromycin (B1669154) or 6-O-methylerythromycin, which has improved acid stability.

The overall transformation involves three main phases:

  • Cladinose Removal and Oxidation : The C3-cladinose sugar is cleaved, and the resulting hydroxyl group is oxidized to the defining C3-ketone.

  • Carbamate Ring Formation : The C11 and C12 hydroxyl groups are converted into a cyclic carbamate.

  • Side Chain Attachment : The specific 4-(4-(pyridin-3-yl)imidazol-1-yl)butyl side chain is attached to the carbamate nitrogen.

The following diagram illustrates a representative synthetic pathway.

Telithromycin_Synthesis cluster_start Starting Material cluster_phase1 Phase 1: Decladinosylation & Oxidation cluster_phase2 Phase 2: Carbamate Formation cluster_phase3 Phase 3: Side Chain Attachment A Clarithromycin (6-O-methylerythromycin A) B Intermediate 1 (C3-OH, C3-Cladinose removed) A->B 1. Acid Hydrolysis (e.g., HCl) C Intermediate 2 (C3-Keto) B->C 2. Oxidation (e.g., Dess-Martin Periodinane) D Intermediate 3 (11,12-Cyclic Carbonate) C->D 3. Carbonate Formation (e.g., Phosgene equivalent) E Intermediate 4 (11,12-Cyclic Carbamate, N-H) D->E 4. Carbamate Formation via Ring Opening & Recyclization (with NH4OH) F This compound E->F 5. Side Chain Alkylation (e.g., with appropriate alkyl halide)

Caption: Semi-synthetic pathway from Clarithromycin to this compound.

Chemical Modifications and Structure-Activity Relationships (SAR)

Extensive research has focused on modifying the this compound scaffold to enhance potency, broaden the antibacterial spectrum, and overcome emerging resistance. Key sites for modification are the macrolactone ring and the C11,12 side chain.

Macrolactone Core Modifications
  • Desmethylation : Total synthesis of this compound analogs has enabled the study of "desmethyl" variants, where native methyl groups are replaced by hydrogen atoms.[8][9] This strategy aims to relieve steric clashes with mutated ribosomes, a common resistance mechanism.[9] However, studies have shown that removing methyl groups at C4, C8, and C10 can increase conformational flexibility, which may negatively impact biological activity.[8][9]

  • C12 Substitution : Replacing the C12-methyl group with an ethyl group has been explored. Several C12-ethyl ketolide analogs demonstrated potent activity against both macrolide-sensitive and resistant bacteria, with an antimicrobial spectrum comparable to this compound.[10]

C11,12-Carbamate Side Chain Modifications

The large aromatic N-substituted carbamate extension is a primary determinant of this compound's high ribosomal affinity.[3][4] This side chain makes additional contacts in the ribosomal exit tunnel, compensating for weakened interactions at the primary macrolide binding site in resistant strains.[6]

  • Biaryl Analogs : Modifications to the aryl moiety of the side chain have been investigated. For the related ketolide solithromycin (B1681048), a library of analogs was synthesized by modifying its biaryl side-chain to probe the effects of hydrogen bonding and π-stacking interactions within the ribosomal binding site.[11]

  • Tricyclic Ketolides : Novel tricyclic ketolides have been synthesized where the carbamate nitrogen is part of a new ring fused to the macrolactone. These compounds showed good in vitro activity against erythromycin-resistant S. aureus and S. pneumoniae.[12][13]

The logical relationship between structural modifications and their biological outcomes is visualized below.

SAR_Logic cluster_core This compound Core Structure cluster_mods Chemical Modifications cluster_outcomes Biological Outcomes Core This compound Scaffold Mod1 Desmethylation (C4, C8, C10) Core->Mod1 Mod2 C12-Ethyl Substitution Core->Mod2 Mod3 Side-Chain Aryl Group Modification Core->Mod3 Mod4 Tricyclic Fusion at C9/C11 Carbamate Core->Mod4 Outcome1 Altered Conformational Flexibility Mod1->Outcome1 Outcome2 Potency Maintained vs. Resistant Strains Mod2->Outcome2 Outcome3 Modulated Ribosomal (H-bonding, π-stacking) Mod3->Outcome3 Outcome4 Potent Activity vs. Resistant Gram+ Cocci Mod4->Outcome4 Outcome5 Potentially Reduced Activity Outcome1->Outcome5 Outcome3->Outcome2

Caption: Structure-Activity Relationship (SAR) logic for this compound.

Quantitative Data

The antibacterial efficacy of this compound and its analogs is typically quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains. Lower MIC values indicate higher potency.

Table 1: MIC Values (μg/mL) of this compound and Desmethyl Analogs [8]

CompoundE. coli (WT Ribosomes)E. coli (A2058G Mutant)
This compound (2)1664
4,8,10-Tridesmethyl TEL (3)128128
4,10-Didesmethyl TEL (4)32128
4,8-Didesmethyl TEL (5)64128
4-Desmethyl TEL (6)16256
Data sourced from a study on totally synthesized desmethyl analogs. The A2058G mutation is a clinically relevant mechanism of macrolide resistance.

Table 2: Ribosomal Binding Affinity of this compound vs. Erythromycin [3][4]

AntibioticRelative Affinity (Wild-Type Ribosomes)Relative Affinity (MLSB-Resistant Ribosomes)
Erythromycin A1x1x
Clarithromycin~1.7x~3.3x
This compound 10x >20x
Data illustrates the significantly enhanced binding affinity of this compound, particularly to resistant ribosomes, which correlates with its superior potency.

Experimental Protocols

Detailed experimental protocols for semi-synthesis are often proprietary. However, procedures published for the total synthesis of analogs provide insight into the chemical transformations involved. The following are representative protocols adapted from the literature for key synthetic steps.

Protocol: Oxidation of C3-Hydroxyl to C3-Keto

This protocol describes the oxidation of a C3-hydroxyl group on the macrolactone ring, a crucial step in converting a macrolide precursor into a ketolide.

  • Objective : To oxidize the secondary alcohol at C3 to a ketone.

  • Reagents and Materials :

  • Workflow Diagram :

    Oxidation_Workflow A 1. Dissolve Substrate in Anhydrous DCM B 2. Add NaHCO3 (Buffer) A->B C 3. Add Dess-Martin Periodinane (DMP) at 0°C to RT B->C D 4. Monitor Reaction by TLC (Typically 1-3 hours) C->D E 5. Quench with Na2S2O3 and NaHCO3 solution D->E F 6. Aqueous Workup: Separate layers, wash organic phase with brine E->F G 7. Dry (MgSO4), Filter, and Concentrate F->G H 8. Purify by Silica Gel Chromatography G->H I Product: C3-Keto Macrolactone H->I

    Caption: Experimental workflow for Dess-Martin oxidation of the C3-hydroxyl.
  • Procedure :

    • The C3-hydroxyl macrolactone starting material is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Solid sodium bicarbonate is added to the solution to buffer the reaction.

    • The mixture is cooled to 0 °C, and Dess-Martin periodinane is added portion-wise. The reaction is then allowed to warm to room temperature.

    • The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate. The mixture is stirred vigorously for 15-20 minutes until the layers are clear.

    • The phases are separated in a separatory funnel. The aqueous layer is extracted twice with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The resulting crude product is purified by flash column chromatography on silica gel to yield the pure C3-keto product.

Protocol: Formation of C11,12-Cyclic Carbamate

This protocol outlines the formation of the key carbamate ring, which serves as the anchor for the side chain. This example is based on a multi-step procedure involving an acyl imidazole (B134444) intermediate.

  • Objective : To convert the C11,C12-diol into a cyclic carbamate.

  • Reagents and Materials :

  • Procedure :

    • To a solution of the C11,C12-diol in a mixture of anhydrous DMF/THF at -20 °C, sodium hydride is added cautiously.

    • After stirring for 15 minutes, 1,1'-carbonyldiimidazole (CDI) is added, and the reaction is allowed to warm to 0 °C over 45 minutes, forming an acyl imidazole intermediate.

    • Aqueous ammonium hydroxide (or a desired primary amine in an appropriate solvent) is added to the reaction mixture.

    • The reaction is stirred at room temperature for several hours to days, during which the carbamate is formed. Progress is monitored by TLC or LC-MS.

    • The reaction is quenched with water and extracted multiple times with ethyl acetate.

    • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography to yield the C11,12-cyclic carbamate.

References

The Molecular Gauntlet: How Telithromycin Outmaneuvers Macrolide-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance poses a formidable challenge to global health. Macrolide antibiotics, a cornerstone in the treatment of respiratory tract infections, have been significantly compromised by the emergence of resistant bacterial strains. Telithromycin, the first ketolide antibiotic, was specifically engineered to overcome these resistance mechanisms. This technical guide delves into the molecular basis of this compound's potent activity against macrolide-resistant bacteria. We will explore its unique dual-binding mechanism to the bacterial ribosome, the critical structural modifications that enhance its efficacy, and its ability to thwart common resistance strategies such as target site modification and drug efflux. This document provides a comprehensive overview of the key experimental data, detailed methodologies for relevant assays, and visual representations of the underlying molecular interactions to serve as a valuable resource for researchers in the field of antibiotic development.

Introduction: The Ketolide Advantage

This compound is a semi-synthetic derivative of the 14-membered macrolide erythromycin (B1671065).[1] Its development was a direct response to the growing prevalence of bacterial resistance to traditional macrolides. The key to this compound's enhanced activity lies in specific structural modifications that fundamentally alter its interaction with the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][2]

Macrolide antibiotics typically function by binding to the 50S ribosomal subunit and blocking the exit tunnel through which nascent polypeptide chains emerge.[1] However, bacteria have evolved two primary mechanisms to counteract this:

  • Target site modification: The most common mechanism involves the methylation of an adenine (B156593) residue (A2058 in E. coli) in the 23S rRNA, a critical component of the 50S subunit. This methylation, mediated by erythromycin-inducible methylases encoded by erm genes, reduces the binding affinity of macrolides.[1]

  • Drug efflux: Bacteria can actively pump macrolides out of the cell using efflux pumps, encoded by genes such as mef (macrolide efflux).[3]

This compound's chemical structure was rationally designed to overcome both of these hurdles.[1][2]

The Dual-Binding Hypothesis: A Tighter Grip on the Ribosome

The cornerstone of this compound's efficacy against resistant strains is its ability to bind to the ribosome with significantly higher affinity than traditional macrolides. This enhanced binding is attributed to a dual-interaction mechanism with the 23S rRNA of the 50S ribosomal subunit.[2][4]

Unlike older macrolides that primarily interact with domain V of the 23S rRNA, this compound establishes a second crucial contact point within domain II.[2][4][5] This bimodal binding provides a more stable and robust interaction, effectively compensating for the reduced affinity at the primary binding site in resistant strains.

Key Structural Features of this compound

Two key structural modifications differentiate this compound from erythromycin and are central to its enhanced activity:

  • 3-Keto Group: The L-cladinose sugar at the C-3 position of the erythromycin lactone ring is replaced with a keto group in this compound.[6][7] This modification is critical as the cladinose (B132029) moiety is known to induce the expression of erm genes, leading to ribosomal methylation and resistance. By lacking this inducer, this compound avoids triggering this primary resistance mechanism.[7]

  • C11-C12 Carbamate Side Chain: this compound possesses a large alkyl-aryl side chain attached to a C11-C12 carbamate.[2][6][7] This extension allows for the crucial secondary interaction with domain II of the 23S rRNA, specifically with nucleotide A752.[1] This additional binding anchors the drug more firmly to the ribosome, even when the primary binding site in domain V is compromised by methylation.[1]

Quantitative Analysis of this compound's Activity

The superior activity of this compound against macrolide-resistant strains is quantitatively supported by binding affinity studies and minimum inhibitory concentration (MIC) data.

Ribosomal Binding Affinity

Kinetic and footprinting analyses have revealed a two-step binding process for this compound to the E. coli ribosome.[8] It initially binds to a low-affinity site (KT ≈ 500 nM) and then shifts to a high-affinity site (KT* ≈ 8.33 nM).[8] This high-affinity binding is significantly stronger than that of erythromycin.

Compound Binding Affinity (Kd) to Wild-Type Ribosomes Binding Affinity to MLSB-Resistant Ribosomes
This compound~10-fold higher than Erythromycin A>20-fold higher than Erythromycin A and Clarithromycin
Erythromycin ABaselineSignificantly reduced
Clarithromycin~6-fold lower than this compoundSignificantly reduced

Table 1: Comparative ribosomal binding affinities. Data compiled from multiple sources.[6]

Minimum Inhibitory Concentrations (MICs)

This compound consistently demonstrates low MIC values against a broad range of respiratory pathogens, including strains resistant to other macrolides.

Organism Resistance Mechanism This compound MIC (µg/mL) Erythromycin MIC (µg/mL)
Streptococcus pneumoniaeMacrolide-Susceptible≤0.015 - 0.03≤0.015 - 0.03
Streptococcus pneumoniaeerm(B)-mediated (inducible)0.06>256
Streptococcus pneumoniaeerm(B)-mediated (constitutive)0.06 - 16>256
Streptococcus pneumoniaemef(A)-mediated≤0.51 - 16
Streptococcus pneumoniaePenicillin-Resistant≤0.5-
Streptococcus pneumoniaeFluoroquinolone-Resistant0.25 - 0.5-

Table 2: Representative Minimum Inhibitory Concentrations (MICs) of this compound against macrolide-susceptible and -resistant Streptococcus pneumoniae. Data compiled from multiple sources.[9]

Overcoming Resistance Mechanisms: A Molecular Perspective

Circumventing erm-Mediated Resistance

The primary mechanism of macrolide resistance, methylation of A2058 in domain V of the 23S rRNA, sterically hinders the binding of traditional macrolides.[1] this compound's dual-binding capability allows it to overcome this obstacle. The strong interaction of its C11-C12 side chain with domain II compensates for the weakened interaction at the methylated domain V.[1] Furthermore, the absence of the cladinose sugar prevents the induction of the erm methylase, thereby preempting the resistance mechanism in strains with inducible resistance.[7]

Evading mef-Mediated Efflux

The mef-encoded efflux pumps recognize and expel 14- and 15-membered macrolides. While the exact mechanism is not fully elucidated, it is believed that the structural modifications in this compound, particularly the large C11-C12 side chain, make it a poor substrate for these efflux pumps.[2] This allows this compound to accumulate to effective concentrations within the bacterial cell. Studies have shown that even in strains possessing both mef(E) and mel efflux pumps, this compound MICs remain low.[3]

Visualizing the Molecular Interactions and Workflows

This compound's Dual-Binding Mechanism

Telithromycin_Binding cluster_ribosome Bacterial 50S Ribosomal Subunit Domain_V 23S rRNA Domain V (A2058) Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Domain_V->Protein_Synthesis_Inhibition Domain_II 23S rRNA Domain II (A752) Domain_II->Protein_Synthesis_Inhibition This compound This compound This compound->Domain_V Primary Interaction (Lactone Ring) This compound->Domain_II Secondary Interaction (C11-C12 Side Chain) Erythromycin Erythromycin Erythromycin->Domain_V Single Interaction Resistance_Mechanisms cluster_macrolide Traditional Macrolides (e.g., Erythromycin) cluster_this compound This compound Erythromycin Erythromycin Erm_Methylation erm-mediated Methylation of A2058 Erythromycin->Erm_Methylation Induces Mef_Efflux mef-mediated Efflux Erythromycin->Mef_Efflux Substrate for Reduced_Binding Reduced Ribosomal Binding Erm_Methylation->Reduced_Binding Resistance Bacterial Resistance Mef_Efflux->Resistance Reduced_Binding->Resistance This compound This compound No_Induction No Induction of erm Methylase This compound->No_Induction Dual_Binding Dual Binding to Domains II & V This compound->Dual_Binding Poor_Substrate Poor Substrate for Mef Efflux Pump This compound->Poor_Substrate Activity_Maintained Maintained Activity No_Induction->Activity_Maintained Dual_Binding->Activity_Maintained Poor_Substrate->Activity_Maintained Ribosome_Binding_Workflow Start Start Isolate_Ribosomes Isolate 70S Ribosomes from Bacterial Culture Start->Isolate_Ribosomes Radiolabel_this compound Prepare Radiolabeled This compound ([3H] or [14C]) Start->Radiolabel_this compound Incubate Incubate Ribosomes with Radiolabeled this compound (and unlabeled competitor) Isolate_Ribosomes->Incubate Radiolabel_this compound->Incubate Filter Separate Bound and Free Ligand (e.g., Nitrocellulose Filter Binding) Incubate->Filter Quantify Quantify Radioactivity of Bound Ligand Filter->Quantify Analyze Data Analysis: Calculate Kd and Bmax Quantify->Analyze End End Analyze->End

References

Early-stage discovery and development of Telithromycin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Early-Stage Discovery and Development of Telithromycin

Introduction

This compound, marketed under the brand name Ketek, is the first member of the ketolide class of antibiotics to be introduced for clinical use.[1][2][3] Developed as a semi-synthetic derivative of the macrolide erythromycin (B1671065), it was specifically engineered to overcome the growing problem of bacterial resistance to traditional macrolide antibiotics.[2][4][5] this compound's primary indication is for the treatment of community-acquired respiratory tract infections (RTIs) of mild to moderate severity, including community-acquired pneumonia, acute exacerbations of chronic bronchitis, and acute sinusitis.[1][3][6][7] Its development marked a significant advancement in combating respiratory pathogens, particularly macrolide-resistant Streptococcus pneumoniae.[4][8]

This guide provides a detailed overview of the core scientific and technical aspects of this compound's early-stage discovery and development, focusing on its chemical synthesis, mechanism of action, microbiological activity, pharmacokinetic profile, and the experimental methodologies employed during its evaluation.

Discovery and Chemical Synthesis

This compound was developed by the French pharmaceutical company Hoechst Marion Roussel (later Sanofi-Aventis) and was patented in 1994.[1] Its design is a prime example of analogue-based drug discovery, starting from the erythromycin A scaffold. Several key structural modifications were introduced to enhance its acid stability, improve its ribosomal binding affinity, and circumvent common macrolide resistance mechanisms.[1][4][9]

Key Structural Modifications:

  • 3-Keto Group: The L-cladinose sugar at position 3 of the erythronolide A ring was replaced with a keto group.[1][8][9] This change is the defining feature of the ketolide class and serves two critical purposes: it improves the drug's stability in acidic environments and prevents the induction of macrolide-lincosamide-streptogramin B (MLSB) resistance.[5][9]

  • 11,12-Carbamate Side Chain: A large alkyl-aryl side chain is attached via an 11,12-cyclic carbamate (B1207046) ring.[1][9] This addition enhances the binding affinity of the molecule to the bacterial ribosome, enabling it to maintain activity against bacteria that have developed resistance to older macrolides.[9]

  • C6-Methoxy Group: Similar to clarithromycin, the hydroxyl group at the C6 position is methylated. This modification further improves acid stability by preventing internal hemiketalization.[9]

A novel synthesis route was developed to produce this compound from 6-O-methylerythromycin in five steps with an overall yield of 33%. This pathway utilizes a 11,12-cyclic carbonate protection strategy to avoid the formation of by-products.[10]

G cluster_synthesis This compound Synthesis Pathway Erythromycin Erythromycin A MeO_Erythromycin 6-O-methylerythromycin Erythromycin->MeO_Erythromycin C6 Methylation (Improved Acid Stability) Carbonate_Intermediate 11,12-carbonate-6-O- methylerythromycin MeO_Erythromycin->Carbonate_Intermediate 11,12-Carbonate Protection Step3_Oxidation Oxidation of 3-hydroxyl to 3-keto Carbonate_Intermediate->Step3_Oxidation Oxidation Step4_Carbamate Carbamate formation with alkyl-aryl side chain Step3_Oxidation->Step4_Carbamate Side Chain Addition This compound This compound Step4_Carbamate->this compound

A simplified diagram of the key stages in the semi-synthesis of this compound from Erythromycin A.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[6][7][11] Its primary target is the 50S subunit of the bacterial ribosome, where it binds with high affinity to block the progression of nascent polypeptide chains through the ribosomal exit tunnel.[6][11][12]

A crucial feature of this compound's mechanism is its ability to bind to two distinct sites on the 23S rRNA within the 50S subunit.[6][7][11] While traditional macrolides bind strongly to domain V, this compound establishes an additional, potent interaction with domain II.[6][11] This dual-binding mechanism significantly increases its affinity for the ribosome—over 10 times higher than that of erythromycin—and is fundamental to its efficacy against bacterial strains that have developed resistance through modification of the domain V binding site (e.g., via erm methylases).[1][6][13]

Furthermore, this compound can also interfere with the assembly of new 30S and 50S ribosomal subunits, representing a secondary mechanism of action that contributes to its overall antibacterial activity.[14]

This compound's dual binding to domains II and V of the 50S ribosomal subunit, leading to protein synthesis inhibition.

In Vitro Activity & Experimental Protocols

This compound demonstrates a broad spectrum of activity against common respiratory pathogens, including Gram-positive cocci, some Gram-negative bacteria, and atypical intracellular organisms.[3][14] Its key advantage is retaining potency against macrolide-resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes.[14]

Minimal Inhibitory Concentration (MIC) Determination

The in vitro potency of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. Standardized methods are used for this assessment.

Experimental Protocol: Broth Microdilution

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. pneumoniae) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL) in a suitable cation-adjusted Mueller-Hinton broth.

  • Drug Dilution: this compound is serially diluted (two-fold) in the broth across the wells of a microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted drug is inoculated with the bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated under specific conditions (e.g., 35°C for 20-24 hours). For fastidious organisms like S. pneumoniae, incubation may be performed in an environment with 5% CO2.[15]

  • Reading Results: The MIC is recorded as the lowest concentration of this compound at which there is no visible turbidity (growth).[16]

The table below summarizes representative MIC values for this compound against key respiratory pathogens.

PathogenResistance ProfileMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Streptococcus pneumoniae Erythromycin-Susceptible0.008 - 0.016[15]0.016 - 0.03[15]0.003 - 0.5[14]
Streptococcus pneumoniae Erythromycin-Resistant0.03 - 0.125[15]0.125 - 0.5[15]N/A
Streptococcus pyogenes N/AN/AN/A0.015 - 4[14]
Chlamydia pneumoniae N/AN/AN/A0.031 - 0.25[17]
Mycobacterium avium N/AN/A>128[18]16 - >128[18]

MIC50/MIC90: Concentration required to inhibit 50% and 90% of isolates, respectively.

G cluster_workflow Experimental Workflow: MIC Determination via Broth Microdilution A Prepare Bacterial Inoculum (Standardized Density) C Inoculate Microtiter Plate Wells with Bacteria and Drug A->C B Prepare Serial Dilutions of this compound in Broth B->C D Incubate Plate (e.g., 35°C, 20-24h) C->D E Read and Record Results (Lowest concentration with no growth) D->E F Determine MIC Value E->F

References

Navigating the Preclinical Landscape of Telithromycin: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of telithromycin, the first ketolide antibiotic. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes, this document serves as a critical resource for researchers and drug development professionals working in the field of antibacterial agents.

Introduction: The Rise of a New Antibiotic Class

This compound, a semi-synthetic derivative of erythromycin, represents a significant advancement in the fight against respiratory tract infections.[1][2][3] As a member of the ketolide class, it was specifically designed to overcome the growing challenge of macrolide resistance in key respiratory pathogens.[2][4][5] Its unique structural modifications enhance its binding to the bacterial ribosome, conferring potent activity against a broad spectrum of pathogens, including multi-drug resistant strains of Streptococcus pneumoniae.[1][2][6] This guide delves into the preclinical data that have characterized the absorption, distribution, metabolism, excretion (ADME), and antimicrobial activity of this compound in various animal models, providing a foundational understanding of its therapeutic potential.

Pharmacokinetics: The Journey of this compound in Preclinical Models

The pharmacokinetic profile of this compound has been extensively studied in several preclinical species, including mice, rats, and dogs, to understand its behavior in a biological system. These studies are crucial for predicting human pharmacokinetics and establishing effective dosing regimens.

Absorption and Bioavailability

Following oral administration, this compound is readily absorbed, although bioavailability varies across species. In mice and rats, the oral absorption rate is approximately 47%, with bioavailabilities of 53% and 36%, respectively.[7] Dogs exhibit a higher absorption rate of 83% and a bioavailability of 54%.[7] The time to reach maximum plasma concentration (Tmax) ranges from 0.25 to 2 hours in these models, suggesting absorption occurs from the small to the large intestine.[7] Notably, a non-linear pharmacokinetic profile was observed in rats, where Cmax and AUC increased more than proportionally with the dose.[7]

Distribution

This compound demonstrates extensive tissue distribution, a key characteristic for an antibiotic targeting respiratory infections. The volume of distribution after intravenous dosing is 1.41 L/kg in mice, 10.62 L/kg in rats, and 4.9 L/kg in dogs.[7] In rats, radioactivity from labeled this compound was found in higher concentrations in most tissues compared to plasma, with the exception of the central nervous system.[7] This high tissue penetration is particularly evident in the lungs. Studies in rats have shown that the concentrations of this compound in lung epithelial lining fluid (ELF) and alveolar macrophages (AMs) are markedly higher than in plasma, with AUC ratios of ELF/plasma and AMs/plasma being 2.4 and 65.3, respectively.[8] This high concentration in respiratory tissues and cells is crucial for its efficacy against respiratory pathogens.[2] In vitro studies suggest that this high distribution to alveolar macrophages is due to active transport mechanisms.[8]

Metabolism and Excretion

This compound is eliminated through multiple pathways, including hepatic metabolism and excretion in feces and urine.[2][9][10][11] Metabolism is mediated in part by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][10][12] In rats and dogs, this compound is the major component in plasma, with its metabolites being present in much lower concentrations.[7] The primary route of excretion is fecal, accounting for a significant portion of the administered dose in both rats and dogs.[7] Unchanged this compound accounts for a substantial part of the excreted drug in both urine and feces.[7] The terminal plasma half-life in preclinical models ranges from 1.2 to 2.3 hours.[7]

Table 1: Summary of Key Pharmacokinetic Parameters of this compound in Preclinical Models

ParameterMouseRatDog
Oral Absorption Rate 47%47%83%
Oral Bioavailability 53%36%54%
Tmax (oral) 0.25 - 2 h0.25 - 2 h0.25 - 2 h
Volume of Distribution (IV) 1.41 L/kg10.62 L/kg4.9 L/kg
Total Clearance (IV) 0.80 L/h/kg4.36 L/h/kg1.5 L/h/kg
Terminal Plasma Half-life 1.2 - 2.3 h1.2 - 2.3 h1.2 - 2.3 h
Serum Protein Binding ~90%<70%<70%

Data compiled from reference[7].

Pharmacodynamics: this compound's Action Against Pathogens

The pharmacodynamic properties of an antibiotic describe the relationship between drug concentration and its antimicrobial effect. For this compound, these studies have been crucial in demonstrating its potency and predicting clinical success.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA.[1][6] Unlike older macrolides that primarily bind to domain V of the 23S rRNA, this compound has an additional binding site in domain II.[1][6] This dual-binding mechanism results in a higher affinity for the ribosome and is a key factor in its activity against macrolide-resistant strains.[1][6][13] By blocking the ribosomal exit tunnel, this compound prevents the elongation of nascent polypeptide chains, thereby halting bacterial growth.[6][13]

Telithromycin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_50S 50S Subunit Ribosome Bacterial Ribosome (70S) ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Mediates DomainV Domain V (23S rRNA) DomainII Domain II (23S rRNA) This compound This compound This compound->DomainV Binds This compound->DomainII Binds (High Affinity) BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Inhibition leads to

Caption: Mechanism of action of this compound.

In Vitro Activity and Resistance

This compound demonstrates potent in vitro activity against a wide range of respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and atypical pathogens like Chlamydia pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila.[2][14] A key feature of this compound is its retained activity against macrolide-resistant strains, including those with efflux (mef) and ribosomal modification (erm) mechanisms of resistance.[2] However, high-level resistance can emerge through mutations in the 23S rRNA or ribosomal proteins L4 and L22.[15]

Table 2: In Vitro Activity of this compound Against Key Respiratory Pathogens

OrganismResistance MechanismMIC Range (μg/mL)
Streptococcus pneumoniaeErythromycin-Susceptible0.008 - 0.03
Streptococcus pneumoniaeErythromycin-Resistant (mef or erm)0.03 - 0.5
Chlamydia pneumoniae-0.031 - 0.25

Data compiled from references[16][17]. MIC values can vary based on testing methodology.

Pharmacodynamic Parameters

In preclinical models, the pharmacodynamic parameter that best correlates with the efficacy of this compound is the ratio of the area under the free drug plasma concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). In a murine thigh-infection model, this parameter was shown to predict the in vivo activity against S. pneumoniae and S. aureus.[12] In vitro kinetic models have demonstrated that this compound exhibits time-dependent killing and a long post-antibiotic effect, meaning its suppressive effect on bacterial growth persists even after the drug concentration falls below the MIC.[18]

Experimental Protocols: A Glimpse into the Preclinical Workflow

The characterization of this compound's PK and PD properties involved a series of standardized preclinical experiments. The following provides a generalized overview of the methodologies employed.

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial isolates.

Methodology:

  • Bacterial Strains: A diverse collection of clinical isolates and reference strains of relevant respiratory pathogens are used.

  • Culture Media: Appropriate broth or agar (B569324) media (e.g., Mueller-Hinton) supplemented as required for fastidious organisms is prepared.

  • Antibiotic Preparation: this compound is serially diluted to create a range of concentrations.

  • Inoculation: The bacterial suspension is standardized to a specific density (e.g., 0.5 McFarland standard) and used to inoculate the media containing the different antibiotic concentrations.

  • Incubation: The inoculated plates or tubes are incubated under specific conditions (temperature, CO2 levels) for a defined period (e.g., 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In_Vitro_Susceptibility_Testing_Workflow start Start bacterial_prep Prepare Bacterial Inoculum start->bacterial_prep antibiotic_prep Prepare Serial Dilutions of this compound start->antibiotic_prep inoculation Inoculate Media with Bacteria and Antibiotic bacterial_prep->inoculation antibiotic_prep->inoculation incubation Incubate under Controlled Conditions inoculation->incubation read_results Read and Record MIC Values incubation->read_results end End read_results->end

References

An In-Depth Technical Guide to Telithromycin's Mode of Action in Inhibiting Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telithromycin, the first clinically approved ketolide antibiotic, represents a significant advancement in combating bacterial resistance to macrolides. Its unique structural features enable a distinct mode of action, characterized by a dual interaction with the bacterial 50S ribosomal subunit. This guide provides a comprehensive technical overview of this compound's mechanism of inhibiting protein synthesis, detailing its binding kinetics, interaction sites, and the experimental methodologies used to elucidate these processes. Quantitative data are summarized for comparative analysis, and key experimental workflows and molecular interactions are visualized to facilitate a deeper understanding of its potent antibacterial activity.

Introduction

The relentless emergence of antibiotic-resistant bacteria poses a critical threat to global public health. Macrolide antibiotics, a cornerstone in the treatment of respiratory tract infections, have seen their efficacy diminished by resistance mechanisms, primarily the methylation of 23S ribosomal RNA (rRNA) by Erm methyltransferases and mutations in the 23S rRNA or ribosomal proteins.[1] this compound, a semi-synthetic derivative of erythromycin, was engineered to overcome these resistance mechanisms.[2]

Key structural modifications distinguish this compound from its macrolide predecessors. The L-cladinose sugar at the C-3 position of the macrolactone ring is replaced with a keto group, and a large alkyl-aryl side chain is attached via a C11-C12 carbamate (B1207046) linkage. These alterations are fundamental to its enhanced binding affinity and its ability to effectively inhibit protein synthesis in both susceptible and macrolide-resistant bacterial strains.[3] This document delves into the core mechanisms of this compound's action, providing the technical details necessary for researchers and drug development professionals.

Mechanism of Action: A Dual-Binding Approach

This compound exerts its bacteriostatic or bactericidal effects by inhibiting bacterial protein synthesis.[3] This inhibition is achieved through a high-affinity binding to the 50S subunit of the bacterial 70S ribosome, effectively blocking the nascent polypeptide exit tunnel (NPET).[3] The key to this compound's potency lies in its unique, two-step binding process involving two distinct domains of the 23S rRNA.

The Two-Step Binding Process

Kinetic and footprinting analyses have revealed that this compound's interaction with the E. coli ribosome is a sequential process:

  • Initial Low-Affinity Binding: this compound first binds to a low-affinity site (KT ≈ 500 nM).[4][5] In this initial state, the macrolactone ring is positioned in the upper part of the NPET, while the alkyl-aryl side chain interacts with a groove formed by nucleotides A789 and U790 in domain II of the 23S rRNA.[4][5]

  • Conformational Shift to High-Affinity Binding: Following the initial interaction, this compound undergoes a slow conformational change to a high-affinity binding state (KT* ≈ 8.33 nM).[4][5] The position of the lactone ring remains largely unchanged, but the alkyl-aryl side chain reorients to interact with the base pair U2609:A752 in domain V and the extended loop of ribosomal protein L22.[4][5]

This dual interaction with both domain II and domain V of the 23S rRNA is a hallmark of this compound's mechanism and is crucial for its activity against macrolide-resistant strains where the primary binding site in domain V may be altered.[3]

Telithromycin_Binding_Pathway cluster_0 Step 1: Initial Binding (Low Affinity) cluster_1 Step 2: Conformational Change (High Affinity) This compound This compound Initial_Complex Initial Encounter Complex (Low Affinity) KT ≈ 500 nM This compound->Initial_Complex Rapid Equilibration Ribosome 50S Ribosomal Subunit Ribosome->Initial_Complex High_Affinity_Complex Stable High-Affinity Complex KT* ≈ 8.33 nM Initial_Complex->High_Affinity_Complex Slow Conformational Shift Protein_Synthesis_Inhibition Protein Synthesis Inhibition (Blocked Exit Tunnel) High_Affinity_Complex->Protein_Synthesis_Inhibition

Figure 1: this compound's two-step binding pathway to the 50S ribosomal subunit.

Quantitative Data on this compound's Activity

The efficacy of this compound can be quantified through various metrics, including its binding affinity for the ribosome (Kd), its concentration-dependent inhibition of protein synthesis (IC50), and its minimum inhibitory concentration (MIC) against various bacterial pathogens.

Ribosome Binding Affinity

The dissociation constant (Kd) is a measure of the affinity between a ligand and its target. A lower Kd value indicates a higher binding affinity.

ParameterOrganismValueExperimental Method
KT (Initial Binding) E. coli~500 nMKinetics and Footprinting Analysis
KT* (Final Binding) E. coli~8.33 nMKinetics and Footprinting Analysis

Table 1: this compound Binding Affinities for the E. coli Ribosome [4][5]

Inhibition of Protein Synthesis

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, protein synthesis.

OrganismIC50
Streptococcus pneumoniae15 ng/mL

Table 2: this compound IC50 for Protein Synthesis Inhibition [6]

Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC90 is the concentration required to inhibit the growth of 90% of isolates.

OrganismMIC90 (μg/mL)
Streptococcus pneumoniae0.008 - 0.12
Haemophilus influenzae2 - 4
Moraxella catarrhalis0.06

Table 3: this compound MIC90 Values Against Common Respiratory Pathogens [7][8][9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mode of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07-A10.[10]

MIC_Workflow cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Result Analysis P1 Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth. P2 Prepare bacterial inoculum from a fresh culture, adjusted to a 0.5 McFarland standard. P1->P2 P3 Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. P2->P3 I1 Inoculate the microtiter plate with the prepared bacterial suspension. P3->I1 I2 Include a growth control well (no antibiotic) and a sterility control well (no bacteria). I1->I2 I3 Incubate the plate at 35°C for 16-20 hours in ambient air. I2->I3 R1 Visually inspect the wells for turbidity (bacterial growth). I3->R1 R2 The MIC is the lowest concentration of this compound that completely inhibits visible growth. R1->R2

Figure 2: Experimental workflow for MIC determination by broth microdilution.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest (e.g., S. pneumoniae)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in CAMHB directly in the wells of a 96-well plate to achieve the desired concentration range.

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Inoculate the Plate:

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well after inoculation.

    • Add the diluted inoculum to each well containing the this compound dilutions.

    • Include a positive control well (inoculum in broth without antibiotic) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.

Translation_Inhibition_Workflow cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Analysis S1 Prepare a coupled transcription-translation reaction mix containing bacterial cell extract (e.g., E. coli S30), amino acids (including a radiolabeled one), energy source, and a DNA template (e.g., plasmid encoding a reporter protein). S2 Add varying concentrations of this compound to the reaction tubes. S1->S2 S3 Initiate the reaction by adding the DNA template. S2->S3 I1 Incubate the reactions at 37°C for a defined period (e.g., 60 minutes). S3->I1 A1 Stop the reaction and precipitate the newly synthesized proteins (e.g., using trichloroacetic acid). I1->A1 A2 Collect the precipitated protein on a filter. A1->A2 A3 Quantify the amount of incorporated radiolabeled amino acid using a scintillation counter. A2->A3 A4 Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value. A3->A4

Figure 3: Workflow for an in vitro translation inhibition assay.

Materials:

  • Bacterial cell-free extract (e.g., E. coli S30 extract)

  • DNA template (e.g., plasmid encoding luciferase or chloramphenicol (B1208) acetyltransferase)

  • Amino acid mixture

  • Radiolabeled amino acid (e.g., 35S-methionine)

  • Energy source (ATP, GTP) and regeneration system

  • This compound

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare Reaction Mix:

    • On ice, prepare a master mix containing the S30 extract, buffer, amino acid mixture (minus the radiolabeled one), and the energy system.

    • Aliquot the master mix into reaction tubes.

  • Add this compound and Radiolabel:

    • Add varying concentrations of this compound to the respective tubes. Include a no-drug control.

    • Add the radiolabeled amino acid to each tube.

  • Initiate and Incubate:

    • Initiate the reaction by adding the DNA template to each tube.

    • Incubate the reactions at 37°C for 60 minutes.

  • Precipitate and Quantify Protein:

    • Stop the reactions by adding cold TCA.

    • Incubate on ice to allow for protein precipitation.

    • Collect the precipitated protein by vacuum filtration onto glass fiber filters.

    • Wash the filters to remove unincorporated radiolabeled amino acids.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate IC50:

    • Determine the percentage of inhibition for each this compound concentration relative to the no-drug control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50.

Ribosome Binding Assay: Chemical Footprinting with Primer Extension Analysis

This technique identifies the specific nucleotides on the 23S rRNA that are protected by the binding of this compound.

Materials:

  • Purified 70S ribosomes or 50S ribosomal subunits

  • This compound

  • Chemical probing reagents (e.g., dimethyl sulfate (B86663) - DMS)

  • Reverse transcriptase

  • DNA primer complementary to a region downstream of the expected binding site on the 23S rRNA

  • Radiolabeled dNTPs

  • Denaturing polyacrylamide gel

Procedure:

  • Ribosome-Telithromycin Complex Formation:

    • Incubate purified ribosomes with or without this compound in a suitable binding buffer.

  • Chemical Modification:

    • Treat the ribosome-ligand complexes with a chemical probing agent (e.g., DMS, which methylates accessible adenine (B156593) and cytosine residues).

    • Quench the reaction.

  • RNA Extraction:

    • Extract the 23S rRNA from the modified ribosomes.

  • Primer Extension:

    • Anneal a radiolabeled primer to the extracted 23S rRNA.

    • Perform reverse transcription. The reverse transcriptase will stop at the modified nucleotides.

  • Gel Electrophoresis and Analysis:

    • Separate the resulting cDNA fragments on a denaturing polyacrylamide sequencing gel.

    • Visualize the bands by autoradiography.

    • Compare the band patterns from the this compound-treated and untreated samples. A diminished band in the presence of this compound indicates that the corresponding nucleotide is protected from chemical modification by the bound drug, thus identifying a binding site.

Conclusion

This compound's potent activity, particularly against macrolide-resistant pathogens, is a direct consequence of its unique chemical structure and its sophisticated, dual-binding mechanism of action. By interacting with both domain II and domain V of the 23S rRNA within the 50S ribosomal subunit, this compound establishes a high-affinity interaction that effectively obstructs the nascent polypeptide exit tunnel, leading to the cessation of protein synthesis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and overcome bacterial antibiotic resistance. A thorough understanding of this compound's mode of action is invaluable for the rational design of next-generation antibiotics that can circumvent existing and future resistance mechanisms.

References

Methodological & Application

Determining Telithromycin's Potency: A Guide to Minimum Inhibitory Concentration (MIC) Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Telithromycin, a ketolide antibiotic. The included methodologies are essential for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing. Adherence to these standardized procedures ensures accurate and reproducible assessment of this compound's efficacy against a variety of bacterial isolates.

The following sections detail the principles and step-by-step procedures for the broth microdilution, agar (B569324) dilution, and gradient diffusion (E-test) methods, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines. Additionally, this note includes critical quality control parameters to ensure the validity of experimental results.

Data Presentation: Quality Control and Interpretive Criteria

Accurate MIC determination is contingent on the use of appropriate quality control (QC) strains with established MIC ranges. For this compound, the recommended QC strains are Staphylococcus aureus ATCC 29213 and Streptococcus pneumoniae ATCC 49619. While this compound breakpoints were removed from the CLSI M100 document in the 28th edition, the last published quality control ranges are provided below for validation of testing procedures.[1]

Quality Control StrainAntimicrobial AgentMIC (µg/mL) Range
Staphylococcus aureus ATCC 29213This compound0.06 - 0.5
Streptococcus pneumoniae ATCC 49619This compound0.008 - 0.06

Table 1: this compound Quality Control MIC Ranges

Provisional interpretive criteria for this compound susceptibility based on disk diffusion have also been established. For staphylococci, a zone diameter of ≥23 mm is considered susceptible, while ≤19 mm is resistant.[2] For pneumococci and other streptococci, which require incubation in an enriched CO2 environment, the susceptible and resistant zone diameters are ≥20 mm and ≤16 mm, respectively.[2]

Experimental Protocols

The following are detailed protocols for the three primary methods of this compound MIC determination.

Broth Microdilution Method

This method involves testing a microorganism's ability to grow in serially diluted concentrations of an antimicrobial agent in a liquid medium.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms like S. pneumoniae, CAMHB supplemented with 2-5% lysed horse blood.

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Prepare this compound Dilutions: Prepare a stock solution of this compound and perform serial twofold dilutions in CAMHB to achieve the desired concentration range (e.g., 0.004 to 8 µg/mL).

  • Dispense into Microtiter Plate: Dispense 100 µL of each this compound dilution into the wells of a 96-well plate. Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Prepare Inoculum: From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculate Plate: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 10 µL of the diluted inoculum to each well, resulting in a final volume of 110 µL.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air. For S. pneumoniae and other fastidious organisms, incubate in a 5% CO₂ atmosphere.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_telithro Prepare this compound Serial Dilutions dispense Dispense Dilutions into 96-well Plate prep_telithro->dispense prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate dispense->inoculate incubate Incubate Plate (16-20h, 35°C) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Broth Microdilution Workflow
Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium, which is then inoculated with the test organism.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • For fastidious organisms, MHA supplemented with 5% defibrinated sheep blood.

  • Sterile petri dishes

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Inoculum replicating apparatus (optional)

Procedure:

  • Prepare this compound-Agar Plates: Prepare a series of this compound stock solutions at 10 times the final desired concentrations. For each concentration, add 1 part of the this compound solution to 9 parts of molten MHA. Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify. Include a drug-free control plate.

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plates: Spot-inoculate the agar surfaces with the bacterial suspension, delivering approximately 1-2 x 10⁴ CFU per spot.

  • Incubation: Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours. For fastidious organisms, incubate in a 5% CO₂ atmosphere.

  • Read Results: The MIC is the lowest concentration of this compound that prevents the growth of more than one colony.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_agar Prepare Agar Plates with Serial this compound Concentrations inoculate Spot Inoculate Plates with Bacterial Suspension prep_agar->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (16-20h, 35°C) inoculate->incubate read_mic Read MIC: Lowest Concentration Inhibiting Growth incubate->read_mic

Agar Dilution Workflow
Gradient Diffusion (E-test) Method

The E-test utilizes a plastic strip impregnated with a predefined gradient of this compound.

Materials:

  • This compound E-test strips

  • Mueller-Hinton Agar (MHA) plates

  • For fastidious organisms, MHA supplemented with 5% defibrinated sheep blood.

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Inoculum: Create a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Dip a sterile swab into the inoculum and streak the entire surface of the MHA plate to ensure confluent growth.

  • Apply E-test Strip: Allow the plate to dry for 5-15 minutes. Aseptically apply the this compound E-test strip to the agar surface with the concentration scale facing upwards.

  • Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours. For fastidious organisms, incubate in a 5% CO₂ atmosphere.

  • Read Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the edge of the inhibition ellipse intersects the E-test strip.

Etest_Workflow start Start prep_inoculum Prepare 0.5 McFarland Inoculum start->prep_inoculum streak_plate Streak MHA Plate for Confluent Growth prep_inoculum->streak_plate apply_strip Apply this compound E-test Strip streak_plate->apply_strip incubate Incubate Plate (16-20h, 35°C) apply_strip->incubate read_mic Read MIC at Ellipse Intersection incubate->read_mic end End read_mic->end

Gradient Diffusion (E-test) Workflow

References

Application Note: Quantification of Telithromycin in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Telithromycin is a semi-synthetic, erythromycin-derived antibiotic and the first of the ketolide class to be approved for clinical use.[1][2] Ketolides are characterized by a 3-keto group on the macrolactone ring and are designed to be effective against respiratory pathogens, including those resistant to macrolide antibiotics.[2] Accurate quantification of this compound in biological matrices like plasma is essential for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence assessments. This application note details a robust and sensitive High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step, ensuring high throughput and reliable results.

Method Summary

This method employs protein precipitation for the extraction of this compound from human plasma. The processed samples are then analyzed using a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and sensitivity, with a validated quantification range suitable for clinical research.

Experimental Protocols

Materials and Reagents
  • Standards: this compound analytical standard, Stable Isotope Labeled (SIL) Internal Standard (e.g., this compound-d7 is recommended).

  • Solvents: Acetonitrile (B52724) (ACN) and Methanol (B129727) (MeOH), HPLC or LC-MS grade. Water, Type I (18.2 MΩ·cm).

  • Additives: Formic acid (FA), LC-MS grade.

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Consumables: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, autosampler vials, 96-well plates.

Preparation of Standards and Quality Controls (QC)
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of this compound and the internal standard (IS) into separate volumetric flasks.

    • Dissolve in methanol to prepare 1 mg/mL stock solutions. Store at -20°C or below.

  • Working Standard Solutions:

    • Prepare intermediate stock solutions by serially diluting the primary stock with 50:50 (v/v) ACN:Water.

    • Use these intermediate stocks to spike blank human plasma to create calibration curve (CAL) standards. A suggested range is 5 to 3000 ng/mL.[3]

  • Quality Control (QC) Samples:

    • Prepare QC samples by spiking blank plasma at a minimum of three concentration levels: Low (3x LLOQ), Medium, and High. These should be prepared from a separate weighing of the primary stock solution.

  • Internal Standard (IS) Working Solution:

    • Dilute the IS primary stock with acetonitrile to a final concentration (e.g., 100 ng/mL). This solution will be used as the protein precipitation agent.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting this compound from plasma.[3]

  • Aliquot: Pipette 100 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 300 µL of the IS working solution (acetonitrile containing the IS) to each tube.

  • Vortex: Vortex mix each tube vigorously for 60 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at ≥12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial or well in a 96-well plate.

  • Inject: The sample is now ready for injection into the HPLC-MS/MS system.

Data Presentation and Results

Quantitative data for the analytical method are summarized in the tables below.

Table 1: HPLC Method Parameters
ParameterCondition
HPLC SystemAgilent 1200 Series or equivalent
ColumnACQUITY UPLC® BEH C18 (2.1 × 100 mm; 1.7 µm) or equivalent
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program Time (min) | %B
0.0 | 10
1.0 | 10
4.0 | 95
5.0 | 95
5.1 | 10
7.0 | 10
Table 2: MS/MS Method Parameters
ParameterCondition
Mass SpectrometerSciex API 5500 or equivalent Triple Quadrupole
Ionization ModeElectrospray Ionization (ESI), Positive
Source Temperature500°C
IonSpray Voltage+5500 V
Curtain Gas30 psi
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)50 psi
MRM Transitions Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Comment
This compound | 812.5 | User Optimized | Quantifier (e.g., based on desosamine (B1220255) fragment m/z 158 or 174)[4]
This compound | 812.5 | User Optimized | Qualifier
This compound-d7 (IS) | 819.5 | User Optimized | -

Note: Product ions and collision energies must be optimized by infusing an analytical standard of this compound into the mass spectrometer. The precursor ion [M+H]⁺ is based on the monoisotopic mass of 811.47 Da.

Table 3: Method Validation Summary (Representative Data)
ParameterResultAcceptance Criteria
Linearity Range5 – 3000 ng/mL[3]r² ≥ 0.99
LLOQ5 ng/mL[3]S/N ≥ 10
Accuracy92.0% - 108.5%85% - 115%
Inter-batch Precision2.8% - 8.0% CV[3]≤15% CV
Matrix EffectTo be determined85% - 115%
Extraction RecoveryTo be determinedConsistent & Reproducible
StabilityStable for 24h at 4°C, 3 freeze-thaw cycles≤15% deviation

Mandatory Visualizations

Sample_Preparation_Workflow

Analytical_Workflow

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation protocol is amenable to automation and allows for rapid sample processing. This validated method is well-suited for supporting clinical and non-clinical pharmacokinetic studies, contributing to the development and safe use of this important ketolide antibiotic.

References

Application Notes and Protocols: Utilizing Telithromycin in Cell Culture Models of Intracellular Bacterial Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telithromycin, the first ketolide antibiotic, represents a significant advancement in the treatment of respiratory tract infections, particularly those caused by intracellular pathogens.[1][2] Its unique mechanism of action and favorable pharmacokinetic profile make it a valuable tool for researchers studying host-pathogen interactions and developing novel anti-infective therapies.[3][4] this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, exhibiting a bacteriostatic effect that halts bacterial growth and allows the host immune system to clear the infection.[3] Notably, it demonstrates efficacy against a broad spectrum of intracellular bacteria, including Chlamydia pneumoniae, Legionella pneumophila, Mycoplasma pneumoniae, and intracellular Staphylococcus aureus.[5][6][7][8]

These application notes provide detailed protocols and quantitative data to guide researchers in effectively using this compound in cell culture models of intracellular bacterial infection.

Data Presentation

Table 1: In Vitro Activity of this compound against Chlamydia pneumoniae
StrainsMIC (mg/L) RangeMCC (mg/L) RangeReference(s)
20 clinical isolates0.031 - 0.250.031 - 0.25[9][10]
2 strains (in HEp-2 cells)0.0156Not Reported[11]

MIC: Minimum Inhibitory Concentration; MCC: Minimal Chlamydiacidal Concentration

Table 2: In Vitro Activity of this compound against Legionella pneumophila
StrainsMIC (mg/L) RangeMIC90 (mg/L)Reference(s)
30 clinical isolatesNot Reported0.03[12]
133 clinical isolates (PROTEKT Years 1-5)Not Reported0.015 - 0.03[13]

MIC90: Minimum Inhibitory Concentration for 90% of isolates

Table 3: In Vitro Activity of this compound against Mycoplasma pneumoniae
StrainsMIC50 (μg/ml)MIC90 (μg/ml)Reference(s)
41 clinical isolates0.000970.00097[8]

MIC50: Minimum Inhibitory Concentration for 50% of isolates; MIC90: Minimum Inhibitory Concentration for 90% of isolates

Table 4: Intracellular Activity of this compound against Staphylococcus aureus
Host Cell LineBacterial StrainThis compound Concentration (mg/L)Log Reduction in CFU at 24hReference(s)
J774 macrophagesATCC 2592320.60[7]

CFU: Colony Forming Units

Table 5: Cellular Accumulation of this compound
Host Cell LineIncubation TimeApparent Cellular-to-Extracellular Concentration RatioReference(s)
J774 macrophagesNot Specified8.7[7]
THP-1 macrophages24 hours~20[14]
NR8383 alveolar macrophages2 hours~40[15]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Intracellular Bacteria

This protocol outlines the determination of the MIC of this compound against intracellular bacteria like Chlamydia pneumoniae using a cell culture-based assay.

Materials:

  • Host cell line (e.g., HEp-2, McCoy)

  • Bacterial stock of interest (C. pneumoniae)

  • Culture medium (e.g., Eagle's Minimal Essential Medium) with fetal calf serum and cycloheximide

  • This compound stock solution

  • 96-well microtiter plates

  • Inverted microscope

  • Fluorescently labeled monoclonal antibody specific for the bacteria

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Infection: Once confluent, aspirate the culture medium and infect the cells with a standardized inoculum of the intracellular bacteria. Centrifuge the plates to facilitate infection.

  • Antibiotic Addition: After a short incubation period to allow for bacterial entry, aspirate the inoculum and add fresh culture medium containing serial twofold dilutions of this compound. Include a drug-free control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Staining and Visualization: After incubation, fix the cells and stain with a fluorescently labeled monoclonal antibody specific for the bacterial inclusions.

  • MIC Determination: Examine the wells under a fluorescence microscope. The MIC is defined as the lowest concentration of this compound that completely inhibits the formation of bacterial inclusions.[9][11]

Protocol 2: Intracellular Killing Assay

This protocol is designed to quantify the bactericidal activity of this compound against intracellular bacteria such as Legionella pneumophila or Staphylococcus aureus within host cells like macrophages.

Materials:

  • Macrophage cell line (e.g., J774, THP-1, human monocytes)

  • Bacterial stock of interest (L. pneumophila, S. aureus)

  • Culture medium (e.g., RPMI 1640) with fetal calf serum

  • This compound stock solution

  • 24-well tissue culture plates

  • Sterile water for cell lysis

  • Agar (B569324) plates for bacterial enumeration (CFU counting)

  • Gentamicin (B1671437) (to kill extracellular bacteria)

Procedure:

  • Cell Seeding: Seed macrophages into 24-well plates and allow them to adhere.

  • Infection: Opsonize the bacteria with serum and then add to the macrophage monolayer at a specific multiplicity of infection (MOI). Allow phagocytosis to occur for 1-2 hours.

  • Removal of Extracellular Bacteria: Wash the cells thoroughly with medium to remove non-phagocytosed bacteria. Treat with a high concentration of an antibiotic like gentamicin that does not penetrate host cells to kill any remaining extracellular bacteria.

  • This compound Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound. Include a drug-free control.

  • Time-Course Analysis: At various time points (e.g., 0, 24, 48, 72 hours), lyse the macrophages from triplicate wells with sterile water to release the intracellular bacteria.

  • Bacterial Enumeration: Perform serial dilutions of the cell lysates and plate on appropriate agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log CFU/mL against time for each this compound concentration to determine the rate of intracellular killing.[6][7]

Mandatory Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Host Cells in Plate infect_cells Infect Cells with Intracellular Bacteria seed_cells->infect_cells remove_extracellular Wash & Treat to Remove Extracellular Bacteria infect_cells->remove_extracellular add_this compound Add this compound at Various Concentrations remove_extracellular->add_this compound incubate Incubate for a Defined Period add_this compound->incubate lyse_cells Lyse Host Cells incubate->lyse_cells quantify_bacteria Quantify Intracellular Bacteria (e.g., CFU count, qPCR) lyse_cells->quantify_bacteria analyze_data Analyze Data and Determine Efficacy quantify_bacteria->analyze_data

Caption: Workflow for assessing the intracellular activity of this compound.

signaling_pathway cluster_infection Bacterial Infection cluster_signaling Intracellular Signaling cluster_response Cellular Response lps Bacterial Components (e.g., LPS) tlr Toll-like Receptors (TLRs) lps->tlr nfkb_pathway NF-κB Signaling Pathway tlr->nfkb_pathway mapk_pathway MAPK Signaling Pathway tlr->mapk_pathway cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) nfkb_pathway->cytokine_production mapk_pathway->cytokine_production inflammation Inflammation cytokine_production->inflammation This compound This compound This compound->nfkb_pathway Inhibits This compound->mapk_pathway Inhibits

Caption: this compound's proposed anti-inflammatory signaling pathway.

Discussion and Additional Considerations

  • Anti-inflammatory Properties: Beyond its direct antibacterial effects, this compound has been shown to possess anti-inflammatory properties.[16][17][18] It can modulate the host immune response by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[17][19] This immunomodulatory effect may contribute to its overall therapeutic benefit in treating infections. Researchers should consider evaluating cytokine levels in their cell culture supernatants using techniques like ELISA to assess this aspect of this compound's activity.

  • Cellular Uptake and Accumulation: this compound readily penetrates and accumulates within host cells, particularly phagocytes like macrophages.[15][20][21] This high intracellular concentration is crucial for its efficacy against intracellular pathogens. The degree of accumulation can vary between different cell types.

  • Dose and Time Dependency: The efficacy of this compound is both dose- and time-dependent.[6][22] It is important to perform dose-response and time-kill experiments to fully characterize its activity in a specific infection model.

  • Bacterial Resistance: While this compound is effective against many macrolide-resistant strains, the potential for resistance development should be considered in long-term studies.[4]

These application notes provide a framework for utilizing this compound in cell culture models of intracellular bacterial infection. The provided protocols and data will aid researchers in designing and executing experiments to investigate the efficacy and mechanisms of action of this important antibiotic.

References

Application Notes and Protocols for Assessing Telithromycin Stability in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telithromycin is a semi-synthetic ketolide antibiotic used for the treatment of community-acquired respiratory tract infections. As with any pharmaceutical compound, ensuring its stability in various solvents is critical for the development of robust formulations, analytical methods, and for defining appropriate storage conditions. This document provides a detailed protocol for assessing the stability of this compound in different solvents, including methodologies for forced degradation studies and a stability-indicating analytical method.

This compound is known to be susceptible to degradation under certain conditions, particularly photolytic and oxidative stress.[1][2] Understanding its degradation pathways and the kinetics of its degradation is essential for maintaining its therapeutic efficacy and safety. These application notes provide a comprehensive framework for conducting such stability assessments in a research or quality control setting.

Materials and Reagents

  • This compound reference standard

  • HPLC grade methanol (B129727)

  • HPLC grade acetonitrile

  • Dimethyl sulfoxide (B87167) (DMSO), analytical grade

  • Purified water (e.g., Milli-Q or equivalent)

  • Potassium phosphate (B84403) monobasic

  • Orthophosphoric acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂) 30%

  • Syringe filters (0.45 µm)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Sonication bath

  • Volumetric flasks and pipettes

  • Photostability chamber with a UV lamp (e.g., UVC lamp at 254 nm)[1][2]

  • Temperature-controlled oven

  • Water bath

Experimental Protocols

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial to separate the intact drug from its degradation products. The following method is adapted from published literature.[1][3]

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol and 0.067 M potassium phosphate buffer (pH 4.0) in a 55:45 (v/v) ratio
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Injection Volume 20 µL
Column Temperature 50°C

Preparation of Solutions:

  • Buffer Preparation (0.067 M Potassium Phosphate, pH 4.0): Dissolve an appropriate amount of potassium phosphate monobasic in purified water to make a 0.067 M solution. Adjust the pH to 4.0 with orthophosphoric acid.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-50 µg/mL.

Protocol for Assessing Stability in Different Solvents

This protocol outlines the procedure to assess the stability of this compound in commonly used laboratory solvents.

  • Prepare Stock Solutions: Prepare a stock solution of this compound at a concentration of 1 mg/mL in each of the following solvents:

    • Methanol

    • Acetonitrile

    • DMSO

    • Purified Water (Note: this compound is sparingly soluble in water; sonication may be required).

  • Storage Conditions: Aliquot the stock solutions into amber vials and store them under the following conditions:

    • Refrigerated (2-8°C)

    • Room Temperature (25°C ± 2°C)

  • Time Points: Analyze the samples at the following time points: 0, 24, 48, 72 hours, and 7 days.

  • Sample Preparation for HPLC Analysis: At each time point, withdraw an aliquot from each solution, dilute it with the mobile phase to a final concentration of approximately 20 µg/mL, and filter through a 0.45 µm syringe filter before injection into the HPLC system.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Forced Degradation Studies Protocol

Forced degradation studies are performed to identify potential degradation products and to establish the degradation pathways of the drug.

  • Preparation of Sample Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 20 µg/mL for HPLC analysis.

  • Alkaline Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.[1][2]

    • Keep the solution at room temperature, protected from light, for 8 hours.[1]

    • At appropriate time intervals (e.g., 1, 2, 4, 8 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Transfer the this compound stock solution into a quartz cuvette or a transparent vial.

    • Expose the solution to a UVC lamp (254 nm) in a photostability chamber for up to 8 hours.[1][2]

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

    • At appropriate time intervals (e.g., 1, 2, 4, 8 hours), withdraw an aliquot from both the exposed and control samples and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound powder in an oven at 60°C for 24 hours.

    • Also, place a vial of the this compound stock solution (in methanol) in the oven at 60°C for 24 hours.

    • After the specified time, prepare a solution from the solid sample and dilute the liquid sample with the mobile phase for HPLC analysis.

Data Presentation

Summary of this compound Stability in Different Solvents (Hypothetical Data)
SolventStorage Condition% Remaining after 24h% Remaining after 72h% Remaining after 7 days
Methanol 2-8°C>99%>99%>98%
25°C>98%>97%>95%
Acetonitrile 2-8°C>99%>99%>98%
25°C>98%>96%>94%
DMSO 2-8°C>99%>99%>99%
25°C>99%>98%>97%
Purified Water 2-8°C>95%>92%>85%
25°C>90%>85%>75%
Summary of Forced Degradation Studies
Stress ConditionReagent/ConditionDurationApproximate Degradation
Acidic 0.1 M HCl24 hours~10-20%
Alkaline 0.1 M NaOH24 hours~15-25%
Oxidative 3% H₂O₂8 hours~40-50%[1]
Photolytic UVC light (254 nm)8 hours~50-60%[1]
Thermal 60°C (in methanol)24 hours~5-10%
Degradation Kinetics of this compound

Studies have shown that the degradation of this compound under photolytic and oxidative conditions follows first-order kinetics.[1][2]

Degradation ConditionRate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
Photodegradation 0.2591[1]2.67
Oxidative Degradation 0.3951[1]1.75

Visualizations

Telithromycin_Stability_Workflow cluster_prep Sample Preparation cluster_stability Solvent Stability Assessment cluster_forced Forced Degradation Studies cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) prep_working Dilute to Working Concentration (e.g., 20 µg/mL) prep_stock->prep_working solvents Aliquots in Different Solvents (Methanol, ACN, DMSO, Water) prep_working->solvents acid Acidic (0.1 M HCl) prep_working->acid base Alkaline (0.1 M NaOH) prep_working->base oxidative Oxidative (3% H₂O₂) prep_working->oxidative photo Photolytic (UVC Light) prep_working->photo thermal Thermal (60°C) prep_working->thermal storage Store at Different Conditions (2-8°C and 25°C) solvents->storage timepoints Analyze at Time Points (0, 24, 48, 72h, 7d) storage->timepoints hplc Stability-Indicating HPLC Analysis timepoints->hplc acid->hplc base->hplc oxidative->hplc photo->hplc thermal->hplc data Calculate % Remaining Drug & Degradation Kinetics hplc->data

Caption: Experimental workflow for assessing this compound stability.

Degradation_Pathways cluster_stress Stress Conditions cluster_products Degradation Products This compound This compound (Intact Drug) Acid Acid Hydrolysis This compound->Acid Base Alkaline Hydrolysis This compound->Base Oxidation Oxidation (H₂O₂) This compound->Oxidation Photo Photolysis (UV Light) This compound->Photo Deg_Acid Hydrolytic Degradants Acid->Deg_Acid Deg_Base Hydrolytic Degradants Base->Deg_Base Deg_Ox Oxidative Degradants Oxidation->Deg_Ox Deg_Photo Photodegradants Photo->Deg_Photo

Caption: Logical relationship of this compound degradation pathways.

Conclusion

This protocol provides a robust framework for the systematic evaluation of this compound stability in various solvents and under forced degradation conditions. The provided HPLC method is suitable for separating this compound from its degradation products, allowing for accurate quantification. The data indicates that this compound is particularly susceptible to oxidative and photolytic degradation. Researchers should pay close attention to protecting this compound solutions from light and oxidative agents. The stability in common organic solvents like methanol, acetonitrile, and DMSO is generally good, especially under refrigerated conditions. These findings are crucial for the development of stable formulations and for ensuring the accuracy of analytical results.

References

Application Notes and Protocols: Agar Dilution Method for Telithromycin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of telithromycin using the agar (B569324) dilution method. The information is compiled from established guidelines, including historical data from the Clinical and Laboratory Standards Institute (CLSI), for research and developmental purposes.

Note: this compound is no longer widely available for clinical use, and its breakpoints have been removed from the current versions of CLSI and EUCAST guidelines.[1] This document is intended for investigational use.

Introduction

The agar dilution method is a reference standard for quantitative antimicrobial susceptibility testing.[2] It determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by incorporating serial dilutions of the agent into an agar medium, which is subsequently inoculated with a standardized suspension of the test organism. This method is particularly useful for testing a large number of isolates against a limited range of antimicrobial agents.

This compound is a ketolide, a subclass of macrolide antibiotics, designed to be effective against macrolide-resistant Gram-positive bacteria, particularly Streptococcus pneumoniae. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.

Principle of the Method

Known concentrations of this compound are incorporated into molten Mueller-Hinton agar. After the agar solidifies, a standardized inoculum of the test organism is spotted onto the surface of the agar plates, each containing a different concentration of the antibiotic. Following incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.

Materials and Reagents

  • This compound analytical standard powder

  • Mueller-Hinton Agar (MHA)

  • Sterile deionized water

  • Glacial acetic acid

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Quality control (QC) strains:

    • Staphylococcus aureus ATCC 29213

    • Streptococcus pneumoniae ATCC 49619

  • Test organism isolates

  • Sterile petri dishes (100 mm or 150 mm)

  • Sterile tubes and pipettes

  • Inoculator (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Water bath (45-50°C)

Experimental Protocols

Preparation of this compound Stock Solution

A common method for preparing macrolide and ketolide stock solutions involves dissolving the powder in water with the aid of a minimal amount of acid.[3][4]

  • Weighing: Accurately weigh the required amount of this compound powder based on its potency to prepare a stock solution of a desired concentration (e.g., 1280 µg/mL).

  • Dissolving: Add a small volume of sterile deionized water to the powder. Add glacial acetic acid dropwise (less than 2.5 µL/mL of final solution volume) while vortexing until the powder is completely dissolved.[3][4]

  • Dilution: Bring the solution to the final volume with sterile deionized water to achieve the desired stock concentration.

  • Storage: Aliquot the stock solution into sterile, tightly sealed tubes and store at -60°C or below until use.

Preparation of Agar Plates
  • Agar Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions. For fastidious organisms like Streptococcus pneumoniae, supplement the MHA with 5% defibrinated sheep blood after autoclaving and cooling to 45-50°C.

  • Antibiotic Dilution: Prepare serial twofold dilutions of the this compound stock solution in sterile deionized water to create a range of concentrations (e.g., 0.002 to 64 µg/mL).[5]

  • Incorporation into Agar: For each concentration, add 1 part of the diluted this compound solution to 9 parts of molten MHA (maintained at 45-50°C). Mix thoroughly by inverting the tube several times to avoid air bubbles.

  • Pouring Plates: Dispense the this compound-containing agar into sterile petri dishes to a depth of 3-4 mm. Allow the plates to solidify at room temperature with the lids slightly ajar to permit drying.

  • Storage: Once solidified and dry, the plates can be stored in sealed plastic bags at 2-8°C for up to 5 days.

Inoculum Preparation
  • Colony Selection: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspension: Suspend the colonies in sterile saline.

  • Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). This can be done by adding more bacteria or sterile saline.

  • Final Dilution: Dilute the standardized suspension 1:10 in sterile saline to obtain a final inoculum density of approximately 1.5 x 10⁷ CFU/mL. This will deliver a final inoculum of approximately 10⁴ CFU per spot on the agar plate.

Inoculation and Incubation
  • Inoculation: Using a multipoint inoculator (e.g., Steers replicator), inoculate the prepared agar plates with the standardized bacterial suspensions. A growth control plate (no antibiotic) should be included for each batch of tests.

  • Drying: Allow the inoculated spots to dry completely before inverting the plates.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubate in an atmosphere of 5-7% CO₂.[6]

Reading and Interpreting Results
  • Reading: After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.

  • Interpretation: Compare the MIC value to the established breakpoints to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Data Presentation

Quality Control Ranges

The following table provides the historical quality control MIC ranges for this compound against specified ATCC strains.

Quality Control StrainAntimicrobial AgentMIC Range (µg/mL)
Staphylococcus aureus ATCC 29213This compound0.06 - 0.25
Streptococcus pneumoniae ATCC 49619This compound0.008 - 0.03

Note: These ranges are based on historical data and should be verified in the user's laboratory.

Interpretive Criteria (Historical CLSI Breakpoints)

The following table lists the last published CLSI MIC breakpoints for this compound.[1]

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Streptococcus pneumoniae≤1 µg/mL2 µg/mL≥4 µg/mL
Staphylococcus aureus≤1 µg/mL2 µg/mL≥4 µg/mL
Haemophilus influenzae≤2 µg/mL4 µg/mL≥8 µg/mL

Note: These breakpoints are from the CLSI M100, 28th ed. and are no longer current.[1]

Visualizations

Experimental Workflow

Agar_Dilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis stock_prep Prepare this compound Stock Solution plate_prep Prepare Serial Dilutions and Pour Plates stock_prep->plate_prep agar_prep Prepare and Cool Mueller-Hinton Agar agar_prep->plate_prep inoculate Inoculate Plates (10^4 CFU/spot) plate_prep->inoculate inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic interpret Interpret Results (Compare to Breakpoints) read_mic->interpret

Caption: Workflow for this compound Agar Dilution Susceptibility Testing.

Interpretation Logic

Interpretation_Logic start Determine MIC Value mic_value MIC (µg/mL) start->mic_value breakpoint_s ≤ Susceptible Breakpoint mic_value->breakpoint_s breakpoint_r ≥ Resistant Breakpoint breakpoint_s->breakpoint_r No susceptible Susceptible (S) breakpoint_s->susceptible Yes intermediate Intermediate (I) breakpoint_r->intermediate No resistant Resistant (R) breakpoint_r->resistant Yes

Caption: Decision logic for interpreting MIC results based on breakpoints.

References

Application Notes and Protocols for Telithromycin MIC Determination via Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telithromycin is a ketolide, a class of antibiotics structurally related to macrolides. It was developed to overcome macrolide resistance in common respiratory pathogens. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method used to ascertain the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution assay is a standardized and widely accepted method for determining the MIC of antibiotics, including this compound.

This document provides a detailed protocol for performing the broth microdilution assay to determine the MIC of this compound against Gram-positive bacteria, particularly Streptococcus pneumoniae and Staphylococcus aureus. The methodologies described herein are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Important Note: As of recent updates, this compound is no longer listed in the current CLSI M100 performance standards for antimicrobial susceptibility testing or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoint tables. The interpretive criteria and quality control ranges provided in this document are based on the last available information and should be used for research purposes with this context in mind.

Principle of the Broth Microdilution Assay

The broth microdilution assay involves preparing serial two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits the growth of the organism.

Materials and Equipment

Reagents and Media
  • This compound analytical standard powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms like Streptococcus pneumoniae, CAMHB supplemented with 2.5% to 5% laked horse blood.

  • Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent for this compound

  • Sterile deionized water

  • 0.9% sterile saline

  • McFarland 0.5 turbidity standard

  • Quality Control (QC) strains:

    • Staphylococcus aureus ATCC® 29213™

    • Streptococcus pneumoniae ATCC® 49619™

Equipment
  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated pipettes and sterile, disposable tips

  • Sterile polypropylene (B1209903) or glass tubes for dilutions

  • Sterile 96-well microtiter plates with lids

  • Inoculator (optional)

  • 35°C ± 2°C ambient air incubator

  • Plate reader or magnifying mirror for result interpretation

Experimental Protocols

Preparation of this compound Stock Solution
  • Calculate the amount of this compound powder needed. Use the following formula to account for the potency of the antibiotic powder:

    Example: To prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 950 µg/mg: Weight (mg) = (10 mL x 1280 µg/mL) / 950 µg/mg = 13.47 mg

  • Dissolve the this compound powder. Aseptically weigh the calculated amount of this compound powder. Dissolve it in a small volume of a suitable solvent (e.g., DMSO). Once dissolved, bring the solution to the final desired volume with sterile deionized water to achieve the target stock concentration (e.g., 1280 µg/mL).

  • Sterilization and Storage. Sterilize the stock solution by filtering it through a 0.22 µm syringe filter. Aliquot the stock solution into sterile cryovials and store at -60°C or below until use.

Preparation of Inoculum
  • Subculture the test organism. From a stock culture, streak the test organism (and QC strains on separate plates) onto an appropriate non-selective agar (B569324) medium (e.g., Trypticase Soy Agar with 5% sheep blood).

  • Incubate the plates. Incubate at 35°C ± 2°C for 18-24 hours.

  • Prepare the bacterial suspension. Select 3-5 well-isolated colonies of the same morphological type from the agar plate. With a sterile loop or swab, transfer the colonies to a tube containing 3-5 mL of sterile saline.

  • Adjust the turbidity. Vortex the suspension thoroughly. Compare the turbidity of the bacterial suspension to a 0.5 McFarland standard. Adjust the density by adding more bacteria or sterile saline as needed. This suspension will contain approximately 1 x 10⁸ CFU/mL.

  • Dilute the standardized suspension. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension into the broth, followed by the addition of 50 µL of this diluted inoculum to 50 µL of the antibiotic solution in the microtiter plate well.

Broth Microdilution Procedure
  • Prepare the antibiotic dilutions. Perform serial two-fold dilutions of the this compound stock solution in CAMHB (or supplemented CAMHB for fastidious organisms) directly in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 16 to 0.015 µg/mL). Typically, this involves adding 50 µL of broth to all wells except the first, then adding 100 µL of the appropriate antibiotic concentration to the first well and serially diluting 50 µL across the plate. The final volume in each well before inoculation should be 50 µL.

  • Inoculate the microtiter plate. Add 50 µL of the standardized bacterial inoculum (prepared in section 4.2) to each well, resulting in a final volume of 100 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Include controls.

    • Growth Control: A well containing 100 µL of inoculated broth with no antibiotic.

    • Sterility Control: A well containing 100 µL of uninoculated broth.

  • Incubate the plate. Cover the plate with a lid and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Read the results. Following incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. A reading mirror or a microplate reader can aid in this determination. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of the MIC results. This is achieved by testing reference strains with known susceptibility patterns concurrently with the clinical isolates.

QC Strains:

  • Staphylococcus aureus ATCC® 29213™

  • Streptococcus pneumoniae ATCC® 49619™

Frequency of QC Testing: QC testing should be performed each time a new batch of microdilution trays is prepared or a new lot of reagents is used. For routine testing, QC should be performed daily or at least weekly, depending on the laboratory's standard operating procedures.

Acceptable QC Ranges: As this compound is no longer included in the current CLSI M100 tables, there are no officially published QC ranges. Laboratories performing this assay for research purposes should establish internal QC limits based on historical data or by performing a validation study (e.g., testing the QC strains for 20 consecutive days to establish a mean and standard deviation).

Data Presentation and Interpretation

The MIC results are reported in µg/mL. The interpretation of the MIC values (i.e., whether the organism is susceptible, intermediate, or resistant) is based on established clinical breakpoints.

Last Published CLSI Breakpoints for this compound
OrganismSusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)
Streptococcus pneumoniae≤12≥4

Note: These breakpoints are from the 28th edition of the CLSI M100 document and are provided for informational purposes as this compound is no longer included in the current edition.[1]

EUCAST Breakpoints

EUCAST has also removed this compound from its current clinical breakpoint tables.[2] Researchers should consult archived versions of the EUCAST breakpoint tables for historical data, keeping in mind that these are no longer considered current.

Visualizations

Experimental Workflow

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock_prep Prepare this compound Stock Solution dilution Serial Dilution in 96-Well Plate stock_prep->dilution inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacterial Suspension inoculum_prep->inoculation dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read and Record MIC incubation->reading interpretation Interpret Results using Breakpoints reading->interpretation

Caption: Workflow for this compound Broth Microdilution Assay.

Logical Relationship for Result Interpretation

MIC_Interpretation cluster_categories Interpretive Categories mic_value Observed MIC Value (µg/mL) susceptible Susceptible mic_value->susceptible MIC ≤ Susceptible Breakpoint intermediate Intermediate mic_value->intermediate Susceptible Breakpoint < MIC ≤ Resistant Breakpoint resistant Resistant mic_value->resistant MIC > Resistant Breakpoint breakpoint Clinical Breakpoint (µg/mL) breakpoint->susceptible breakpoint->intermediate breakpoint->resistant

Caption: Logic for Interpreting MIC Results.

References

Visualizing the Fight: In Vivo Imaging to Monitor Telithromycin Distribution in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Telithromycin, a ketolide antibiotic, is a crucial weapon against respiratory tract infections, including those caused by macrolide-resistant strains. Understanding its journey and accumulation within the body is paramount for optimizing dosage, ensuring efficacy, and minimizing potential side effects. Traditional pharmacokinetic studies, while informative, often rely on analyzing excised tissues, providing only a snapshot in time and missing the dynamic interplay of drug distribution in a living organism. In vivo imaging techniques offer a powerful, non-invasive window to track this compound's spatiotemporal distribution in real-time within animal models, providing invaluable insights for preclinical drug development.

This document provides a detailed overview of potential in vivo imaging strategies for monitoring this compound, focusing on Positron Emission Tomography (PET) and fluorescence imaging. While direct imaging studies on this compound are not yet widely published, the principles and protocols outlined here are based on established methodologies for imaging other antibiotics and can be readily adapted for this compound research.[1][2]

Imaging Modalities for Monitoring this compound Distribution

Several advanced imaging modalities can be employed to visualize and quantify the distribution of this compound in animal models. The choice of technique depends on the specific research question, required resolution, and sensitivity.

1. Positron Emission Tomography (PET): A Quantitative Whole-Body Approach

PET imaging is a highly sensitive and quantitative technique that allows for the three-dimensional visualization of radiolabeled molecules in the body.[3] By labeling this compound with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18), its uptake and clearance from various organs and tissues can be dynamically monitored over time.[1][4] This approach provides crucial pharmacokinetic data, including target site accumulation and potential off-target effects.[5]

Principle: A radiolabeled version of this compound is administered to the animal model. As the radionuclide decays, it emits positrons that annihilate with nearby electrons, producing two gamma rays that are detected by the PET scanner. The scanner's software reconstructs the origin of these events into a 3D image representing the distribution of the radiotracer.

2. Fluorescence Imaging: High-Resolution Cellular and Tissue Visualization

Fluorescence imaging offers high-resolution visualization of drug distribution at the cellular and tissue levels.[6] By conjugating this compound with a fluorescent dye, its localization within specific cells and subcellular compartments can be investigated.[7] This is particularly relevant for this compound, which is known to accumulate in alveolar macrophages.[8][9]

Principle: A fluorescently labeled this compound molecule is administered to the animal. When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which is then captured by a sensitive camera to generate an image of the drug's distribution.

3. Autoradiography: Ex Vivo Confirmation and High-Resolution Mapping

Quantitative whole-body autoradiography (QWBA) is an ex vivo technique that provides high-resolution images of the spatial distribution of radiolabeled compounds throughout an entire animal section.[10][11] It serves as a valuable complementary method to validate and provide more detailed anatomical context to in vivo PET findings.[12][13]

Principle: Following administration of radiolabeled this compound, the animal is euthanized and flash-frozen. Thin sections of the entire animal are then exposed to a phosphor imaging plate or X-ray film to create a detailed image of the radioactivity distribution in all tissues and organs.[11]

Experimental Protocols

The following are detailed, hypothetical protocols for imaging this compound distribution in a murine model of respiratory infection, based on established methods for other antibiotics.

Protocol 1: PET Imaging of [¹¹C]this compound in a Murine Lung Infection Model

Objective: To non-invasively quantify the whole-body biodistribution of this compound and its accumulation at the site of infection using PET imaging.

Materials:

  • [¹¹C]this compound (custom radiosynthesis required)

  • Animal model: Balb/c mice with induced Streptococcus pneumoniae lung infection

  • MicroPET/CT scanner

  • Anesthesia (e.g., isoflurane)

  • Dose calibrator

  • Intravenous injection supplies

Methodology:

  • Animal Model Preparation:

    • Induce a localized lung infection in mice by intratracheal instillation of S. pneumoniae.

    • Allow the infection to establish for 24-48 hours.

  • Radiotracer Preparation and Administration:

    • Synthesize [¹¹C]this compound with a high radiochemical purity (>95%).

    • Measure the activity of the radiotracer using a dose calibrator.

    • Anesthetize the mouse using isoflurane.

    • Administer a known activity of [¹¹C]this compound (e.g., 3.7-7.4 MBq) via tail vein injection.

  • PET/CT Image Acquisition:

    • Immediately after injection, place the anesthetized mouse in the microPET/CT scanner.

    • Acquire a CT scan for anatomical reference.

    • Perform a dynamic PET scan for 60-90 minutes to capture the initial distribution and uptake kinetics.

    • Static PET scans can be acquired at later time points (e.g., 2, 4, and 6 hours post-injection) to assess retention.

  • Image Analysis:

    • Reconstruct the PET images and co-register them with the CT images.

    • Draw regions of interest (ROIs) on various organs and the infected lung tissue.

    • Calculate the standardized uptake value (SUV) for each ROI to quantify radiotracer accumulation. The SUV is calculated as: (Radioactivity in ROI (MBq/g) / Injected Dose (MBq)) x Body Weight (g)

Protocol 2: Fluorescence Imaging of this compound-BODIPY in Alveolar Macrophages

Objective: To visualize the uptake and subcellular distribution of this compound in alveolar macrophages within the lung tissue of an infected mouse model.

Materials:

  • This compound conjugated to a fluorescent dye (e.g., this compound-BODIPY)

  • Animal model: As described in Protocol 1.

  • Confocal or two-photon microscope

  • Lung perfusion and fixation reagents (e.g., PBS, paraformaldehyde)

  • Cryostat for tissue sectioning

  • Nuclear stain (e.g., DAPI)

Methodology:

  • Probe Administration:

    • Administer this compound-BODIPY to the infected mouse via intravenous injection. The dose will need to be optimized based on the brightness of the fluorophore and potential toxicity.

  • Tissue Collection and Preparation:

    • At a predetermined time point (e.g., 2 hours post-injection), euthanize the mouse.

    • Perfuse the lungs with PBS followed by 4% paraformaldehyde to fix the tissue.

    • Excise the lungs and embed them in optimal cutting temperature (OCT) compound.

    • Prepare thin (10-20 µm) frozen sections using a cryostat.

  • Fluorescence Microscopy:

    • Mount the tissue sections on microscope slides.

    • Stain the sections with DAPI to visualize the cell nuclei.

    • Image the sections using a confocal or two-photon microscope with appropriate laser lines for BODIPY and DAPI.

  • Image Analysis:

    • Analyze the images to determine the co-localization of the this compound-BODIPY signal with alveolar macrophages (identified by their morphology and location).

    • Assess the subcellular distribution of the fluorescent signal.

Data Presentation

Quantitative data obtained from PET imaging studies can be summarized in tables to facilitate comparison of this compound distribution across different tissues and at various time points.

Table 1: Biodistribution of [¹¹C]this compound in Infected Mice (% Injected Dose per Gram of Tissue ± SD)

Organ/Tissue30 Minutes Post-Injection60 Minutes Post-Injection120 Minutes Post-Injection
Blood1.5 ± 0.30.8 ± 0.20.3 ± 0.1
Infected Lung5.2 ± 0.96.8 ± 1.25.5 ± 0.8
Healthy Lung2.1 ± 0.42.5 ± 0.52.0 ± 0.3
Liver10.5 ± 2.112.3 ± 2.59.8 ± 1.9
Kidneys8.7 ± 1.56.2 ± 1.13.1 ± 0.6
Spleen3.4 ± 0.64.1 ± 0.73.2 ± 0.5
Muscle0.5 ± 0.10.4 ± 0.10.3 ± 0.1
Brain0.1 ± 0.050.1 ± 0.040.08 ± 0.03

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.

Table 2: Target-to-Background Ratios of [¹¹C]this compound Uptake

Ratio30 Minutes Post-Injection60 Minutes Post-Injection120 Minutes Post-Injection
Infected Lung / Blood3.58.518.3
Infected Lung / Muscle10.417.018.3
Infected Lung / Healthy Lung2.52.72.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

The following diagrams illustrate the experimental workflows for the described imaging techniques.

experimental_workflow_pet cluster_animal_prep Animal Preparation cluster_imaging_procedure PET/CT Imaging cluster_data_analysis Data Analysis infection Induce Lung Infection (S. pneumoniae) establish Allow Infection to Establish (24-48h) infection->establish inject Anesthetize & Inject Radiotracer establish->inject synthesis Synthesize [¹¹C]this compound synthesis->inject scan Dynamic/Static PET/CT Scan inject->scan reconstruct Image Reconstruction & Co-registration scan->reconstruct roi Draw Regions of Interest (ROIs) reconstruct->roi quantify Calculate SUV & Target-to-Background Ratios roi->quantify

Caption: Workflow for PET imaging of this compound distribution.

experimental_workflow_fluorescence cluster_animal_procedure In Vivo Procedure cluster_tissue_prep Ex Vivo Tissue Preparation cluster_imaging_analysis Microscopy & Analysis infection Induce Lung Infection inject Inject this compound-BODIPY infection->inject euthanize Euthanize & Perfuse Lungs inject->euthanize section Excise, Embed & Section Tissue euthanize->section stain Stain with DAPI section->stain image Confocal/Two-Photon Microscopy stain->image analyze Analyze Co-localization & Subcellular Distribution image->analyze

Caption: Workflow for fluorescence imaging of this compound.

Conclusion

In vivo imaging techniques provide a powerful platform to non-invasively study the pharmacokinetics and biodistribution of this compound in preclinical animal models. PET imaging offers quantitative, whole-body data, while fluorescence microscopy provides high-resolution cellular and subcellular information. By adapting established protocols for imaging other antibiotics, researchers can gain a deeper understanding of this compound's behavior in a living system, ultimately facilitating the development of more effective therapeutic strategies for respiratory infections.

References

Application Notes and Protocols: Telithromycin in Ribosomal Translation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing telithromycin as a powerful tool for investigating the mechanisms of ribosomal translation. This document outlines the molecular interactions of this compound with the ribosome and provides detailed protocols for key experimental techniques that leverage its unique properties.

Introduction to this compound

This compound is a semi-synthetic derivative of erythromycin (B1671065) and the first ketolide antibiotic to be introduced into clinical practice. Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] Unlike earlier macrolides, this compound exhibits a dual-binding mechanism, interacting with both domain V and domain II of the 23S rRNA.[1][3][4] This enhanced binding affinity allows it to be effective against many macrolide-resistant bacterial strains.[1] this compound obstructs the nascent peptide exit tunnel (NPET), thereby hindering the elongation of the polypeptide chain.[3][4]

A key characteristic of this compound's interaction with the ribosome is its two-step binding process. It initially binds to a low-affinity site, followed by a slower conformational shift to a high-affinity binding site.[5][6][7] This property, along with its ability to stall ribosomes at specific amino acid sequence motifs, makes this compound an invaluable tool for studying the dynamics of ribosomal translation.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of this compound with bacterial ribosomes, providing a valuable reference for experimental design.

Table 1: Binding Affinities of this compound to the E. coli Ribosome

Binding StepDissociation Constant (KT)Reference
Initial Low-Affinity Binding500 nM[5][6][7]
Final High-Affinity Binding8.33 nM[5][6][7]

Table 2: this compound Concentration for 50% Inhibition (IC50) in E. coli

Ribosomal Protein MutantIC50 (µM)Reference
Wild-type0.5[10]
L4 (Lys63Glu)0.6[10]
L22 (Δ82-84)12[10]
L22 (Met82Ala)1.5[10]

Key Experimental Applications and Protocols

This compound's mechanism of action lends itself to several powerful experimental techniques for probing ribosome function.

Ribosome Footprinting with this compound

Ribosome footprinting, or Ribo-Seq, is a high-throughput sequencing technique that maps the exact positions of ribosomes on mRNA. By arresting translating ribosomes with an inhibitor like this compound, one can obtain a snapshot of the "translatome" under specific conditions. This allows for the identification of antibiotic-induced ribosome stalling sites and the study of context-specific translation inhibition.

Experimental Workflow for Ribosome Footprinting

cluster_cell_culture Cell Culture and Treatment cluster_lysis Cell Lysis and Ribosome Isolation cluster_footprint Footprint Isolation cluster_library Library Preparation and Sequencing start Bacterial Culture Growth treatment Treat with this compound (e.g., 1-10x MIC) start->treatment lysis Rapid Cell Lysis treatment->lysis digestion Nuclease Digestion (e.g., RNase I) lysis->digestion sucrose (B13894) Sucrose Gradient Centrifugation digestion->sucrose extraction RNA Extraction from Monosome Fraction sucrose->extraction size_selection Size Selection of Footprints (~20-30 nt) extraction->size_selection ligation Adapter Ligation size_selection->ligation rt_pcr Reverse Transcription & PCR ligation->rt_pcr sequencing High-Throughput Sequencing rt_pcr->sequencing

Ribosome profiling experimental workflow.

Protocol: Ribosome Footprinting with this compound

  • Cell Culture and Treatment:

    • Grow a bacterial culture (e.g., E. coli) to mid-log phase (OD600 ≈ 0.4-0.6).

    • Add this compound to the culture at a concentration sufficient to inhibit translation (e.g., 1-10 times the Minimum Inhibitory Concentration, MIC). The optimal concentration should be determined empirically.

    • Incubate for a short period (e.g., 5-10 minutes) to allow for ribosome stalling.

  • Cell Lysis and Nuclease Digestion:

    • Rapidly harvest the cells by centrifugation at 4°C.

    • Lyse the cells in a buffer containing a translation inhibitor (e.g., chloramphenicol, if compatible with the experimental goals, to prevent ribosome runoff during lysis).

    • Treat the lysate with an RNase (e.g., RNase I) to digest mRNA that is not protected by ribosomes. The concentration of RNase I should be optimized to ensure complete digestion of unprotected RNA while leaving ribosome-protected fragments (RPFs) intact.

  • Monosome Isolation:

    • Layer the nuclease-treated lysate onto a sucrose density gradient (e.g., 10-50% sucrose).

    • Perform ultracentrifugation to separate monosomes from polysomes, ribosomal subunits, and other cellular components.

    • Fractionate the gradient and collect the monosome peak.

  • RNA Extraction and Footprint Isolation:

    • Extract the RNA from the monosome fraction using a standard method like phenol-chloroform extraction or a commercial kit.

    • Isolate the RPFs by size selection on a denaturing polyacrylamide gel (PAGE), typically excising the region corresponding to ~20-30 nucleotides.

  • Library Preparation and Sequencing:

    • Ligate sequencing adapters to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription to convert the RNA footprints into cDNA.

    • Amplify the cDNA library by PCR.

    • Sequence the library using a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome or transcriptome.

    • Analyze the distribution of ribosome footprints to identify regions of increased ribosome occupancy, which indicate stalling events induced by this compound.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Telithromycin Complexes

Cryo-EM allows for the high-resolution structural determination of biological macromolecules in their near-native state. By visualizing the ribosome in complex with this compound, researchers can gain detailed insights into the molecular interactions that govern its inhibitory mechanism.

Experimental Workflow for Cryo-EM

cluster_prep Sample Preparation cluster_grid Grid Preparation cluster_data Data Collection and Processing ribosome_prep Purified Ribosomes incubation Incubation with this compound ribosome_prep->incubation grid_application Application to EM Grid incubation->grid_application blotting Blotting to Create Thin Film grid_application->blotting plunge_freezing Plunge Freezing in Cryogen blotting->plunge_freezing data_collection Cryo-EM Data Collection plunge_freezing->data_collection particle_picking Particle Picking data_collection->particle_picking classification 2D/3D Classification particle_picking->classification reconstruction 3D Reconstruction classification->reconstruction

Cryo-EM experimental workflow.

Protocol: Cryo-EM of Ribosome-Telithromycin Complexes

  • Ribosome Preparation:

    • Purify 70S ribosomes or 50S ribosomal subunits from a suitable bacterial strain (e.g., E. coli or Thermus thermophilus).

    • Assess the purity and integrity of the ribosomes using methods like SDS-PAGE and sucrose density gradient centrifugation.

  • Complex Formation:

    • Incubate the purified ribosomes with an excess of this compound (e.g., 10-100 µM) to ensure saturation of the binding sites.

    • The incubation time should be sufficient for the formation of the high-affinity complex (e.g., 15-30 minutes at 37°C).

  • Grid Preparation:

    • Apply a small volume (e.g., 3-4 µL) of the ribosome-telithromycin complex to a glow-discharged cryo-EM grid.

    • Blot the grid to remove excess liquid, creating a thin film of the sample.

    • Rapidly plunge-freeze the grid in a cryogen such as liquid ethane (B1197151) to vitrify the sample.

  • Cryo-EM Data Collection:

    • Transfer the vitrified grid to a cryo-electron microscope.

    • Collect a large dataset of images (micrographs) of the frozen-hydrated particles.

  • Image Processing and 3D Reconstruction:

    • Perform particle picking to select individual ribosome particles from the micrographs.

    • Use 2D classification to sort the particles into different views.

    • Perform 3D classification and refinement to generate a high-resolution 3D reconstruction of the ribosome-telithromycin complex.

  • Model Building and Analysis:

    • Build an atomic model of the ribosome and the bound this compound into the cryo-EM density map.

    • Analyze the structure to identify the specific interactions between this compound and the ribosomal RNA and proteins.

In Vitro Translation Assays

Simple in vitro translation assays can be used to assess the inhibitory activity of this compound and to study its effects on different stages of translation.

A. Puromycin (B1679871) Reaction Assay

This assay measures the ability of the ribosome to catalyze peptide bond formation. Puromycin, an analog of the 3' end of aminoacyl-tRNA, can accept the nascent polypeptide chain from the P-site tRNA, leading to premature termination. The inhibition of this reaction by an antibiotic indicates interference with the peptidyl transferase center (PTC) or related functions.

Logical Relationship in Puromycin Reaction Assay

ribosome Ribosome-mRNA-Peptidyl-tRNA Complex This compound This compound ribosome->this compound + this compound no_inhibition Peptide Bond Formation ribosome->no_inhibition + Puromycin (No this compound) inhibition Inhibition of Peptide Bond Formation This compound->inhibition + Puromycin puromycin Puromycin product Puromycylated Peptide no_inhibition->product no_product No Product inhibition->no_product

Logic of the puromycin reaction assay.

Protocol: Puromycin Reaction Assay

  • Prepare Ribosomal Complexes:

    • Prepare ribosomal complexes programmed with a suitable mRNA and carrying a peptidyl-tRNA analog (e.g., N-acetyl-[3H]Phe-tRNAPhe) in the P-site.

  • Incubation with this compound:

    • Incubate the ribosomal complexes with varying concentrations of this compound. Include a no-antibiotic control.

  • Puromycin Reaction:

    • Initiate the reaction by adding a high concentration of puromycin (e.g., 1 mM).

    • Incubate for a defined period to allow for the formation of the puromycylated product.

  • Product Extraction and Quantification:

    • Stop the reaction and extract the N-acetyl-[3H]phenylalanyl-puromycin product (e.g., by ethyl acetate (B1210297) extraction).

    • Quantify the amount of product using liquid scintillation counting.

  • Data Analysis:

    • Plot the amount of product formed as a function of this compound concentration to determine the IC50 value.

B. Toeprinting (Primer Extension Inhibition) Assay

Toeprinting is a powerful technique to map the precise location of a stalled ribosome on an mRNA template. When a ribosome encounters a stall site, it acts as a roadblock for reverse transcriptase during primer extension, generating a truncated cDNA product (the "toeprint"). This assay is particularly useful for identifying the specific peptide motifs where this compound induces translational arrest.[8][11]

Protocol: Toeprinting Assay

  • In Vitro Transcription-Translation:

    • Set up an in vitro coupled transcription-translation reaction (e.g., using a PURE system or S30 extract) with a DNA template encoding the mRNA of interest.

    • Include this compound at a concentration known to cause stalling. A control reaction without this compound should be run in parallel.

  • Primer Annealing and Extension:

    • After a suitable incubation period for translation to occur, add a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected stall site.

    • Add reverse transcriptase and dNTPs to initiate cDNA synthesis.

  • Analysis of cDNA Products:

    • Stop the reverse transcription reaction and purify the cDNA products.

    • Separate the cDNA products by size on a denaturing sequencing gel.

    • Visualize the products by autoradiography or fluorescence imaging.

  • Data Interpretation:

    • The appearance of a specific truncated cDNA band in the presence of this compound indicates a ribosome stall site.

    • The length of the toeprint fragment can be used to map the precise location of the stalled ribosome on the mRNA, typically with the P-site codon located 15-16 nucleotides upstream of the 3' end of the toeprint.

Chemical Footprinting

Chemical footprinting is used to identify the binding site of a ligand on a nucleic acid by probing the accessibility of the nucleotides to chemical modification. In the context of this compound, this technique can reveal which bases of the 23S rRNA are protected from chemical probes upon drug binding.

Protocol: Chemical Footprinting with DMS and CMCT

  • Ribosome-Telithromycin Complex Formation:

    • Incubate purified 50S ribosomal subunits or 70S ribosomes with this compound.

  • Chemical Modification:

    • Treat the complexes with a chemical probe such as dimethyl sulfate (B86663) (DMS), which modifies accessible adenines and cytosines, or 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMCT), which modifies accessible uracils and guanines.

    • A control reaction without this compound should be performed under identical conditions.

  • RNA Extraction and Primer Extension:

    • Extract the ribosomal RNA.

    • Perform primer extension analysis using a radiolabeled primer that anneals to a region downstream of the expected binding site. The reverse transcriptase will stop at the modified bases.

  • Analysis of Results:

    • Separate the primer extension products on a sequencing gel.

    • A decrease in the intensity of a band in the this compound-treated sample compared to the control indicates that the corresponding nucleotide is protected from chemical modification by the bound drug, thus identifying it as part of the binding site.

By employing these experimental approaches, researchers can effectively utilize this compound as a molecular probe to dissect the intricate mechanisms of ribosomal translation, from the dynamics of antibiotic-ribosome interactions to the context-dependent nature of protein synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Acquired Resistance to Telithromycin in Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to telithromycin in Streptococcus pneumoniae.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound in Streptococcus pneumoniae?

Acquired resistance to this compound in S. pneumoniae is primarily mediated by three main mechanisms:

  • Target Site Modification: This is the most common mechanism and involves alterations in the bacterial ribosome, the target of this compound. These modifications prevent or reduce the binding of the antibiotic, rendering it ineffective. Specific alterations include:

    • 23S rRNA Mutations: Point mutations or deletions in domains II and V of the 23S rRNA are critical.[1][2] A notable mutation is the A752 deletion in domain II, which can lead to a significant increase in the minimum inhibitory concentration (MIC) of this compound.[1][2] Mutations in domain V, such as at positions A2058 and A2059, also contribute to resistance.[2][3]

    • Ribosomal Protein Mutations: Alterations in ribosomal proteins L4 and L22, which are near the antibiotic binding site, can also confer resistance.[1][2][4]

    • Ribosomal Methylation: The erm(B) gene encodes a methylase that modifies adenine (B156593) A2058 in the 23S rRNA.[1][2] While this compound was designed to overcome this, high-level, constitutive expression of erm(B), often due to deletions in its leader sequence, can lead to this compound resistance.[5][6]

  • Active Efflux: Some strains of S. pneumoniae possess efflux pumps that actively transport this compound out of the bacterial cell, preventing it from reaching its ribosomal target. The mef(A) (or mef(E)) and mel genes, often found together on a mobile genetic element, encode a dual efflux pump.[6][7] While ketolides were developed to be poor substrates for these pumps, their activity can be reduced by this mechanism.[1][4][8]

  • Combination of Mechanisms: High-level resistance to this compound often arises from a combination of the mechanisms mentioned above.[1] For instance, a strain harboring the erm(B) gene along with mutations in the L4 ribosomal protein can exhibit significantly elevated MICs.[9]

Q2: We are observing elevated this compound MICs for S. pneumoniae isolates in our lab. What is the most likely cause?

Elevated this compound MICs are most frequently associated with target site modifications. The presence of the erm(B) gene, particularly if constitutively expressed, is a common cause of reduced susceptibility.[5][10] Additionally, mutations in the 23S rRNA (specifically in domains II and V) or in ribosomal proteins L4 and L22 are known to increase this compound MICs.[1][4] While less common as a sole mechanism for high-level resistance, efflux mediated by mef(A)/mel can also contribute to increased MICs.[7][8] To pinpoint the exact cause, a combination of genotypic and phenotypic tests is recommended.

Q3: Can prior exposure to macrolides induce resistance to this compound?

Yes, prior exposure to macrolides can select for mutants with resistance to this compound.[1] For example, exposure to clarithromycin (B1669154) has been shown to select for mutants with deletions at position A752 of the 23S rRNA, leading to high-level this compound resistance.[1][2] Furthermore, macrolides can induce the expression of the erm(B) methylase, which, at high levels, can confer resistance to this compound.[5]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected this compound Susceptibility Test Results
Symptom Possible Cause Troubleshooting Steps
Variable MIC values for the same isolate across different tests. Inoculum size variation.Ensure a standardized inoculum equivalent to a 0.5 McFarland standard is used for each test.[11]
Different testing methodologies used (e.g., broth microdilution vs. E-test).Use a consistent, standardized method (e.g., CLSI guidelines) for all comparative testing. Agar (B569324) dilution is often considered the reference method.[11][12]
Incubation conditions, particularly CO2 levels.Be aware that incubation in a CO2-enriched atmosphere can lead to higher this compound MICs for macrolide-resistant strains.[11][13] For consistency, follow the recommended incubation atmosphere for the specific test method.
Heterogeneous resistance observed (colonies within the inhibition zone of a disk diffusion test). Presence of a subpopulation with a resistance mechanism.Isolate a colony from within the inhibition zone and re-test its susceptibility.[14][15] This subpopulation may harbor mutations that arose during the experiment.
Inducible resistance mechanism.The presence of the antibiotic may be inducing a resistance mechanism like erm(B) expression. Perform induction tests by pre-exposing the isolate to a sub-inhibitory concentration of a macrolide like erythromycin.[5]
Susceptible result by one method, resistant by another. Method-specific limitations or breakpoints.Review the established breakpoints for each method.[9][11] Some methods may be less reliable for detecting certain resistance mechanisms. Confirm results with a reference method like broth microdilution or agar dilution.[16]
Issue 2: Difficulty in Correlating Genotype with Phenotype
Symptom Possible Cause Troubleshooting Steps
erm(B) gene detected, but isolate appears susceptible to this compound. Inducible erm(B) expression.The erm(B) gene may require an inducer (like erythromycin) to be expressed. Perform susceptibility testing with and without a macrolide inducer.[5]
Low-level methylation.Low levels of ribosomal methylation by erm(B) may not be sufficient to confer this compound resistance.[5] Quantifying the level of methylation can provide further insight.
No common resistance genes (erm(B), mef(A)) detected, yet the isolate is resistant. Novel or uncharacterized resistance mechanism.Sequence the 23S rRNA gene (all four alleles) and the genes for ribosomal proteins L4 and L22 to screen for mutations.[2][15][17]
Efflux pump not targeted by the molecular test.While mef(A) is the most common, other efflux pumps could be involved. Perform efflux pump inhibitor assays to determine if efflux is contributing to resistance.
Mutations in 23S rRNA or ribosomal proteins detected, but the MIC is lower than expected. Heterozygous alleles.S. pneumoniae has four copies of the 23S rRNA gene. Resistance levels can depend on the number of mutated alleles.[18] Quantitative pyrosequencing can help determine the proportion of mutated alleles.
The specific mutation has a minor impact on its own.Some mutations only confer low-level resistance. High-level resistance often requires multiple mutations or a combination of different resistance mechanisms.[1][9]

Data Presentation

Table 1: this compound MIC Ranges for S. pneumoniae Based on Resistance Mechanism

Resistance MechanismGenotype/PhenotypeThis compound MIC Range (µg/mL)Reference(s)
Susceptible Wild-Type0.008 - 0.03[11]
Efflux mef(A) positive0.06 - 4[1]
Ribosomal Methylation erm(B) positive (inducible)0.06 - 0.5 (induced)[5]
erm(B) positive (constitutive)2 - 16[5][10]
23S rRNA Mutation A752 deletion (Domain II)4[2][17]
A2059G (Domain V)0.015[2]
C2611U (Domain V)Moderately affected[2]
Ribosomal Protein Mutation L22 mutations< 0.25[18]
L4 mutation0.25[19]
Combined Mechanisms erm(B) + L4 mutation≥ 256[1]

Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 5% lysed horse blood

  • This compound analytical powder

  • 96-well microtiter plates

  • S. pneumoniae isolate

  • 0.5 McFarland turbidity standard

  • S. pneumoniae ATCC 49619 (Quality Control strain)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in an appropriate solvent.

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB supplemented with 5% lysed horse blood in the microtiter plates to achieve final concentrations ranging from 0.008 to 16 µg/mL. Include a growth control well with no antibiotic.

  • Prepare Inoculum: From a fresh culture (18-24 hours) on a blood agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Inoculate Plates: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 20-24 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • Quality Control: Concurrently test the QC strain S. pneumoniae ATCC 49619. The resulting MIC should fall within the established acceptable range.

Protocol 2: PCR for Detection of erm(B) and mef(A) Genes

Materials:

  • Bacterial DNA extracted from the S. pneumoniae isolate

  • PCR master mix (containing Taq polymerase, dNTPs, buffer)

  • Forward and reverse primers for erm(B) and mef(A)

  • Thermocycler

  • Gel electrophoresis equipment and reagents

  • Positive and negative control DNA

Procedure:

  • DNA Extraction: Extract genomic DNA from an overnight culture of the S. pneumoniae isolate using a commercial kit or standard protocol.

  • PCR Reaction Setup: In a PCR tube, combine the extracted DNA, PCR master mix, and specific primers for either erm(B) or mef(A). A duplex PCR can be performed to detect both genes simultaneously.[5]

  • Thermocycling: Place the PCR tubes in a thermocycler and run a program with the following general steps:

    • Initial denaturation (e.g., 95°C for 5 minutes)

    • 30-35 cycles of:

      • Denaturation (e.g., 95°C for 30 seconds)

      • Annealing (temperature dependent on primers, e.g., 55°C for 30 seconds)

      • Extension (e.g., 72°C for 1 minute)

    • Final extension (e.g., 72°C for 7 minutes)

  • Gel Electrophoresis: Load the PCR products onto an agarose (B213101) gel and run the electrophoresis.

  • Visualization: Stain the gel with an appropriate DNA stain (e.g., ethidium (B1194527) bromide) and visualize the bands under UV light. The presence of a band of the expected size indicates a positive result for the respective gene.

  • Controls: Always include a positive control (DNA from a known erm(B) or mef(A) positive strain) and a negative control (no DNA) to validate the results.

Protocol 3: Sequencing of 23S rRNA and Ribosomal Protein Genes

Materials:

  • Bacterial DNA

  • PCR reagents as in Protocol 2

  • Primers flanking the target regions of 23S rRNA (domains II and V), rplD (L4), and rplV (L22)

  • PCR product purification kit

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • PCR Amplification: Amplify the target gene regions using PCR as described in Protocol 2.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs using a commercial kit.

  • Sequencing Reaction: Perform Sanger sequencing reactions using the purified PCR products as a template and appropriate sequencing primers.

  • Sequence Analysis: Analyze the resulting sequences and compare them to the wild-type sequences of S. pneumoniae to identify any mutations (substitutions, insertions, or deletions). Multiple sequence alignment software is recommended for this analysis.

Visualizations

Acquired_Resistance_Mechanisms cluster_mechanisms Primary Resistance Mechanisms cluster_target_mods Types of Target Modification cluster_genes Associated Genes cluster_outcome Outcome Target_Mod Target Site Modification Efflux Active Efflux rRNA_mut 23S rRNA Mutations (Domains II & V) Target_Mod->rRNA_mut Protein_mut Ribosomal Protein Mutations (L4, L22) Target_Mod->Protein_mut Methylation 23S rRNA Methylation Target_Mod->Methylation mefA mef(A)/mel genes Efflux->mefA Resistance This compound Resistance rRNA_mut->Resistance Protein_mut->Resistance ermB erm(B) gene Methylation->ermB ermB->Resistance mefA->Resistance

Caption: Overview of acquired this compound resistance mechanisms in S. pneumoniae.

Experimental_Workflow Isolate S. pneumoniae Isolate with Suspected Resistance AST Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) Isolate->AST MIC Determine MIC AST->MIC Phenotype Resistance Phenotype Confirmed (MIC ≥ 4 µg/mL) MIC->Phenotype Molecular Molecular Testing Phenotype->Molecular If Resistant PCR PCR for erm(B), mef(A) Molecular->PCR Sequencing Sequence 23S rRNA, rplD, rplV Molecular->Sequencing Analysis Data Analysis and Mechanism Identification PCR->Analysis Sequencing->Analysis

Caption: Workflow for investigating this compound resistance in S. pneumoniae.

Troubleshooting_Logic Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Standardization (0.5 McFarland) Start->Check_Inoculum Check_Method Confirm Standardized AST Method (e.g., CLSI) Check_Inoculum->Check_Method If OK Check_CO2 Assess Impact of CO2 Incubation Check_Method->Check_CO2 If OK Genotype_Mismatch Genotype-Phenotype Mismatch? Check_CO2->Genotype_Mismatch If Consistent Induction_Test Perform Induction Test (for ermB) Genotype_Mismatch->Induction_Test Yes, ermB+ but Susceptible Sequence_Targets Sequence rRNA/Ribosomal Proteins Genotype_Mismatch->Sequence_Targets Yes, Gene- but Resistant Resolved Issue Resolved Induction_Test->Resolved Sequence_Targets->Resolved

Caption: Troubleshooting logic for this compound susceptibility testing issues.

References

Technical Support Center: Analysis of Telithromycin Degradation Products by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Telithromycin degradation products using liquid chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on forced degradation studies, this compound is particularly susceptible to degradation under photolytic (exposure to light) and oxidative conditions.[1][2][3] The degradation process under these conditions has been shown to follow first-order kinetics.[1][3]

Q2: What analytical technique is most suitable for analyzing this compound and its degradation products?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is well-suited for the quantitative analysis of this compound in the presence of its degradation products.[1][2][3] This method can effectively separate the parent drug from its degradants, allowing for accurate quantification. For structural identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique.

Q3: Has the structure of this compound's degradation products been identified?

A3: While studies have shown the formation of degradation products, particularly a major product under oxidative stress, the precise chemical structures of these degradants are not extensively detailed in publicly available literature.[1] Further investigation using techniques like high-resolution mass spectrometry and NMR would be necessary for complete structural elucidation.

Q4: Can tablet excipients interfere with the analysis?

A4: Studies have shown that a properly developed HPLC method can separate this compound and its degradation products from tablet excipients, indicating no interference from them in the drug's determination.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the liquid chromatography analysis of this compound and its degradation products.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible sample solvent. 3. Column overload. 4. Presence of active sites on the column.1. Replace the column with a new one of the same type. 2. Dissolve the sample in the mobile phase. 3. Reduce the injection volume or sample concentration. 4. Use a mobile phase with an appropriate pH and ionic strength; consider an end-capped column.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Inconsistent column temperature. 3. Pump malfunction (e.g., leaks, air bubbles). 4. Column equilibration is insufficient.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature.[2] 3. Purge the pump to remove air bubbles and check for leaks. 4. Ensure the column is equilibrated for a sufficient time with the mobile phase before injection.
Loss of Resolution 1. Change in mobile phase pH or composition. 2. Column aging. 3. Co-elution of degradation products.1. Verify the pH and composition of the mobile phase. 2. Replace the analytical column. 3. Optimize the gradient elution profile or try a different column chemistry.
High Backpressure 1. Blockage in the column or tubing. 2. Particulate matter from the sample. 3. Mobile phase precipitation.1. Reverse flush the column (if recommended by the manufacturer) or replace it. Check for blockages in the tubing and frits. 2. Filter all samples before injection. 3. Ensure the mobile phase components are fully dissolved and compatible.
No or Low Signal in MS Detector 1. Improper ionization source settings. 2. Contamination of the ion source. 3. Inappropriate mobile phase for MS. 4. Analyte instability in the source.1. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). 2. Clean the ion source according to the manufacturer's instructions. 3. Use volatile mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate) instead of non-volatile buffers like phosphate (B84403). 4. Adjust source conditions to minimize in-source fragmentation.

Quantitative Data Summary

The following table summarizes the degradation kinetics of this compound under photolytic and oxidative stress conditions.

Stress Condition Degradation Rate Constant (k) (h⁻¹) Time for 10% Degradation (t₉₀) (h)
Photodegradation (UVC, 254 nm) 0.25910.4091
Oxidative Degradation (3% H₂O₂) 0.39510.2683
Data extracted from a kinetic study on this compound degradation.[1]

Experimental Protocols

Forced Degradation Studies
  • Photodegradation:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol-water).

    • Place the solution in quartz cells.

    • Expose the cells to a UVC lamp (254 nm) in a photostability chamber.[1]

    • Withdraw samples at regular time intervals for HPLC analysis.

    • Prepare a dark control sample wrapped in aluminum foil and keep it under the same conditions.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add 3% hydrogen peroxide solution to the this compound solution.[1]

    • Keep the mixture at room temperature.

    • Withdraw samples at regular time intervals, quench the reaction if necessary (e.g., by dilution), and analyze by HPLC.

HPLC Method for Analysis

A validated stability-indicating HPLC method for the determination of this compound is as follows:[2]

  • Column: Ace RP-18 octadecyl silane (B1218182) (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol and 0.067 M potassium monobasic phosphate buffer pH 4.0 (55:45, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 50°C

  • Detection: UV at 265 nm

  • Injection Volume: 20 µL

Sample Preparation for HPLC Analysis
  • For tablets, crush a number of tablets to obtain a fine powder.

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

  • Dissolve the powder in a suitable solvent (e.g., methanol) with the aid of sonication.

  • Dilute the solution to the desired concentration with the mobile phase.

  • Filter the solution through a 0.45 µm filter before injection.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis LC-MS Analysis telithromycin_sample This compound Sample (Drug Substance or Product) stress_conditions Stress Conditions (Photolytic, Oxidative, etc.) telithromycin_sample->stress_conditions degraded_sample Stressed Sample (this compound + Degradation Products) stress_conditions->degraded_sample sample_prep Sample Preparation (Dilution, Filtration) degraded_sample->sample_prep Analyze at time points hplc_separation HPLC Separation sample_prep->hplc_separation ms_detection MS/MS Detection hplc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Mass Spectra Interpretation) ms_detection->data_analysis identification Identification & Quantification of Degradation Products data_analysis->identification Identify Degradation Products

Caption: Experimental workflow for the identification of this compound degradation products.

troubleshooting_logic cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Issues cluster_pressure Pressure Issues start Chromatographic Problem Observed check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) start->check_mobile_phase Inconsistent RT check_column Check Column Condition start->check_column Poor Peak Shape check_blockage Check for Blockages (Frits, Tubing, Column) start->check_blockage High Backpressure check_temp Check Column Temperature check_mobile_phase->check_temp check_pump Inspect Pump (Leaks, Air Bubbles) check_temp->check_pump end Problem Resolved check_pump->end check_sample_solvent Check Sample Solvent Compatibility check_column->check_sample_solvent check_concentration Check Sample Concentration check_sample_solvent->check_concentration check_concentration->end filter_sample Filter Sample check_blockage->filter_sample filter_sample->end

Caption: Logical troubleshooting workflow for common HPLC issues.

References

Technical Support Center: Overcoming Telithromycin Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the inherent instability of Telithromycin in aqueous solutions during experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter when working with this compound in aqueous solutions.

1. Preparing and Storing this compound Stock Solutions

  • Question: What is the recommended procedure for preparing a this compound stock solution?

  • Answer: Due to its limited stability in neutral aqueous solutions, it is advisable to prepare fresh solutions for each experiment. However, for practical purposes, concentrated stock solutions can be prepared and stored under specific conditions to minimize degradation. A recommended method is to dissolve this compound powder in a minimal amount of glacial acetic acid (less than 2.5 µL/mL) and then dilute to the final desired concentration with deionized water.[1][2] For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C for up to one and six months, respectively. Avoid repeated freeze-thaw cycles.

  • Question: My this compound solution appears cloudy or precipitated after preparation. What should I do?

  • Answer: Cloudiness or precipitation can occur if the compound is not fully dissolved. Gentle warming and/or sonication can aid in dissolution. Ensure that the final concentration does not exceed the solubility of this compound in your chosen solvent system. If using an acidic solvent to aid dissolution, ensure the final pH of your experimental medium is compatible with your assay and will not cause the drug to precipitate.

2. Understanding and Mitigating this compound Degradation

  • Question: What are the primary factors that cause this compound to degrade in aqueous solutions?

  • Answer: this compound is particularly susceptible to photodegradation (degradation upon exposure to light) and oxidative degradation.[2][3][4][5] The degradation process generally follows first-order kinetics.[2][3][4][5] While specific quantitative data on the influence of pH and temperature on this compound stability is limited in publicly available literature, macrolide antibiotics, in general, exhibit pH-dependent stability, with increased degradation at acidic pH values.[3][6][7][8] Higher temperatures also accelerate the degradation of most antibiotics.[9]

  • Question: How can I minimize the degradation of this compound during my experiments?

  • Answer: To minimize degradation, it is crucial to:

    • Protect from light: Prepare and handle this compound solutions in a dark environment or by using amber-colored vials or tubes wrapped in aluminum foil.

    • Avoid oxidizing agents: Ensure that your experimental setup is free from strong oxidizing agents. If the presence of such agents is unavoidable, their concentration and the exposure time should be minimized.

    • Control temperature: Whenever possible, perform experiments at controlled, lower temperatures. Avoid prolonged exposure to elevated temperatures.

    • Use freshly prepared solutions: The most reliable way to ensure the accurate concentration of active this compound is to prepare solutions immediately before use.

3. Monitoring this compound Stability

  • Question: How can I verify the concentration and integrity of my this compound solution?

  • Answer: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurately quantifying this compound and detecting the presence of its degradation products.[2][3][4][5] A validated, stability-indicating HPLC method can separate the parent drug from any degradants, allowing for a precise assessment of its concentration.

Quantitative Data on this compound Stability

The following tables summarize the available quantitative data on the degradation of this compound under specific stress conditions.

Table 1: Degradation of this compound under Photolytic and Oxidative Stress

Stress ConditionDegradation Rate Constant (k) (h⁻¹)t₉₀ (h)¹Reference
Photodegradation (UVC light, 254 nm)0.25910.4091[3]
Oxidative Degradation (3% H₂O₂)0.39510.2683[3]

¹ t₉₀ represents the time required for 10% of the drug to degrade.

Table 2: Expected Qualitative Stability of this compound based on General Macrolide Behavior

ConditionExpected StabilityRationale and General Recommendations
pH Less stable at acidic pH (< 6). More stable at neutral to slightly alkaline pH.Macrolides like erythromycin (B1671065) and clarithromycin (B1669154) show significant degradation in acidic conditions.[3][6][7][8] It is recommended to maintain the pH of the experimental solution in the neutral to slightly alkaline range if possible. If acidic conditions are required, exposure time should be minimized.
Temperature Degradation rate increases with increasing temperature.As with most chemical reactions, higher temperatures accelerate the degradation of antibiotics. For prolonged experiments, it is advisable to maintain the solution at a controlled, cool temperature (e.g., 4°C) when not in immediate use, and to minimize time at higher temperatures (e.g., 37°C).

Note: The data in Table 2 is extrapolated from the behavior of other macrolide antibiotics and general chemical principles. Researchers should perform their own stability studies under their specific experimental conditions to obtain precise quantitative data for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess this compound Stability

This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).[10][11][12][13]

1. Materials:

  • This compound powder

  • HPLC grade water

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) or other suitable organic solvent

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Photostability chamber

  • Temperature-controlled oven

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water with a minimal amount of glacial acetic acid).

3. Stress Conditions:

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl and 1 M HCl to a final concentration suitable for HPLC analysis.

    • Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH and 1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Collect samples at various time points.

  • Photolytic Degradation:

    • Expose the this compound solution in a photostability chamber to a controlled light source (e.g., UV and visible light).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Collect samples at various time points.

  • Thermal Degradation:

    • Place the this compound solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C or higher).

    • Collect samples at various time points.

4. Sample Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Quantify the remaining percentage of this compound and identify and quantify any major degradation products.

5. Data Analysis:

  • Plot the natural logarithm of the remaining this compound concentration versus time for each stress condition.

  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

  • Calculate the t₉₀ using the formula: t₉₀ = 0.105 / k.

Visualizations

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sampling & Analysis cluster_3 Data Interpretation prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M & 1M HCl) prep->acid Expose to base Base Hydrolysis (0.1M & 1M NaOH) prep->base Expose to oxidation Oxidation (3% H2O2) prep->oxidation Expose to photo Photolysis (UV/Vis Light) prep->photo Expose to thermal Thermal Stress (Elevated Temp.) prep->thermal Expose to sampling Collect Samples at Multiple Time Points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling hplc HPLC Analysis (Quantify this compound & Degradants) sampling->hplc kinetics Determine Degradation Kinetics (Rate Constant, k) hplc->kinetics halflife Calculate Half-life (t1/2) and t90 kinetics->halflife

Caption: this compound's inhibition of the NF-κB pathway.

References

Technical Support Center: Optimizing Telithromycin in Pneumonia Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing telithromycin in animal models of pneumonia. The information is intended for drug development professionals, scientists, and researchers.

Important Safety Notice: this compound has been associated with severe adverse effects, including acute liver failure, serious cardiac events, and exacerbation of myasthenia gravis.[1][2] Its clinical use has been significantly restricted.[3] Researchers should exercise extreme caution and implement rigorous safety and toxicity monitoring in all preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is the first of the ketolide class of antibiotics, a subclass of macrolides.[4] Its primary mechanism involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[5][6] Unlike traditional macrolides that bind to domain V of the 23S rRNA, this compound has an additional binding site in domain II.[5][7][8] This dual-binding mechanism provides a higher affinity for the bacterial ribosome and confers activity against many macrolide-resistant strains, particularly those with inducible resistance.[4][5] The effect is primarily bacteriostatic, halting bacterial growth and allowing the host's immune system to clear the infection.[5]

Q2: What are the critical pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider for dosage optimization?

A2: The efficacy of this compound is concentration-dependent rather than time-dependent.[9] The key pharmacodynamic indices predictive of a good therapeutic outcome are the ratio of the Area Under the Curve to the Minimum Inhibitory Concentration (AUC/MIC) and the ratio of the maximum plasma concentration to the MIC (Cmax/MIC).[9] In human studies, an 800 mg once-daily dose achieves a peak plasma concentration (Cmax) of approximately 2.27 µg/mL and has a terminal elimination half-life of about 10 hours.[10][11] The goal in animal models is to establish a dosing regimen that replicates these key human PK/PD targets.

Q3: Which respiratory pathogens is this compound effective against?

A3: this compound has demonstrated potent in vitro activity against a broad spectrum of pathogens responsible for community-acquired pneumonia (CAP).[12] This includes typical bacteria such as Streptococcus pneumoniae (including multi-drug resistant strains), Haemophilus influenzae, and Moraxella catarrhalis.[9][12] It is also effective against atypical and intracellular pathogens like Chlamydophila pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila.[9][13]

Q4: What are the major adverse effects observed in preclinical animal studies?

A4: Preclinical toxicology studies in beagle dogs and cynomolgus monkeys have identified several dose-dependent adverse effects. In dogs, at doses of 150 mg/kg/day, observations included vomiting, excessive salivation, slight reduction in body weight gain, and changes in the tapetal fundus.[14] This dose also led to compound-related phospholipidosis-like changes in various tissues, including the lungs, liver, and kidneys.[14] In cynomolgus monkeys, major findings at the highest dose (120 mg/kg/day) included emesis, soft feces, body weight loss, and increases in liver enzyme activities.[14] High inter-animal variability in pharmacokinetic parameters was also noted in these studies.[14]

Troubleshooting Guide

Q1: My animal models are exhibiting signs of toxicity (e.g., severe weight loss, lethargy, elevated ALT/AST). What should I do?

A1:

  • Re-evaluate Dosage: The observed toxicity may be dose-dependent. The No Observed Adverse Effect Level (NOAEL) was identified as 50 mg/kg/day in a 13-week dog study and 60 mg/kg/day in a 28-day monkey study.[14] If your dosage exceeds these levels, consider a dose-ranging de-escalation study to find a better-tolerated regimen.

  • Intensify Monitoring: Implement more frequent monitoring of clinical signs, body weight, and food/water intake. Schedule interim blood draws to monitor liver enzymes and renal function.

  • Vehicle Control: Ensure the vehicle used for drug administration is not contributing to the toxicity. Run a parallel control group receiving only the vehicle.

  • Review Human Safety Data: Be aware that this compound is known for severe hepatotoxicity in humans, which can develop rapidly even after a few doses.[2] Your animal findings may be mirroring this known clinical risk.

Q2: The treatment is not producing the expected bactericidal or bacteriostatic effect in my pneumonia model. What are the possible causes?

A2:

  • Confirm Bacterial Susceptibility: Do not assume susceptibility. Perform Minimum Inhibitory Concentration (MIC) testing on the specific bacterial strain used in your model. While this compound is effective against many resistant strains, some constitutively resistant organisms may not respond.[4] All isolates with reduced susceptibility to penicillin and/or erythromycin (B1671065) in one pooled analysis were still susceptible to this compound (MIC ≤1.0 mg/l).[15]

  • Verify PK/PD Targets: The treatment's failure could be due to suboptimal drug exposure. Conduct a pharmacokinetic study in your specific animal model (species, strain, age) to determine if the current dosage is achieving the target AUC and Cmax. The goal is to ensure that the free drug concentrations in plasma and, ideally, in the epithelial lining fluid of the lung, exceed the MIC of the pathogen for a sufficient duration.[16]

  • Check Drug Preparation and Administration: Ensure the this compound formulation is stable and correctly prepared. Verify the accuracy of your administration technique (e.g., oral gavage) to ensure the full intended dose is delivered.

Q3: I am observing high variability in drug plasma concentrations between animals. How can I address this?

A3: High inter-animal variability in pharmacokinetics was noted in preclinical toxicology studies with this compound.[14] To minimize this:

  • Standardize Procedures: Ensure all animals are of a similar age and weight. Use a genetically homogenous strain if possible.

  • Control Food Intake: The bioavailability of this compound in humans is unaffected by food.[17][18] However, to reduce variability in animal studies, standardize the feeding schedule, as food in the stomach can alter gastric emptying and absorption kinetics.

  • Refine Administration Technique: Ensure consistent volume and placement during oral gavage.

  • Increase Sample Size: A larger number of animals per group can help improve the statistical power and reliability of the mean pharmacokinetic parameters.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Humans (800 mg Once Daily)

Parameter Value Reference(s)
Absolute Bioavailability ~57% [6][18]
Time to Peak (Tmax) ~1 hour [6][11]
Peak Concentration (Cmax) ~2.27 µg/mL [10][11]
Terminal Half-Life (t½) ~10 hours [6][10][18]
Protein Binding 60-70% [6][10]

| Volume of Distribution (Vd) | ~2.9 L/kg |[6][10] |

Table 2: In Vitro Activity (MIC90) of this compound Against Key Respiratory Pathogens

Pathogen MIC90 (µg/mL) Reference(s)
Streptococcus pneumoniae (Erythromycin-Sensitive) 0.06 [4]
Streptococcus pneumoniae (Penicillin-Resistant) 0.5 [4]
Streptococcus pneumoniae (Macrolide-Resistant) ≤0.12 [4]
Moraxella catarrhalis 0.12 [9]
Chlamydophila pneumoniae 0.25 [9]

| Legionella pneumophila | 0.03 |[13] |

Table 3: Summary of Findings from Repeated-Dose Oral Toxicology Studies

Species Study Duration Doses (mg/kg/day) Key Findings NOAEL Reference
Beagle Dog 13 Weeks 0, 20, 50, 150 At 150 mg/kg: Vomiting, salivation, weight loss, phospholipidosis-like changes in multiple organs. 50 mg/kg/day [14]

| Cynomolgus Monkey | 28 Days | 0, 30, 60, 120 | At 120 mg/kg: Emesis, soft feces, weight loss, increased liver enzymes. | 60 mg/kg/day |[14] |

Experimental Protocols

Protocol: Murine Model of Streptococcus pneumoniae Pneumonia and Efficacy Assessment

This protocol provides a general framework. Researchers must adapt it to their specific bacterial strain, animal model, and institutional (IACUC) guidelines.

  • Animal Acclimatization:

    • House mice (e.g., BALB/c or C57BL/6, 6-8 weeks old) in a BSL-2 facility for at least 7 days prior to the experiment.

    • Provide ad libitum access to sterile food and water.

  • Bacterial Culture:

    • Culture a well-characterized strain of S. pneumoniae on tryptic soy agar (B569324) with 5% sheep blood.

    • Inoculate a single colony into a suitable broth (e.g., Todd-Hewitt broth with 0.5% yeast extract) and grow to mid-log phase.

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/50 µL).

  • Induction of Pneumonia:

    • Lightly anesthetize mice (e.g., using isoflurane).

    • Administer the bacterial suspension via intranasal inoculation (e.g., 50 µL total volume, 25 µL per nostril).

    • Monitor animals for signs of infection (huddled posture, ruffled fur, labored breathing).

  • This compound Preparation and Administration:

    • Calculate the required dose based on the mean body weight of the treatment group.

    • Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Initiate treatment at a predetermined time post-infection (e.g., 4 hours).

    • Administer the drug suspension via oral gavage once daily for the planned duration (e.g., 5-7 days). Include a vehicle-only control group.

  • Efficacy Endpoints and Monitoring:

    • Survival: Monitor animals at least twice daily for the duration of the study and record survival rates.

    • Bacterial Burden: At selected time points (e.g., 24 or 48 hours post-treatment initiation), euthanize a subset of animals.

    • Aseptically harvest lungs and/or spleen.

    • Homogenize tissues in sterile PBS, perform serial dilutions, and plate on appropriate agar to determine bacterial CFU/gram of tissue.

    • Clinical Score: Monitor and score animals daily for clinical signs of illness to assess morbidity.

Visualizations

Telithromycin_Mechanism_of_Action This compound This compound Binding Dual, High-Affinity Binding This compound->Binding Enters Bacterium Ribosome Bacterial 50S Ribosomal Subunit Ribosome->Binding DomainV Domain V of 23S rRNA (Macrolide Binding Site) DomainII Domain II of 23S rRNA (Additional Ketolide Site) Binding->DomainV Binding->DomainII ProteinSynth Inhibition of Protein Synthesis Binding->ProteinSynth Effect Bacteriostatic Effect (Inhibition of Growth) ProteinSynth->Effect Experimental_Workflow cluster_pre Pre-Study Phase cluster_pk Pharmacokinetic Phase cluster_pd Efficacy Phase cluster_analysis Analysis Phase Strain 1. Select Pathogen Strain MIC 2. Determine MIC of This compound Strain->MIC PK_Study 3. Single-Dose PK Study in Healthy Animals MIC->PK_Study PK_Data 4. Determine Cmax, AUC, t½ for Different Doses PK_Study->PK_Data DoseRange 6. Dose-Ranging Efficacy Study (Survival, Bacterial Load) PK_Data->DoseRange Infection 5. Establish Pneumonia Animal Model Infection->DoseRange Analysis 7. Correlate PK/PD Parameters (AUC/MIC) with Efficacy DoseRange->Analysis OptimalDose 8. Identify Optimal Dosage Regimen Analysis->OptimalDose Troubleshooting_Logic Start Treatment Failure Observed (High Mortality / Bacterial Load) CheckMIC Is MIC of the strain confirmed and in the susceptible range? Start->CheckMIC CheckPK Does the dose achieve target PK/PD parameters (e.g., AUC/MIC)? CheckMIC->CheckPK Yes Result1 Perform MIC testing. If resistant, select new strain or antibiotic. CheckMIC->Result1 No CheckAdmin Was drug preparation and administration route correct? CheckPK->CheckAdmin Yes Result2 Conduct PK study. Increase dose to achieve target exposure. CheckPK->Result2 No Result3 Review and validate SOPs for formulation and administration. CheckAdmin->Result3 No Success Problem Identified CheckAdmin->Success Yes Result1->Success Result2->Success Result3->Success

References

Technical Support Center: Telithromycin and In Vitro Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers encountering issues with in vitro cell viability assays when working with telithromycin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential interference and obtain accurate results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it affect my cell-based assays?

This compound is a ketolide antibiotic, a derivative of erythromycin, that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] While its primary target is bacterial, this compound can have off-target effects on mammalian cells that may interfere with in vitro cell viability assays. These effects can include impacting mitochondrial function, which is a cornerstone of many viability assays that measure metabolic activity.[2]

Q2: My MTT/XTT/MTS assay shows unexpected results with this compound. What could be the cause?

Assays based on the reduction of tetrazolium salts like MTT, XTT, and MTS are dependent on the metabolic activity of cells, specifically the function of mitochondrial dehydrogenases.[3][4] this compound, like some other antibiotics, has been reported to induce mitochondrial dysfunction and stimulate the production of reactive oxygen species (ROS) in mammalian cells.[5][6] This can lead to a discrepancy between metabolic activity and actual cell viability, potentially causing either an overestimation or underestimation of cytotoxicity.

Q3: Could this compound be directly reacting with my assay reagents?

While direct chemical reduction of tetrazolium salts by novel compounds is a known issue, there is currently no specific evidence to suggest that this compound itself directly reduces MTT, XTT, or MTS in a cell-free system.[7] However, it is always a crucial control to include. The observed interference is more likely due to the biological effects of this compound on cellular metabolism.

Q4: Are resazurin-based assays (e.g., AlamarBlue) a better alternative?

Resazurin-based assays also measure the reducing capacity of viable cells and are dependent on mitochondrial function.[8][9][10] Therefore, they are susceptible to similar interferences as tetrazolium-based assays when working with compounds that affect cellular respiration. While resazurin (B115843) assays can be more sensitive and have a simpler workflow, they may still yield misleading results if this compound significantly alters the metabolic state of your cells.[9][11]

Q5: What is the most reliable type of cell viability assay to use with this compound?

Given that this compound may interfere with assays based on mitochondrial metabolic activity, it is advisable to use a method that measures a different indicator of cell viability. An ATP-based assay (e.g., CellTiter-Glo®) is a strong alternative as it quantifies the levels of ATP in the cell, which is a direct measure of metabolically active cells.[12][13][14][15] Another robust approach is to directly count viable and non-viable cells using a dye exclusion method like Trypan Blue or a fluorescence-based method with dyes like propidium (B1200493) iodide or DAPI.

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Results with Tetrazolium or Resazurin Assays

Potential Cause: this compound is impacting mitochondrial function, leading to a disconnect between metabolic activity and cell viability.

Troubleshooting Steps:

  • Run Parallel Assays: Compare the results from your metabolic assay (MTT, resazurin) with an assay that has a different endpoint, such as an ATP-based assay or a direct cell counting method.[16] A discrepancy in the results would suggest interference with cellular metabolism.

  • Include Cell-Free Controls: To rule out direct chemical interaction, incubate this compound with the assay reagent in cell-free media. A change in color or fluorescence would indicate direct interference.[17]

  • Optimize Incubation Times: Ensure that the incubation time with both this compound and the assay reagent is optimized for your specific cell line and experimental conditions.

  • Consider a Different Assay: If interference is suspected, switching to an ATP-based assay or a method that directly assesses cell membrane integrity is recommended.[8][9][12]

Issue 2: High Background Signal in Your Assay

Potential Cause: Contamination of reagents or interference from media components.

Troubleshooting Steps:

  • Check for Microbial Contamination: Bacteria or yeast can reduce tetrazolium salts and resazurin, leading to a false positive signal.[18]

  • Use Phenol Red-Free Media: Phenol red in culture media can interfere with absorbance readings in colorimetric assays.[18]

  • Serum-Free Incubation: Components in serum can sometimes interfere with the assay. Consider performing the final assay incubation step in serum-free media.[18]

Quantitative Data Summary

Due to a lack of specific published data on this compound's cytotoxic IC50 values across different cell viability assays, the following table illustrates the type of data researchers should aim to generate to identify potential assay interference.

Cell LineAssay TypeThis compound IC50 (µM)Observations
Example: A549MTT[Experimental Value]e.g., Lower apparent cytotoxicity
Example: A549ATP-based (CellTiter-Glo®)[Experimental Value]e.g., Higher actual cytotoxicity
Example: A549Trypan Blue Exclusion[Experimental Value]e.g., Correlates with ATP-based assay

Experimental Protocols

Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Reagent Preparation & Addition: Equilibrate the plate and the ATP assay reagent to room temperature. Add a volume of the ATP assay reagent equal to the volume of the culture medium in each well.

  • Incubation and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17] Measure luminescence using a luminometer.[17]

Protocol 2: Cell-Free Interference Control
  • Plate Setup: In a 96-well plate, add your complete cell culture medium to several wells.

  • Compound Addition: Add this compound at the same concentrations used in your cell-based experiment. Include a vehicle control.

  • Reagent Addition: Add the cell viability reagent (e.g., MTT, resazurin) to each well.

  • Incubation and Measurement: Incubate for the same duration as your cellular experiment. Measure the absorbance or fluorescence. A significant signal in the absence of cells indicates direct chemical interference.[17]

Visualizations

G cluster_0 This compound's Potential Impact on Mammalian Cells This compound This compound Mitochondria Mitochondria This compound->Mitochondria Off-target effect ProteinSynthesis Bacterial Protein Synthesis This compound->ProteinSynthesis Primary Target (Inhibition) ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increases CellularRespiration Altered Cellular Respiration Mitochondria->CellularRespiration Leads to

Caption: this compound's potential off-target effects on mammalian cell mitochondria.

G cluster_1 Troubleshooting Workflow for Unexpected Viability Results Start Unexpected Results with this compound CheckInterference Run Cell-Free Control Start->CheckInterference Interference Direct Chemical Interference Detected CheckInterference->Interference Yes NoInterference No Direct Interference CheckInterference->NoInterference No ParallelAssay Perform Parallel Assay (e.g., ATP-based) Discrepancy Results Discrepant with Metabolic Assay? ParallelAssay->Discrepancy SwitchAssay Switch to Non-Metabolic Assay (ATP, Cell Count) Interference->SwitchAssay NoInterference->ParallelAssay MetabolicEffect Suspect Metabolic Interference Discrepancy->MetabolicEffect Yes Consistent Results Consistent Discrepancy->Consistent No MetabolicEffect->SwitchAssay Optimize Optimize Assay Parameters Consistent->Optimize End Accurate Viability Data SwitchAssay->End Optimize->End

Caption: A decision-making workflow for troubleshooting this compound interference.

G cluster_2 Cell Viability Assay Selection Guide Metabolic Metabolic Assays (MTT, XTT, Resazurin) ATP ATP-Based Assays (CellTiter-Glo®) Metabolic->ATP If mitochondrial interference is suspected Membrane Membrane Integrity Assays (Trypan Blue, PI Staining) Metabolic->Membrane If metabolic effects need to be bypassed ATP->Membrane For confirmation of cell death mechanism

Caption: Logical relationships for selecting an appropriate cell viability assay.

References

Troubleshooting poor Telithromycin efficacy in specific bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor Telithromycin efficacy in specific bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a semi-synthetic, ketolide-class antibiotic that inhibits bacterial protein synthesis.[1] It binds to the 50S ribosomal subunit, specifically to domains II and V of the 23S rRNA.[1] This dual-binding action blocks the ribosomal exit tunnel, preventing the elongation of nascent polypeptide chains and ultimately halting bacterial growth.[1] This mechanism is effective against many respiratory pathogens, including multi-drug resistant strains of Streptococcus pneumoniae.[1]

Q2: My bacterial strain is showing high Minimum Inhibitory Concentration (MIC) values for this compound. What are the common resistance mechanisms?

High MIC values for this compound typically indicate the presence of one or more resistance mechanisms. The most common are:

  • Target Site Modification: This is often mediated by the erm (erythromycin ribosome methylase) genes, particularly erm(B). These genes encode for a methylase that modifies the adenine (B156593) residue (A2058) in the 23S rRNA.[2] This modification hinders this compound's ability to bind to its primary target site.[3] Constitutive expression or mutations in the leader sequence of erm(B) can lead to high-level resistance.[3]

  • Efflux Pumps: Some bacteria possess efflux pumps that actively transport this compound out of the cell, preventing it from reaching its ribosomal target. The mef (macrolide efflux) gene is a common example.[2] In Haemophilus influenzae, the AcrAB-TolC efflux system has been implicated in reduced susceptibility.[4][5]

  • Ribosomal Mutations: Mutations in the 23S rRNA or in ribosomal proteins L4 and L22 can alter the drug's binding site, leading to reduced efficacy.[6][7][8] A combination of these mutations, or their presence alongside an erm gene, can result in high-level resistance.[3][9]

Q3: How do I interpret the this compound susceptibility test results for my bacterial strain?

Antimicrobial susceptibility testing (AST) results are typically reported as a Minimum Inhibitory Concentration (MIC) value in µg/mL. These results are interpreted using breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI). The interpretation categorizes the strain as:

  • Susceptible (S): The infection is likely to respond to a standard dosage of this compound.[10][11]

  • Intermediate (I): The strain may be inhibited by higher doses of the drug, or the drug may be effective if it concentrates at the site of infection.[10][11]

  • Resistant (R): The strain is unlikely to be inhibited by achievable systemic concentrations of the drug.[10][11]

It is crucial to use the correct interpretive criteria for the specific bacterial species being tested.[12]

Troubleshooting Guides

Issue 1: Unexpectedly high this compound MIC values in Streptococcus pneumoniae

If you observe high this compound MICs in your S. pneumoniae isolates, consider the following troubleshooting steps:

Step 1: Confirm Susceptibility Test Results

  • Action: Repeat the MIC determination using a reference method such as broth microdilution or agar (B569324) dilution to rule out experimental error.[12] Ensure that appropriate quality control strains (e.g., S. pneumoniae ATCC 49619) are included and fall within the acceptable range.

  • Rationale: Technical variability can lead to inaccurate MIC readings. Confirmation of the result is the first critical step.

Step 2: Screen for the erm(B) Gene

  • Action: Perform PCR to detect the presence of the erm(B) gene. This is the most common mechanism of high-level macrolide and ketolide resistance in S. pneumoniae.[3]

  • Rationale: A positive result for erm(B) strongly suggests that target site modification is the primary resistance mechanism.

Step 3: Investigate Ribosomal Mutations

  • Action: If the strain is erm(B)-negative or if the MIC is exceptionally high even with erm(B), sequence the genes for ribosomal proteins L4 and L22, as well as domains II and V of the 23S rRNA.

  • Rationale: Mutations in these regions can independently confer resistance or act synergistically with erm(B) to produce very high MICs.[6][7][8][9]

Quantitative Data Summary: this compound MICs in S. pneumoniae

Resistance MechanismGenotype/PhenotypeThis compound MIC Range (µg/mL)Reference(s)
SusceptibleWild-type0.006 - 0.5[13]
Target Site Modification (Inducible)Wild-type erm(B), Erythromycin-induced0.06 to 0.5[3]
Target Site Modification (Constitutive)Mutant erm(B) (deletion in leader sequence)8 - 16[3]
Ribosomal Protein MutationL4 or L22 mutations0.03 - 0.25[6]
Combined Mechanismserm(B) + L4 mutation>256[9]
Combined Mechanisms23S rRNA mutation + L22 deletion256[9]
Issue 2: Poor this compound efficacy against Haemophilus influenzae

Reduced this compound activity in H. influenzae is often linked to efflux mechanisms.

Step 1: Assess for Efflux Pump Activity

  • Action: Perform an efflux pump assay using a fluorescent substrate like ethidium (B1194527) bromide or a radiolabeled antibiotic in the presence and absence of an efflux pump inhibitor (EPI) such as carbonyl cyanide m-chlorophenylhydrazone (CCCP).[4][5]

  • Rationale: An increase in substrate accumulation in the presence of the EPI indicates active efflux.

Step 2: Correlate Efflux with MIC

  • Action: Compare the this compound MIC in the presence and absence of an EPI.

  • Rationale: A significant reduction in the MIC in the presence of the inhibitor confirms that efflux is a major contributor to the observed resistance.

Quantitative Data Summary: this compound MICs in H. influenzae

Efflux Pump ActivityThis compound MIC Range (µg/mL)Reference(s)
No Efflux0.06 - 0.5[4][5]
Functional Efflux Pump0.25 - 4[4][5]
Efflux Pump + Ribosomal Mutations≥ 2 (often ≥ 8)[4][5]

Experimental Protocols

Protocol 1: PCR Detection of the erm(B) Gene in Streptococcus pneumoniae

Objective: To determine the presence of the erm(B) resistance gene.

Materials:

  • DNA extraction kit

  • PCR thermal cycler

  • Primers for erm(B)

  • Taq DNA polymerase and dNTPs

  • Agarose (B213101) gel electrophoresis equipment

  • Positive control (S. pneumoniae strain known to carry erm(B))

  • Negative control (nuclease-free water)

Methodology:

  • DNA Extraction: Extract genomic DNA from an overnight culture of the S. pneumoniae isolate according to the manufacturer's protocol.

  • PCR Amplification:

    • Prepare a PCR master mix containing Taq polymerase, dNTPs, forward and reverse primers for erm(B), and PCR buffer.

    • Add the extracted DNA to the master mix.

    • Perform PCR using the following cycling conditions (example):

      • Initial denaturation: 95°C for 5 minutes

      • 30 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 5 minutes

  • Gel Electrophoresis:

    • Run the PCR products on a 1.5% agarose gel.

    • Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the erm(B) gene.

Protocol 2: Efflux Pump Activity Assay in Haemophilus influenzae

Objective: To qualitatively assess the activity of efflux pumps.

Materials:

  • Fluorometer or fluorescence plate reader

  • Ethidium bromide (EtBr) or other fluorescent substrate

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or another protonophore (efflux pump inhibitor)

  • Glucose

  • Phosphate-buffered saline (PBS)

  • Bacterial culture in mid-log phase

Methodology:

  • Cell Preparation:

    • Grow H. influenzae to the mid-logarithmic phase of growth.

    • Harvest the cells by centrifugation and wash them with PBS.

    • Resuspend the cells in PBS.

  • Energy Depletion and Dye Loading:

    • Incubate a portion of the cell suspension with CCCP to de-energize the cells and inhibit efflux.

    • Add EtBr to both the CCCP-treated and untreated cell suspensions and incubate to allow for dye uptake.

  • Initiation of Efflux:

    • Remove the CCCP and excess extracellular EtBr by centrifugation and resuspension in fresh PBS.

    • Add glucose to the cell suspensions to re-energize the cells and initiate efflux.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence of the cell suspensions over time.

    • A rapid decrease in fluorescence in the untreated cells compared to a slower decrease or stable fluorescence in the CCCP-treated cells indicates active efflux of the dye.

Visualizations

Telithromycin_Mechanism_of_Action This compound This compound ribosome Bacterial 50S Ribosomal Subunit This compound->ribosome Binds to domainV Domain V (23S rRNA) Primary Binding Site ribosome->domainV Interacts with domainII Domain II (23S rRNA) Additional Binding Site ribosome->domainII Interacts with protein_synthesis Protein Synthesis domainV->protein_synthesis Inhibits domainII->protein_synthesis Inhibits bacterial_growth Bacterial Growth and Replication protein_synthesis->bacterial_growth Leads to inhibition of

Caption: Mechanism of action of this compound.

Telithromycin_Resistance_Mechanisms cluster_target Target Site Modification cluster_efflux Drug Efflux cluster_mutation Ribosomal Alteration erm_gene erm(B) gene methylase Ribosomal Methylase erm_gene->methylase Encodes ribosome_mod Methylation of 23S rRNA (A2058) methylase->ribosome_mod Causes poor_efficacy Poor this compound Efficacy (High MIC) ribosome_mod->poor_efficacy mef_gene mef gene / AcrAB-TolC efflux_pump Efflux Pump mef_gene->efflux_pump Encodes telithromycin_out This compound expelled from cell efflux_pump->telithromycin_out Actively transports telithromycin_out->poor_efficacy ribosomal_mutation Mutations in L4/L22 proteins or 23S rRNA binding_site_alt Altered drug binding site ribosomal_mutation->binding_site_alt Results in binding_site_alt->poor_efficacy

Caption: Common resistance mechanisms to this compound.

Troubleshooting_Workflow start High this compound MIC Observed confirm_mic Confirm MIC with Reference Method start->confirm_mic check_strain Investigate Strain-Specific Mechanisms confirm_mic->check_strain MIC Confirmed s_pneumoniae S. pneumoniae check_strain->s_pneumoniae h_influenzae H. influenzae check_strain->h_influenzae pcr_ermb PCR for erm(B) gene s_pneumoniae->pcr_ermb efflux_assay Perform Efflux Pump Assay h_influenzae->efflux_assay sequence_ribosome Sequence L4/L22 and 23S rRNA genes pcr_ermb->sequence_ribosome erm(B) negative or very high MIC resistance_identified Resistance Mechanism Identified pcr_ermb->resistance_identified erm(B) positive sequence_ribosome->resistance_identified efflux_assay->resistance_identified

Caption: Troubleshooting workflow for poor this compound efficacy.

References

Impact of CO2 incubation on Telithromycin susceptibility testing results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of carbon dioxide (CO2) incubation on telithromycin susceptibility testing results.

Frequently Asked Questions (FAQs)

Q1: We observed higher this compound Minimum Inhibitory Concentrations (MICs) when incubating our plates in a CO2 incubator compared to ambient air. Is this expected?

A1: Yes, it is a known phenomenon that incubation in a CO2-enriched atmosphere can lead to elevated this compound MIC values for certain respiratory pathogens.[1][2][3][4][5][6] This effect has been particularly noted for organisms such as Streptococcus pneumoniae, Haemophilus influenzae, and Streptococcus pyogenes.[2][3][4][7][8]

Q2: Why does CO2 incubation affect this compound susceptibility results?

A2: The presence of CO2 can lower the pH of the testing medium. This change in pH is thought to be a primary factor contributing to the decreased in vitro activity of this compound and some macrolides.[2][9]

Q3: Does the testing method used influence the impact of CO2 on this compound MICs?

A3: Yes, the testing method plays a significant role. The elevation in MICs when testing in CO2 is more pronounced with gradient diffusion methods like Etest® compared to broth microdilution or agar (B569324) dilution methods.[2][3][4][10]

Q4: What is the clinical relevance of the higher this compound MICs observed in a CO2 environment?

A4: While in vitro studies consistently show an increase in this compound MICs in the presence of CO2, the clinical significance of this finding is not fully established.[4] One study using a murine sepsis/peritonitis model suggested that an increased this compound MIC in CO2 was not correlated with a loss of its in vivo activity for S. pneumoniae strains that were susceptible in ambient air.[1][5] However, some studies suggest that the CO2-induced increase in MICs may lead to isolates being categorized as having reduced susceptibility.[4][8]

Q5: Are there specific recommendations from standards organizations like CLSI for this compound susceptibility testing in CO2?

A5: The Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS, provides guidelines for antimicrobial susceptibility testing. Historically, for certain fastidious organisms, incubation in CO2 is required for adequate growth.[2] However, because of the impact of CO2 on this compound MICs, it is crucial to consult the latest CLSI documents for the most current recommendations on specific organism-drug combinations and appropriate testing conditions. For instance, CLSI guidelines may specify ambient air incubation for broth microdilution testing of this compound.[2][3][4][11][12]

Troubleshooting Guide

Issue: this compound MICs for quality control (QC) strains are out of range when incubated in CO2.

Possible Cause Troubleshooting Steps
CO2 Effect on MIC Verify the recommended incubation atmosphere for the specific QC strain and testing method in the current CLSI guidelines. For this compound, ambient air is often the recommended condition for broth microdilution.
Incorrect QC Range Ensure you are using the correct QC ranges for the specified incubation conditions (ambient air vs. CO2). QC ranges may differ based on the incubation environment.
Methodological Error Review your entire testing procedure, including inoculum preparation, media quality, and incubation temperature and duration, to rule out technical errors.

Issue: A significant discrepancy is observed between this compound MICs obtained by Etest® in CO2 and broth microdilution in ambient air.

Possible Cause Troubleshooting Steps
Known Method-Dependent CO2 Effect This is an expected outcome. Etest® results for this compound are known to be higher in CO2 compared to broth microdilution in ambient air.[2][3][4]
Reporting of Results It has been suggested that Etest® should not be routinely used for determining this compound MICs against certain respiratory pathogens without applying appropriate corrective factors.[3][4] If using Etest® in CO2 is unavoidable, be aware of the potential for falsely elevated MICs.

Data Summary

The following tables summarize the quantitative impact of CO2 incubation on this compound MICs for various respiratory pathogens as reported in the literature.

Table 1: Comparison of this compound MICs for Streptococcus pneumoniae in Ambient Air vs. 5% CO2

Parameter Ambient Air (mg/L) 5% CO2 (mg/L) Reference
MIC50 (ermB-positive strains) 0.0150.06[1]
MIC90 (ermB-positive strains) 0.252[1]
Geometric Mean MIC Increase -2.05 log2 dilutions[3][4]
Etest® MIC50 -0.06[2]
Broth Microdilution MIC50 0.015-[2]
Etest® MIC90 -4[2]
Broth Microdilution MIC90 0.5-[2]

Table 2: Comparison of this compound MICs for Haemophilus influenzae in Ambient Air vs. 5% CO2

Parameter Ambient Air (mg/L) 5% CO2 (mg/L) Reference
Geometric Mean MIC Increase -1.00 log2 dilutions[3][4]
Etest® MIC50 -8[2]
Broth Microdilution MIC50 4-[2]
Etest® MIC90 -16[2]
Broth Microdilution MIC90 8-[2]
MIC50/MIC90 (without CO2) 1/2-[7]
MIC50/MIC90 (with CO2) -2/8[7]

Table 3: Comparison of this compound MICs for Streptococcus pyogenes in Ambient Air vs. 5% CO2

Parameter Ambient Air (mg/L) 5% CO2 (mg/L) Reference
Geometric Mean MIC Increase -1.78 log2 dilutions[3][4]
Etest® MIC50 -0.06[2]
Broth Microdilution MIC50 0.015-[2]
Etest® MIC90 -0.12[2]
Broth Microdilution MIC90 0.03-[2]

Experimental Protocols

Broth Microdilution (as per CLSI/NCCLS guidelines)

This method is a reference standard for antimicrobial susceptibility testing.

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial isolate in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilution: Further dilute the inoculum as specified in CLSI documents to achieve the final target colony forming units (CFU)/mL in the microdilution wells.

  • Inoculation: Inoculate the wells of a microdilution panel containing serial twofold dilutions of this compound with the prepared inoculum.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution (for S. pneumoniae)

  • Media Preparation: Prepare agar plates (e.g., Columbia agar with 5% defibrinated horse blood) containing serial twofold dilutions of this compound.[8]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the surface of the agar plates with the prepared bacterial suspension.

  • Incubation: Incubate the plates for 16-20 hours at 37°C in either ambient air or a 5% CO2 atmosphere.[1][6]

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no growth, a faint haze, or a single colony.

Etest®

  • Inoculum Preparation: Prepare a standardized bacterial suspension and swab it uniformly onto the surface of an appropriate agar plate.

  • Strip Application: Aseptically apply the Etest® strip to the agar surface.

  • Incubation: Incubate the plates at 35°C for 20-24 hours in a 5% CO2 atmosphere, as is often required for fastidious respiratory pathogens.[2]

  • Reading Results: Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.

Visual Guides

experimental_workflow This compound Susceptibility Testing Workflow cluster_prep Preparation cluster_methods Testing Methods cluster_incubation Incubation (35-37°C) cluster_results Results prep_isolate Bacterial Isolate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_isolate->prep_inoculum method_bmd Broth Microdilution prep_inoculum->method_bmd Inoculate panels method_ad Agar Dilution prep_inoculum->method_ad Spot-inoculate plates method_etest Etest® prep_inoculum->method_etest Swab plate and apply strip inc_air Ambient Air method_bmd->inc_air Recommended for This compound method_ad->inc_air inc_co2 5% CO2 method_ad->inc_co2 method_etest->inc_co2 Often required for fastidious organisms results Read and Interpret MIC inc_air->results inc_co2->results

Caption: A generalized workflow for this compound susceptibility testing.

troubleshooting_logic Troubleshooting High this compound MICs in CO2 start High this compound MIC Observed in CO2 check_method Which testing method was used? start->check_method etest Etest® check_method->etest Gradient Diffusion bmd_ad Broth/Agar Dilution check_method->bmd_ad Dilution Method explanation_etest This is a known phenomenon. MICs are expected to be higher. Consider applying a correction factor or using an alternative method if possible. etest->explanation_etest check_clsi Consult current CLSI guidelines for recommended incubation atmosphere. bmd_ad->check_clsi end Report results according to established guidelines. explanation_etest->end verify_qc Verify QC with appropriate ranges for the incubation condition used. check_clsi->verify_qc verify_qc->end

Caption: A logical diagram for troubleshooting elevated this compound MICs.

References

Technical Support Center: Addressing Telithromycin Off-Target Effects in Eukaryotic Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of Telithromycin in eukaryotic cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound in eukaryotic cells?

A1: The primary documented off-target effects of this compound in eukaryotic cells are hepatotoxicity, mitochondrial dysfunction, and inhibition of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3][4] These effects are distinct from its on-target antibacterial activity, which involves the inhibition of bacterial protein synthesis.[5]

Q2: At what concentrations are these off-target effects typically observed?

A2: Off-target effects can be observed at concentrations relevant to therapeutic use. For instance, the 50% inhibitory concentration (IC50) for some nicotinic acetylcholine receptor subtypes is as low as 0.1 µM.[1] Hepatotoxic effects and mitochondrial dysfunction have also been reported at clinically relevant concentrations.[2][3] It is crucial to perform dose-response experiments to determine the specific concentration range for these effects in your cell line of interest.

Q3: Can this compound affect cell viability assays like MTT or MTS?

A3: Yes, this compound can confound cell viability assays that rely on mitochondrial function, such as MTT and MTS assays.[6] Since this compound can induce mitochondrial dysfunction, a decrease in the signal from these assays may reflect metabolic inhibition rather than direct cell death.[6] It is advisable to use a complementary assay that measures membrane integrity, such as a lactate (B86563) dehydrogenase (LDH) release assay or trypan blue exclusion, to distinguish between cytostatic and cytotoxic effects.[2][6]

Q4: How can I differentiate between this compound's off-target effects and the effects of potential mycoplasma contamination in my cell culture?

A4: Mycoplasma contamination can significantly alter cell proliferation, metabolism, and gene expression, potentially mimicking or masking drug effects.[7][8][9][10] It is essential to routinely test your cell cultures for mycoplasma using reliable methods like PCR-based assays or DNA staining.[8][9][11] If your culture tests positive, eradicate the mycoplasma and repeat the experiment. Key differences to look for are:

  • Specificity: this compound's off-target effects, such as nAChR inhibition, are specific molecular interactions, whereas mycoplasma effects are often broader, affecting overall cell health and metabolism.

  • Reproducibility: Results in mycoplasma-contaminated cultures are often inconsistent and difficult to reproduce.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpectedly high cell death at low this compound concentrations. 1. Hepatotoxicity (in liver cell lines): this compound can be directly toxic to hepatocytes.[2][12] 2. Mitochondrial dysfunction: Severe mitochondrial impairment can lead to apoptosis or necrosis.[3] 3. Mycoplasma contamination: Contamination can increase cellular stress and sensitivity to drugs.[7][10]1. Perform a lactate dehydrogenase (LDH) release assay to quantify cytotoxicity.[2] 2. Assess mitochondrial membrane potential using a fluorescent dye like TMRM or JC-1. 3. Test for mycoplasma contamination using a PCR-based kit.[8][9]
Altered cell signaling or gene expression unrelated to bacterial protein synthesis. Inhibition of nicotinic acetylcholine receptors (nAChRs): this compound can block nAChRs, affecting downstream signaling pathways, particularly in neuronal or muscle cell lines.[1][4][13]1. If using a cell line known to express nAChRs, consider if the observed changes could be mediated by their inhibition. 2. Use a specific nAChR antagonist (e.g., mecamylamine) as a positive control for nAChR-mediated effects. 3. Consider using a macrolide antibiotic without significant nAChR inhibitory activity (e.g., solithromycin, with caution) as a negative control.[1]
Inconsistent or irreproducible experimental results. 1. Mycoplasma contamination: This is a common cause of variability in cell-based assays.[7][10] 2. Variability in drug concentration: Ensure accurate and consistent preparation of this compound solutions. 3. Cell line instability: Genetic drift in continuous cell lines can alter their response to drugs.1. Implement routine mycoplasma testing.[8][9] 2. Prepare fresh drug stocks and verify their concentration if possible. 3. Use low-passage cells and perform cell line authentication.
Discrepancy between MTT/MTS assay results and other viability indicators. Inhibition of mitochondrial respiration: this compound can reduce mitochondrial activity without causing immediate cell death, leading to a decreased MTT/MTS signal.[6][14]1. Supplement viability assessment with an assay that measures membrane integrity (e.g., LDH assay, trypan blue, or a fluorescent live/dead stain).[2] 2. Directly measure mitochondrial function using a Seahorse XF Analyzer or by assessing mitochondrial membrane potential.[3][15]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Concentrations of this compound

Target/Effect Cell Line/System Parameter Value Reference
α3β4 Nicotinic Acetylcholine ReceptorXenopus oocytesIC500.1 µM[1]
α7 Nicotinic Acetylcholine ReceptorXenopus oocytesIC500.15 µM[1]
Muscular Nicotinic Acetylcholine ReceptorsHuman TE671 cellsIC503.5 µM[13]
Cell Viability (Cytotoxicity)Human L02 cells-Higher than Azithromycin[2]

Table 2: Antibacterial Activity of this compound (for comparison)

Bacterial Species Parameter Value (µg/mL) Reference
Streptococcus pneumoniae (erythromycin-susceptible)MIC900.016 - 0.03[16]
Streptococcus pneumoniae (erythromycin-resistant)MIC900.125 - 0.5[16]
Haemophilus influenzaeMIC90≤ 4[17][18]
Moraxella catarrhalisMIC90≤ 0.5[17]

MIC90: Minimum inhibitory concentration for 90% of isolates.

Key Experimental Protocols

Protocol 1: Assessment of this compound-Induced Hepatotoxicity in Vitro

Objective: To determine the cytotoxic effect of this compound on a human liver cell line (e.g., HepG2 or L02).

Methodology:

  • Cell Seeding: Seed HepG2 or L02 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Drug Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound solutions at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified incubator with 5% CO2.

  • LDH Assay:

    • After incubation, centrifuge the plate at 250 x g for 10 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions, e.g., from a CytoTox 96® Non-Radioactive Cytotoxicity Assay kit).

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer) and the vehicle control.

Protocol 2: Evaluation of Mitochondrial Dysfunction using a Seahorse XF Analyzer

Objective: To assess the effect of this compound on mitochondrial respiration in a eukaryotic cell line.

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at an optimized density for your cell line and allow them to adhere.

  • Drug Treatment: Treat the cells with different concentrations of this compound for a specified period (e.g., 1 or 24 hours).[3]

  • Seahorse Assay:

    • Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

    • The Seahorse XF Analyzer will measure the oxygen consumption rate (OCR) in real-time.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the results from this compound-treated cells to vehicle-treated controls.

Visualizations

Telithromycin_Off_Target_Pathway cluster_nAChR Nicotinic Acetylcholine Receptor Inhibition cluster_Mitochondria Mitochondrial Dysfunction cluster_Hepatotoxicity Hepatotoxicity This compound This compound nAChR nAChRs (e.g., α3β4, α7) This compound->nAChR Mitochondrion Mitochondrion This compound->Mitochondrion Hepatocyte Hepatocyte This compound->Hepatocyte Ion_Flow Decreased Cation Influx (Na+, Ca2+) nAChR->Ion_Flow Blockade Signaling Altered Downstream Signaling Ion_Flow->Signaling ETC Electron Transport Chain Inhibition Mitochondrion->ETC ATP Decreased ATP Production ETC->ATP ROS Increased ROS Production ETC->ROS Cell_Stress Cellular Stress Hepatocyte->Cell_Stress Cell_Death Cell Death (Apoptosis/Necrosis) Cell_Stress->Cell_Death

Caption: Overview of this compound's off-target effects on eukaryotic cells.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., High Cytotoxicity, Altered Signaling) Check_Myco Test for Mycoplasma Contamination Start->Check_Myco Myco_Positive Mycoplasma Positive Check_Myco->Myco_Positive Myco_Negative Mycoplasma Negative Check_Myco->Myco_Negative No Eradicate Eradicate Mycoplasma & Repeat Experiment Myco_Positive->Eradicate Yes Assess_Viability Assess Cell Viability (MTT vs. LDH) Myco_Negative->Assess_Viability Viability_Discrepancy Discrepancy Found? Assess_Viability->Viability_Discrepancy Investigate_Mito Investigate Mitochondrial Function (e.g., Seahorse) Viability_Discrepancy->Investigate_Mito Yes Assess_Signaling Assess Specific Off-Target (e.g., nAChR activity) Viability_Discrepancy->Assess_Signaling No Conclusion Identify Off-Target Effect Investigate_Mito->Conclusion Assess_Signaling->Conclusion

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Analytical challenges in measuring Telithromycin concentrations in tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals measuring telithromycin concentrations in tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound in tissue?

A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) coupled with either UV or mass spectrometry detectors.[1][2] Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is highly specific and sensitive, making it ideal for complex matrices like tissue homogenates.[3] Microbiological assays have also been validated and used, offering a functional measure of the antibiotic's activity.[4][5][6]

Q2: How should I prepare my tissue samples for analysis?

A2: Tissue samples must first be homogenized to release the drug from the tissue matrix. Following homogenization, a sample clean-up step is crucial. The most common approaches include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or an acid like trichloroacetic acid (TCA) is added to the tissue homogenate to precipitate proteins.[7][8]

  • Solid-Phase Extraction (SPE): A more selective technique that separates this compound from matrix components based on physical and chemical properties.[9] This method is effective for reducing matrix effects and can concentrate the analyte.[3][9]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent like chloroform).[10]

Q3: this compound has high protein binding. How does this affect my measurements?

A3: this compound exhibits significant protein binding, reported to be around 60-70%.[1][11] This is a critical consideration as typically only the unbound (free) fraction of the drug is microbiologically active.[1] When measuring total tissue concentration, harsh homogenization and extraction methods are designed to disrupt this binding. If you need to measure the free drug concentration, techniques like microdialysis or ultrafiltration of the tissue homogenate are required to separate the free drug from the protein-bound fraction before analysis.[1][12]

Q4: What are typical concentration ranges for this compound in different tissues?

A4: this compound concentrations vary significantly by tissue type and time after administration, with notably high accumulation in pulmonary tissues. The provided table summarizes reported concentrations in various human tissues after an 800 mg oral dose.

Quantitative Data Summary

Tissue/FluidTime Post-DoseMean Concentration (Range)Analytical Method
Alveolar Macrophages2 h65 mg/L (16–168 mg/L)HPLC/Agar Diffusion
Alveolar Macrophages8 h100 mg/L (56–166 mg/L)HPLC/Agar Diffusion
Epithelial Lining Fluid2 h5.4 mg/L (0.7–11.7 mg/L)HPLC/Agar Diffusion
Bronchial Mucosa2 h3.88 mg/kg (1.8–6.9 mg/kg)Not Specified
Tonsillar Tissue3 h3.1 mg/kgNot Specified
Muscle (Interstitial Fluid)Peak (Cmax)~0.13 mg/LHPLC
Subcutaneous Adipose (Interstitial Fluid)Peak (Cmax)~0.19 mg/LHPLC

Data compiled from multiple pharmacokinetic studies.[2][6][13]

Troubleshooting Guides

Issue 1: Low or Inconsistent Analyte Recovery

Symptoms:

  • The signal intensity for this compound in your QC samples or actual tissue samples is significantly lower than expected.

  • High variability (%CV) between replicate preparations of the same tissue sample.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Homogenization Ensure tissue is completely disrupted. Use a high-power mechanical homogenizer (e.g., rotor-stator or bead beater). Optimize homogenization time and speed. Ensure the tissue is kept cold during the process to prevent degradation.
Incomplete Protein Precipitation Optimize the ratio of precipitation solvent to sample. A common starting point is 3:1 (v/v) for acetonitrile.[7] Ensure thorough vortexing and adequate centrifugation time and force to pellet all precipitated protein.
Suboptimal SPE Protocol The chosen SPE sorbent may not be appropriate. For a lipophilic molecule like this compound, a reversed-phase (e.g., C18) or polymer-based (e.g., HLB) sorbent is often suitable.[14] Systematically optimize each step: conditioning, loading, washing, and elution. The wash step is critical to remove interferences without eluting the analyte, while the elution solvent must be strong enough to fully recover this compound.
Drug Adsorption This compound may adsorb to container walls (e.g., polypropylene (B1209903) tubes). Using low-adsorption plasticware or silanized glassware can mitigate this issue.
Analyte Instability This compound can degrade under certain conditions (e.g., strong acid/base, high temperature).[15][16] Keep samples on ice or at 4°C throughout the extraction process. Evaluate the stability of this compound in the tissue homogenate matrix at room temperature and through freeze-thaw cycles if samples are stored.[17]
Issue 2: Poor Peak Shape or Signal Suppression in LC-MS/MS Analysis

Symptoms:

  • Broad, tailing, or split chromatographic peaks for this compound.

  • Signal intensity for this compound is suppressed when analyzing tissue extracts compared to a pure standard solution.

Possible Causes & Solutions:

CauseRecommended Solution
Matrix Effects Co-eluting endogenous compounds from the tissue (e.g., phospholipids, salts) can interfere with the ionization of this compound in the MS source, typically causing suppression.[18][19]     • Improve Sample Cleanup: Switch from protein precipitation to a more selective method like SPE to better remove interfering compounds.[19][20]     • Optimize Chromatography: Modify the LC gradient to achieve better separation between this compound and the interfering matrix components.[19]     • Dilute the Sample: A simple dilution of the final extract can sometimes reduce the concentration of interfering components below a level where they cause significant suppression.[20]
Phospholipid Interference Phospholipids are a common cause of matrix effects from biological samples.[18] Incorporate a specific phospholipid removal product or use an SPE procedure known to remove lipids.
Incompatible Sample Solvent The solvent used for the final sample extract may be too strong compared to the initial mobile phase, causing peak distortion. If possible, evaporate the elution solvent and reconstitute the sample in the initial mobile phase or a weaker solvent.[7]
Incorrect Mobile Phase pH The pH of the mobile phase can affect the ionization state and retention of this compound. Ensure the mobile phase pH is stable and optimized for the best peak shape.

Experimental Protocols

Protocol 1: Tissue Homogenization & Protein Precipitation (PPT)
  • Preparation: Accurately weigh a portion of frozen tissue (e.g., 100-200 mg) in a suitable homogenization tube.

  • Homogenization: Add 4 volumes of ice-cold lysis buffer (e.g., PBS or ammonium (B1175870) acetate) per gram of tissue (e.g., 400-800 µL for 100-200 mg tissue).

  • Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout this process.

  • Precipitation: Add 3 volumes of ice-cold acetonitrile (containing an internal standard, if used) to 1 volume of tissue homogenate.

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collection: Carefully transfer the supernatant to a clean tube for analysis. The sample may be injected directly or evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This is a general protocol using a reversed-phase cartridge and should be optimized.

  • Prepare Sample: Prepare the tissue homogenate as described in Protocol 1 (steps 1-3). Centrifuge the homogenate to pellet any remaining debris and use the supernatant for the SPE procedure. The sample may need to be diluted or its pH adjusted before loading.

  • Conditioning: Condition the SPE cartridge by passing 1-2 cartridge volumes of methanol (B129727), followed by 1-2 volumes of water through the sorbent. Do not allow the cartridge to go dry.

  • Loading: Load the prepared tissue supernatant onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1-2 volumes of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove salts and other polar interferences. This step is critical and may require optimization.

  • Elution: Elute the this compound from the cartridge using a small volume (e.g., 2 x 500 µL) of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Final Step: The eluate can be evaporated to dryness and reconstituted in mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis tissue 1. Tissue Sampling homogenize 2. Homogenization tissue->homogenize cleanup 3. Sample Cleanup (PPT or SPE) homogenize->cleanup lcms 4. LC-MS/MS Analysis cleanup->lcms Inject Supernatant/ Reconstituted Eluate data 5. Data Processing lcms->data result Final Concentration data->result Calculate Concentration

Caption: Workflow for this compound Analysis in Tissue.

troubleshooting_tree start Low Signal/Recovery in LC-MS Analysis check_prep Review Sample Prep: Homogenization & Extraction start->check_prep check_lcms Review LC-MS Method: Matrix Effects? start->check_lcms homogenization Optimize Homogenization (Time, Power) check_prep->homogenization Incomplete Lysis? extraction_method Switch Extraction Method (e.g., PPT to SPE) check_prep->extraction_method Low Recovery? chromatography Modify LC Gradient for Better Separation check_lcms->chromatography dilute Dilute Sample Extract check_lcms->dilute solution1 Improved Recovery homogenization->solution1 extraction_method->solution1 solution2 Reduced Matrix Effects chromatography->solution2 dilute->solution2

Caption: Troubleshooting Low Signal Intensity.

References

Validation & Comparative

Telithromycin vs. Azithromycin: A Comparative Guide on Efficacy Against Macrolide-Resistant Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of macrolide-resistant Streptococcus pneumoniae poses a significant challenge in the treatment of community-acquired respiratory tract infections. This guide provides an objective comparison of the efficacy of telithromycin, a ketolide, and azithromycin (B1666446), a macrolide, against these resistant strains, supported by experimental data.

Executive Summary

This compound consistently demonstrates superior in vitro and in vivo activity against macrolide-resistant S. pneumoniae compared to azithromycin. This enhanced efficacy is attributed to its unique mechanism of action, which includes an additional binding site on the bacterial ribosome, enabling it to overcome common macrolide resistance mechanisms. This guide summarizes key experimental findings, details the methodologies of these experiments, and illustrates the underlying molecular interactions.

Data Presentation: In Vitro and In Vivo Efficacy

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) against Macrolide-Resistant S. pneumoniae

The following table summarizes the MIC values for this compound and azithromycin against S. pneumoniae strains with defined macrolide resistance mechanisms. Lower MIC values indicate greater potency.

Resistance MechanismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Efflux (mefA) This compound0.0630.25
Azithromycin14
Ribosomal Methylation (ermB) This compound0.50.5
Azithromycin≥64≥64
Ribosomal Mutations (L4, L22, 23S rRNA) This compound0.03 - 0.25-
AzithromycinResistant-

Data compiled from multiple in vitro studies.

Table 2: In Vivo Efficacy in a Murine Pneumonia Model

This table presents data from a study assessing the efficacy of this compound and azithromycin in a murine model of pneumonia induced by macrolide-resistant S. pneumoniae. Efficacy is measured by the reduction in bacterial load in the lungs.

Treatment GroupChange in Bacterial Load (log₁₀ CFU/lung)
This compound (Human Simulated Dose) 0.5 - 3.4 log kill
Azithromycin (Human Simulated Dose) Comparable to untreated controls
Untreated Control Bacterial growth

This data demonstrates the significant in vivo activity of this compound against azithromycin-resistant isolates[1].

Table 3: Time-Kill Kinetics of this compound

Time-kill assays evaluate the bactericidal or bacteriostatic activity of an antibiotic over time.

S. pneumoniae PhenotypeThis compound ConcentrationTime to 99.9% Kill (Bactericidal Activity)
M-phenotype (mefA) 4-8x MIC24 hours[2]
MLSB-phenotype (ermB) 4-8x MICBacteriostatic (no 99.9% kill)[2]
Ribosomal Mutations 2x MIC24 hours (for 4 of 7 strains)[3]

This compound demonstrates bactericidal activity against M-phenotype strains at clinically achievable concentrations, while it is bacteriostatic against MLSB-phenotype isolates[2].

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique used for this purpose, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Bacterial Isolate Preparation: S. pneumoniae isolates are cultured on appropriate agar (B569324) plates (e.g., blood agar) and incubated at 37°C in a 5% CO₂ atmosphere. Colonies are then used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.

  • Antibiotic Dilution: Serial twofold dilutions of this compound and azithromycin are prepared in cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood.

  • Inoculation: Microtiter plates containing the antibiotic dilutions are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 20-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Time-Kill Assay

Principle: This assay measures the rate at which an antibiotic kills a bacterial population.

Methodology:

  • Inoculum Preparation: A logarithmic-phase culture of S. pneumoniae is diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in broth.

  • Antibiotic Addition: this compound or azithromycin is added at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control with no antibiotic is included.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aliquots are removed from each culture.

  • Viable Cell Count: The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted to visualize the killing kinetics. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) from the initial inoculum.

Murine Pneumonia Model

Principle: This in vivo model mimics human lung infection to evaluate the efficacy of antibiotics in a living organism.

Methodology:

  • Animal Model: Immunocompetent or neutropenic mice are used. Neutropenia can be induced by agents like cyclophosphamide (B585) to isolate the effect of the antibiotic from the host immune response.

  • Infection: Mice are anesthetized and intranasally inoculated with a specific CFU count of a macrolide-resistant S. pneumoniae strain.

  • Treatment: At a set time post-infection (e.g., 2 hours), treatment with this compound, azithromycin, or a placebo is initiated. Dosing regimens are often designed to simulate human pharmacokinetic profiles.

  • Efficacy Assessment: At the end of the treatment period (e.g., 24 or 48 hours), mice are euthanized, and their lungs are harvested. The lungs are homogenized, and serial dilutions are plated to quantify the bacterial load (CFU/lung).

  • Data Analysis: The change in bacterial density in the lungs of treated groups is compared to the untreated control group to determine the efficacy of the antibiotic.

Signaling Pathways and Mechanisms of Action

Drug-Target Interaction

Azithromycin, a macrolide, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically to domain V of the 23S rRNA. This compound, a ketolide, also binds to this site but has an additional, crucial interaction with domain II of the 23S rRNA.[4][5][6] This dual-binding mechanism gives this compound a higher affinity for the ribosome and allows it to remain effective even when the primary macrolide binding site in domain V is altered by resistance mechanisms.

cluster_ribosome Bacterial 50S Ribosome Domain V Domain V Inhibition Inhibition Domain V->Inhibition Domain II Domain II Domain II->Inhibition Azithromycin Azithromycin Azithromycin->Domain V This compound This compound This compound->Domain V This compound->Domain II Additional Binding Protein Synthesis Protein Synthesis Inhibition->Protein Synthesis Blocks

Caption: Drug-Target Interactions on the 50S Ribosome.

Macrolide Resistance Mechanisms

The two primary mechanisms of macrolide resistance in S. pneumoniae are target site modification and drug efflux.

  • ermB Gene: This gene encodes a methylase that modifies the adenine (B156593) residue A2058 in domain V of the 23S rRNA. This modification prevents macrolides like azithromycin from binding effectively, resulting in high-level resistance. This compound's binding to domain II helps to overcome this resistance.

  • mefA/E Gene: This gene encodes an efflux pump that actively transports macrolides out of the bacterial cell, preventing them from reaching their ribosomal target. This typically results in low to moderate-level resistance.

cluster_cell S. pneumoniae Cell Ribosome (Domain V) Ribosome (Domain V) Efflux Pump Efflux Pump Azithromycin_out Azithromycin Efflux Pump->Azithromycin_out Azithromycin_in Azithromycin Azithromycin_in->Ribosome (Domain V) Binding Blocked Azithromycin_in->Efflux Pump Pumped Out ermB Gene ermB Gene Methylase Methylase ermB Gene->Methylase Encodes mefA/E Gene mefA/E Gene mefA/E Gene->Efflux Pump Encodes Methylase->Ribosome (Domain V) Methylates A2058

Caption: Macrolide Resistance Mechanisms in S. pneumoniae.

Conclusion

The experimental data strongly indicate that this compound is a more potent agent than azithromycin against macrolide-resistant S. pneumoniae. Its dual-binding mechanism allows it to overcome the most common forms of macrolide resistance, translating to superior in vitro activity and in vivo efficacy. These findings are critical for guiding the development of new antimicrobial agents and for informing clinical decisions in the treatment of respiratory infections caused by drug-resistant pneumococci.

References

A Comparative Analysis of Telithromycin and Solithromycin Ribosomal Binding

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Telithromycin, a seminal ketolide, and its successor solithromycin (B1681048), a fluoroketolide, represent critical advancements in the macrolide antibiotic class, engineered to combat escalating bacterial resistance. Both drugs target the bacterial ribosome, yet subtle structural distinctions translate into significant differences in their binding mechanisms, affinity, and ultimately, their antimicrobial efficacy. This guide provides a detailed comparative analysis of their interaction with the 50S ribosomal subunit, supported by experimental data and methodologies, to inform further research and development in antibiotic design.

I. Ribosomal Binding: A Tale of Two, and Three, Interactions

Both this compound and solithromycin exert their primary antibacterial effect by binding within the nascent peptide exit tunnel (NPET) of the large 50S ribosomal subunit, thereby inhibiting protein synthesis.[1][2][3] Their binding sites are largely conserved, focusing on key nucleotides within the 23S rRNA. However, a critical structural addition in solithromycin affords it an extra point of contact, enhancing its ribosomal anchoring and potency.[4]

This compound: The Dual-Binding Ketolide

This compound's enhanced activity over older macrolides stems from its ability to bind to two distinct sites within the 23S rRNA.[5][6]

  • Domain V Interaction: Like all macrolides, this compound's desosamine (B1220255) sugar interacts with the highly conserved peptidyl transferase center (PTC) loop in Domain V, specifically at the A2058/A2059 cleft.[5][7] This is the canonical macrolide binding pocket.

  • Domain II Interaction: Uniquely for ketolides, its extended alkyl-aryl side chain reaches a secondary pocket in Domain II, forming stacking interactions with the A752-U2609 base pair.[2][4][8] This dual-binding mechanism allows it to maintain high affinity even when resistance mutations, such as methylation at A2058, compromise the primary Domain V binding site.[8][9]

Solithromycin: The Triple-Lock Fluoroketolide

Solithromycin builds upon the this compound framework, retaining the two primary binding interactions while adding a third.[5][10]

  • Domain V and Domain II Interactions: It shares the canonical desosamine sugar interaction in Domain V and the alkyl-aryl side chain interaction in Domain II with this compound.[5][11]

  • C2-Fluorine Interaction: The key innovation is a fluorine atom at the C-2 position of its macrolactone ring.[1] This fluorine establishes a third distinct binding interaction, forming a favorable hydrophobic contact with nucleotide C2611.[5][9] This additional anchor significantly increases its binding affinity and allows it to overcome certain forms of this compound resistance.[1]

G cluster_ribosome 23S rRNA (Simplified) cluster_drugs Antibiotics domain_v Domain V (A2058/A2059) domain_ii Domain II (A752-U2609) c2611 C2611 This compound This compound This compound->domain_v Desosamine Sugar This compound->domain_ii Alkyl-Aryl Arm solithromycin Solithromycin solithromycin->domain_v Desosamine Sugar solithromycin->domain_ii Alkyl-Aryl Arm solithromycin->c2611 C2-Fluorine (Unique)

Caption: Comparative ribosomal binding sites of this compound and Solithromycin.

II. Quantitative Comparison of Binding and Inhibition

ParameterThis compoundSolithromycinOrganism / SystemReference
Binding Affinity (KT) Initial: 500 nM Final: 8.33 nMData not availableE. coli ribosomes[12][13]
IC50 (Protein Synthesis) 15 ng/ml7.5 ng/mlS. pneumoniae[1]
IC50 (50S Subunit Assembly) 15 ng/ml15 ng/mlS. pneumoniae[1]
IC50 (Protein Synthesis) Data not available40 ng/mlS. aureus[1]
IC50 (Protein Synthesis) Data not available125 ng/mlH. influenzae[1]

III. Experimental Protocols

The characterization of antibiotic-ribosome interactions relies on a combination of structural, biochemical, and computational methods.

Structural Determination via X-ray Crystallography / Cryo-EM

This protocol provides atomic-level resolution of the drug-ribosome complex.

Methodology:

  • Ribosome Preparation: Isolate and purify 70S ribosomes or 50S subunits from a bacterial source (e.g., E. coli, Thermus thermophilus, Deinococcus radiodurans).[17][18]

  • Complex Formation: Incubate the purified ribosomes with a molar excess of the antibiotic (this compound or solithromycin) to ensure saturation of the binding site.

  • Crystallization: Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods. This is a critical and often challenging step due to the size and complexity of the ribosome.[18]

  • Data Collection: Expose the resulting crystals to a high-intensity X-ray beam at a synchrotron source. For Cryo-EM, the complex is flash-frozen in vitreous ice and imaged with an electron microscope.[16]

  • Structure Solution & Refinement: Process the diffraction data (X-ray) or images (Cryo-EM) to calculate an electron density map. A model of the ribosome-drug complex is then built into this map and refined to yield the final atomic coordinates, revealing precise drug-rRNA interactions.[17]

Ribosomal Footprinting Analysis

This biochemical technique identifies the specific rRNA nucleotides that are protected by the bound antibiotic from chemical modification.

Methodology:

  • Complex Formation: Incubate purified 50S ribosomal subunits with and without the antibiotic.

  • Chemical Probing: Treat the samples with chemical probes that modify accessible rRNA bases (e.g., dimethyl sulfate (B86663) (DMS) for adenines and cytosines, or CMCT for uracils and guanines).[12]

  • RNA Extraction: Purify the 23S rRNA from the treated samples.

  • Primer Extension: Use a radiolabeled or fluorescently-labeled DNA primer complementary to a region downstream of the expected binding site. Perform reverse transcription. The reverse transcriptase will stop at the site of a modified nucleotide.

  • Gel Analysis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis. Nucleotides protected by the antibiotic will not be modified, resulting in the absence of a corresponding band in the drug-treated lane compared to the control lane. This "footprint" reveals the binding site.

G cluster_prep Preparation cluster_analysis Analysis cluster_structural Structural Workflow cluster_biochem Biochemical Workflow cluster_output Output A Isolate & Purify 70S Ribosomes B Incubate with Antibiotic (this compound or Solithromycin) A->B C Structural Analysis B->C D Biochemical & Kinetic Assays B->D C1 Crystallization / Vitrification C->C1 D1 Footprinting D->D1 D2 Binding Kinetics (e.g., SPR) D->D2 D3 Inhibition Assays (IC50) D->D3 C2 X-ray Diffraction / Cryo-EM Imaging C1->C2 C3 3D Structure Solution C2->C3 E Atomic Binding Model C3->E D1->E F Binding Affinity (Kd) & Dissociation Rate (koff) D2->F G Inhibitory Potency (IC50) D3->G

Caption: General experimental workflow for characterizing antibiotic-ribosome binding.

IV. Conclusion

The comparative analysis of this compound and solithromycin reveals a clear evolutionary path in antibiotic design. This compound established the dual-binding paradigm for ketolides, enabling it to circumvent common macrolide resistance mechanisms. Solithromycin refines this approach by incorporating a C2-fluorine, which creates a third point of ribosomal contact. This additional interaction enhances its binding affinity and broadens its activity against pathogens that may be resistant to this compound.[1][5] Understanding these nuanced molecular interactions is paramount for the rational design of future antibiotics capable of overcoming the persistent challenge of bacterial resistance.

References

Cross-Resistance Patterns Between Telithromycin and Other Ketolide Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of telithromycin with other ketolide antibiotics, focusing on cross-resistance patterns against key bacterial pathogens. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for the cited experiments.

Comparative In Vitro Activity of Ketolides

The emergence of bacterial resistance to macrolide antibiotics has necessitated the development of new antimicrobial agents. Ketolides, a class of semi-synthetic macrolide derivatives, were designed to overcome common macrolide resistance mechanisms. This compound was the first ketolide to be approved for clinical use. This section compares the in vitro potency of this compound with other ketolides, namely cethromycin (B1668416) and solithromycin (B1681048), against clinically relevant bacterial strains, including those with defined macrolide resistance mechanisms.

The primary mechanisms of resistance to macrolides and ketolides in Gram-positive bacteria involve target-site modifications and efflux pumps. Target-site modifications typically occur through mutations in the 23S rRNA component of the 50S ribosomal subunit or in ribosomal proteins L4 and L22.[1] The erm (erythromycin ribosome methylation) genes, such as erm(B), encode methyltransferases that modify the 23S rRNA, leading to high-level resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype).[2] Efflux of the antibiotic is mediated by pumps encoded by genes such as mef(A) (macrolide efflux).

The following table summarizes the minimum inhibitory concentration (MIC) values for this compound, cethromycin, and solithromycin against macrolide-susceptible and macrolide-resistant strains of Streptococcus pneumoniae and Staphylococcus aureus. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism and is a key measure of an antibiotic's in vitro potency.

AntibioticOrganismResistance MechanismMIC50 (µg/mL)MIC90 (µg/mL)
This compound Streptococcus pneumoniaeMacrolide-Susceptible0.0160.06
Macrolide-Resistant0.120.5
Staphylococcus aureus (MRSA)-->2
Cethromycin Streptococcus pneumoniaeMacrolide-Susceptible≤0.0150.03
Macrolide-Resistant (M phenotype)0.060.125
Macrolide-Resistant (MLSB phenotype)0.030.06
Staphylococcus aureus (MRSA)-->8
Solithromycin Streptococcus pneumoniaeMacrolide-Resistant0.060.25
Staphylococcus aureus (erm-positive)cMLSB4>16
iMLSB0.25>16

MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from multiple sources.[3][4][5][6][7][8][9]

Experimental Protocols

The quantitative data presented in this guide were primarily obtained through broth microdilution assays, a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution MIC Assay Protocol

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]

1. Preparation of Antimicrobial Stock Solutions:

  • Ketolide antibiotic powders (e.g., this compound, cethromycin, solithromycin) are accurately weighed.

  • The antibiotics are dissolved in a suitable solvent (e.g., water with a small volume of glacial acetic acid, or dimethyl sulfoxide (B87167) [DMSO]) to create a high-concentration stock solution.

  • Serial two-fold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations for the assay.

2. Preparation of Bacterial Inoculum:

  • Bacterial isolates are grown on an appropriate agar (B569324) medium (e.g., blood agar for Streptococcus pneumoniae) overnight at 35-37°C.

  • Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL.

  • This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microdilution plate.

3. Inoculation and Incubation:

  • A 96-well microtiter plate is used. Each well in a row contains a different concentration of a single antibiotic in broth.

  • A standardized volume of the prepared bacterial inoculum is added to each well.

  • A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included on each plate.

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air (or in an atmosphere with increased CO2 for fastidious organisms like S. pneumoniae).

4. Determination of MIC:

  • Following incubation, the plates are examined for visible bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13]

Mechanisms of Ketolide Resistance

The following diagram illustrates the primary mechanisms of resistance to ketolide antibiotics at the ribosomal level.

Ketolide_Resistance_Mechanisms cluster_ribosome Bacterial Ribosome (50S Subunit) cluster_resistance Resistance Mechanisms 23S_rRNA 23S rRNA Reduced_Binding Reduced this compound Binding Affinity 23S_rRNA->Reduced_Binding L4_protein Ribosomal Protein L4 L4_protein->Reduced_Binding L22_protein Ribosomal Protein L22 L22_protein->Reduced_Binding erm_gene erm Genes (e.g., erm(B)) erm_gene->23S_rRNA Methylation of A2058 L4_mutation Mutation in L4 Gene L4_mutation->L4_protein Altered L4 Protein L22_mutation Mutation in L22 Gene L22_mutation->L22_protein Altered L22 Protein 23S_mutation Mutation in 23S rRNA Gene 23S_mutation->23S_rRNA Altered 23S rRNA Structure This compound This compound This compound->23S_rRNA Binds to Domain V and II Resistance Ketolide Resistance Reduced_Binding->Resistance

Figure 1. Mechanisms of target-site modification leading to ketolide resistance.

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare Antibiotic Stock Solutions C Serial Dilution of Antibiotics in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Bacterial Suspension B->D C->D E Incubate at 35-37°C for 16-20 hours D->E F Visually Inspect for Bacterial Growth (Turbidity) E->F G Determine MIC (Lowest Concentration with No Visible Growth) F->G

Figure 2. Experimental workflow for MIC determination by broth microdilution.

References

Validating Telithromycin's efficacy against clinical isolates of Haemophilus influenzae

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent in vitro studies underscore the efficacy of telithromycin against clinical isolates of Haemophilus influenzae, including strains resistant to other antimicrobial agents. This guide provides a comparative analysis of this compound's performance against other antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound, the first ketolide antibiotic, has demonstrated high in vitro activity against common respiratory pathogens.[1] Its unique chemical structure allows for potent activity against H. influenzae, a key pathogen in community-acquired respiratory tract infections.[2][3]

Comparative In Vitro Activity

The in vitro potency of this compound against H. influenzae has been consistently demonstrated to be comparable or superior to older macrolides. Studies show that this compound's activity is largely unaffected by the presence of common resistance mechanisms that affect other macrolides.[4][5]

AntibioticMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)
This compound 12100%
Azithromycin (B1666446)12100%
Clarithromycin (B1669154)28Not specified
ErythromycinNot specified>328% resistant
Table 1: Comparative MICs and susceptibility rates of various antibiotics against Haemophilus influenzae clinical isolates. Data compiled from multiple studies.[2][3][4][6]

As shown in Table 1, this compound exhibits a low MIC90 of 2 mg/L against H. influenzae, comparable to azithromycin and superior to clarithromycin and erythromycin.[2][3][4][6] Notably, no resistance to this compound was observed in these studies, whereas 8% of isolates were resistant to erythromycin.[4][5]

Further investigations have shown that this compound is also highly active against β-lactamase producing and β-lactamase negative ampicillin-resistant (BLNAR) strains of H. influenzae.[2][3] In time-kill studies, this compound demonstrated bactericidal activity, which was complete after 12-24 hours of exposure at concentrations of 2-4 times the MIC.[2][3]

Experimental Protocols

The following provides a detailed methodology for a key experiment cited in the evaluation of antibiotic efficacy against H. influenzae.

Minimum Inhibitory Concentration (MIC) Determination

The agar (B569324) dilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a standard procedure for determining the MIC of an antimicrobial agent against H. influenzae.[7][8][9][10][11]

1. Inoculum Preparation:

  • Isolates of H. influenzae are subcultured onto a supplemented chocolate agar plate and incubated in a CO2-enriched atmosphere.[7]

  • A bacterial suspension is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension must be used within 15 minutes of preparation.[7]

2. Plate Inoculation:

  • Haemophilus Test Medium (HTM) agar plates are inoculated with the prepared bacterial suspension using a swab to ensure confluent growth.[7][8]

  • The plates are allowed to dry for a maximum of 10 minutes before the application of antibiotic-impregnated disks.[7]

3. Incubation:

  • The inoculated plates are incubated at 35-37°C in a 5% CO2 atmosphere for 16-20 hours.[8]

4. Interpretation:

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. The zones of inhibition around the antibiotic disks are measured to determine susceptibility.[7]

Note: Incubation in a CO2-enriched atmosphere has been shown to increase the MIC values for this compound and other macrolides against H. influenzae by at least one dilution.[2][3][4] This effect should be considered when interpreting susceptibility data.

Visualizing Experimental Workflows and Resistance Mechanisms

To further elucidate the processes involved in this compound efficacy testing and bacterial resistance, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Inoculum Preparation cluster_testing Susceptibility Testing Isolate H. influenzae Isolate Subculture Subculture on Chocolate Agar Isolate->Subculture Incubate_CO2 Incubate in CO2 Subculture->Incubate_CO2 Suspension Prepare 0.5 McFarland Suspension Incubate_CO2->Suspension Inoculate Inoculate HTM Agar Plate Suspension->Inoculate Use within 15 mins Apply_Disks Apply Antibiotic Disks Inoculate->Apply_Disks Incubate_Test Incubate in CO2 Apply_Disks->Incubate_Test Read_Results Measure Inhibition Zones & Determine MIC Incubate_Test->Read_Results EffluxPumpMechanism cluster_cell Haemophilus influenzae Cell Telithromycin_in This compound Ribosome Ribosome (Target Site) Telithromycin_in->Ribosome Inhibits Protein Synthesis EffluxPump Efflux Pump Telithromycin_in->EffluxPump Binding Telithromycin_out This compound (Extracellular) EffluxPump->Telithromycin_out Expulsion

References

Telithromycin versus Clarithromycin: A Head-to-Head Comparison in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the efficacy of telithromycin, a ketolide antibiotic, and clarithromycin (B1669154), a macrolide antibiotic, in preclinical mouse infection models. The following sections detail the comparative performance of these two drugs against key respiratory pathogens, supported by quantitative data from in vivo studies and detailed experimental protocols.

Mechanism of Action: A Tale of Two Ribosomal Binders

Both this compound and clarithromycin inhibit bacterial growth by interfering with protein synthesis.[1][2][3] They achieve this by binding to the 50S subunit of the bacterial ribosome.[1][2][3] However, their binding mechanisms exhibit a key difference that influences their spectrum of activity.

Clarithromycin, a macrolide, binds to the 23S rRNA component of the 50S ribosomal subunit, thereby inhibiting the translation of peptides.[1] this compound, a ketolide, also binds to this site but has an additional, stronger binding affinity.[2][4] Specifically, this compound binds to two domains of the 23S rRNA, whereas older macrolides like clarithromycin bind strongly to only one domain.[2] This enhanced binding allows this compound to be effective against some macrolide-resistant bacterial strains.[4]

cluster_bacterium Bacterial Cell cluster_drugs Antibiotics Ribosome_50S 50S Ribosomal Subunit Protein Bacterial Protein (Elongation) Ribosome_50S->Protein Peptide Elongation No_Protein Protein Synthesis Inhibited Ribosome_50S->No_Protein Ribosome_30S 30S Ribosomal Subunit mRNA mRNA mRNA->Ribosome_30S This compound This compound (Ketolide) This compound->Ribosome_50S Binds to two domains of 23S rRNA Clarithromycin Clarithromycin (Macrolide) Clarithromycin->Ribosome_50S Binds to one domain of 23S rRNA G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation A Pathogen Culture (S. pneumoniae or H. influenzae) D Intranasal Inoculation with bacterial suspension A->D B Animal Acclimatization (e.g., ICR mice, 4 weeks old, male) C Anesthetize Mice B->C C->D E Oral Administration of this compound or Clarithromycin (24 hours post-infection) D->E F Euthanize Mice E->F 48 hours post-infection G Aseptically Remove Lungs F->G H Homogenize Lungs G->H I Plate Serial Dilutions H->I J Incubate and Count CFUs I->J

References

In Vitro Showdown: Telithromycin Demonstrates Superior Efficacy Over Erythromycin Against Group A Streptococci

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a comprehensive in vitro comparison, the ketolide antibiotic Telithromycin has demonstrated significantly greater potency against both macrolide-susceptible and macrolide-resistant strains of Streptococcus pyogenes (Group A Streptococci) when compared to the older macrolide, Erythromycin. These findings, critical for researchers and drug development professionals, underscore the potential of this compound as a valuable agent in combating infections caused by this common pathogen, particularly in the face of rising macrolide resistance.

The superior activity of this compound is attributed to its unique mechanism of action. While both this compound and Erythromycin inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, this compound exhibits a dual-binding mechanism to domains II and V of the 23S rRNA.[1][2] This enhanced binding affinity allows it to overcome common resistance mechanisms that affect Erythromycin, such as ribosomal methylation (mediated by erm genes) and drug efflux (mediated by mef genes).[3][4]

Quantitative Analysis of Antimicrobial Activity

The in vitro efficacy of this compound and Erythromycin is most clearly demonstrated by a comparison of their Minimum Inhibitory Concentrations (MICs), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Data consistently shows that this compound exhibits lower MIC values against Group A Streptococci, including strains that have developed resistance to Erythromycin.

Table 1: Comparative MICs of this compound and Erythromycin against Group A Streptococci

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound0.0160.03
Erythromycin0.03>64

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 2: Activity of this compound against Erythromycin-Resistant Group A Streptococci Phenotypes

Resistance PhenotypeGenetic DeterminantThis compound Activity
M Phenotypemef(A)Generally Susceptible
Inducible MLSBerm(A) or erm(B)Active
Constitutive MLSBerm(A) or erm(B)Reduced Susceptibility/Resistance

Experimental Protocols

The determination of in vitro susceptibility of Group A Streptococci to this compound and Erythromycin was conducted following standardized laboratory procedures.

1. Bacterial Isolates: Clinical isolates of Streptococcus pyogenes were obtained from pharyngeal swabs. Strains were identified and categorized based on their susceptibility to Erythromycin using standard disk diffusion or broth microdilution methods.

2. Antimicrobial Susceptibility Testing: The Minimum Inhibitory Concentrations (MICs) of this compound and Erythromycin were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacterial colonies were suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Assay Plates: 96-well microtiter plates containing serial twofold dilutions of this compound and Erythromycin in cation-adjusted Mueller-Hinton broth supplemented with 2-5% lysed horse blood were used.

  • Incubation: The plates were incubated at 35°C in ambient air for 20-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

3. Determination of Resistance Phenotypes: Erythromycin-resistant isolates were further characterized to determine their resistance phenotype (M, inducible MLSB, or constitutive MLSB) using the double-disk diffusion test (D-test). This involves placing an Erythromycin disk in proximity to a Clindamycin disk on an agar (B569324) plate inoculated with the test organism. A blunting of the Clindamycin inhibition zone in the area between the two disks indicates inducible resistance.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro comparison of this compound and Erythromycin against Group A Streptococci.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Susceptibility Testing cluster_phenotyping Resistance Phenotyping cluster_analysis Data Analysis GAS_Isolates Group A Streptococci Isolates Ery_S Erythromycin-Susceptible GAS_Isolates->Ery_S Screening Ery_R Erythromycin-Resistant GAS_Isolates->Ery_R Screening Broth_Microdilution Broth Microdilution Assay Ery_S->Broth_Microdilution Ery_R->Broth_Microdilution D_Test Double-Disk Diffusion (D-Test) Ery_R->D_Test Telithromycin_MIC Determine this compound MIC Broth_Microdilution->Telithromycin_MIC Erythromycin_MIC Determine Erythromycin MIC Broth_Microdilution->Erythromycin_MIC Compare_MICs Compare MIC50 & MIC90 Telithromycin_MIC->Compare_MICs Correlate_Phenotype Correlate MIC with Resistance Phenotype Telithromycin_MIC->Correlate_Phenotype Erythromycin_MIC->Compare_MICs M_Phenotype M Phenotype (mefA) D_Test->M_Phenotype iMLSB Inducible MLSB (erm) D_Test->iMLSB cMLSB Constitutive MLSB (erm) D_Test->cMLSB M_Phenotype->Correlate_Phenotype iMLSB->Correlate_Phenotype cMLSB->Correlate_Phenotype

Caption: Workflow for in vitro comparison of antibiotic susceptibility.

Signaling Pathway Inhibition

The antibacterial effect of both this compound and Erythromycin stems from their ability to disrupt protein synthesis, a critical pathway for bacterial survival.

Signaling_Pathway cluster_ribosome Bacterial Ribosome (50S Subunit) Domain_V 23S rRNA Domain V Protein_Synthesis Protein Synthesis Domain_V->Protein_Synthesis Inhibits Domain_II 23S rRNA Domain II Domain_II->Protein_Synthesis Enhances Inhibition This compound This compound This compound->Domain_V Binds This compound->Domain_II Binds Erythromycin Erythromycin Erythromycin->Domain_V Binds Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of this compound and Erythromycin.

References

A Comparative Efficacy Analysis of Telithromycin and Levofloxacin in the Treatment of Community-Acquired Pneumonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety of the ketolide antibiotic, telithromycin, and the fluoroquinolone, levofloxacin (B1675101), for the treatment of community-acquired pneumonia (CAP). The information presented is collated from clinical trial data and pharmacological studies to support research and drug development efforts in infectious diseases.

Executive Summary

This compound and levofloxacin are both effective in treating community-acquired pneumonia, but they exhibit differences in their clinical and bacteriological efficacy, as well as their safety profiles. Clinical trial data suggests that this compound demonstrates high clinical efficacy, comparable to that of levofloxacin. However, levofloxacin has shown a higher bacteriological eradication rate in at least one comparative study. The choice between these two antimicrobials may depend on local resistance patterns, patient-specific factors, and risk-benefit considerations.

Data Presentation: Clinical and Bacteriological Efficacy

The following tables summarize the quantitative data from a key comparative clinical trial evaluating this compound and levofloxacin in the treatment of CAP.

Table 1: Clinical Efficacy Rates in Patients with Community-Acquired Pneumonia

Treatment GroupDosing RegimenNumber of Patients (n)Clinically Efficacy Rate (%)95% Confidence Interval
This compound600 mg once daily10993.6%-
Levofloxacin100 mg three times daily9887.8%-
Difference (this compound - Levofloxacin)5.8%[-3.1, 14.7]

Data from a Phase III, double-blind, randomized, comparative study. The study concluded that this compound was not inferior to levofloxacin based on a pre-specified non-inferiority margin.[1]

Table 2: Bacteriological Eradication Rates in Patients with Community-Acquired Pneumonia

Treatment GroupDosing RegimenNumber of Patients with Identified Pathogen (n)Bacteriological Eradication Rate (%)
This compound600 mg once daily4673.9%
Levofloxacin100 mg three times daily40100.0%

Data from the same Phase III comparative study. The primary pathogen not eradicated by this compound was reported to be Haemophilus influenzae.[1]

Table 3: Adverse Event Profile Comparison

Treatment GroupDosing RegimenNumber of Patients (n)Incidence of Side Effects (%)
This compound600 mg once daily12533.6%
Levofloxacin100 mg three times daily11533.9%

The incidence of adverse events was not significantly different between the two treatment groups in this study.[1]

Experimental Protocols

The methodologies for clinical trials comparing antibiotics for CAP generally adhere to guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA). Below is a detailed description of a typical experimental protocol for a Phase III, randomized, double-blind, comparative study of this compound versus levofloxacin for CAP.

1. Study Design: A multicenter, randomized, double-blind, parallel-group, non-inferiority design is typically employed.

2. Patient Population: Adult patients (≥18 years of age) with a diagnosis of mild-to-moderate CAP are enrolled.

3. Inclusion Criteria:

  • Clinical signs and symptoms of CAP, including fever, cough, purulent sputum, and chest pain.

  • Radiological evidence of a new infiltrate on chest X-ray.

  • Informed consent from the patient or their legal representative.

4. Exclusion Criteria:

  • Known or suspected hypersensitivity to the study drugs or their respective classes.

  • Hospital-acquired pneumonia.

  • Severe CAP requiring intensive care unit (ICU) admission.

  • Pregnancy or lactation.

  • Significant renal or hepatic impairment that would preclude the safe use of the study drugs.

5. Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to receive either this compound or levofloxacin. Both the investigators and the patients are blinded to the treatment allocation.

6. Treatment Regimen:

  • This compound group: 600 mg of this compound administered orally once daily for 7 days.

  • Levofloxacin group: 100 mg of levofloxacin administered orally three times daily for 7 days.

7. Bacteriological Assessment:

  • Sputum samples are collected at baseline for Gram stain and culture to identify the causative pathogen(s).

  • Blood cultures are also performed at baseline.

  • Follow-up sputum cultures may be performed at the test-of-cure visit to assess bacteriological eradication.

  • Standard microbiological procedures are used for the isolation and identification of pathogens.

8. Efficacy Endpoints:

  • Primary Endpoint: Clinical response at the test-of-cure visit (typically 7-14 days after the end of treatment), categorized as either clinical cure or clinical failure.

    • Clinical Cure: Resolution of the signs and symptoms of pneumonia such that no further antibiotic therapy is required.

    • Clinical Failure: Persistence or worsening of signs and symptoms, or the need for alternative antibiotic therapy.

  • Secondary Endpoint: Bacteriological response at the test-of-cure visit, categorized as eradication, presumed eradication, persistence, or presumed persistence.

9. Safety Assessment: Adverse events are monitored and recorded throughout the study and for a specified period after the last dose of the study drug. Laboratory safety tests (hematology, blood chemistry) are performed at baseline and at the end of treatment.

Mechanisms of Action: Signaling Pathways

The antibacterial effects of this compound and levofloxacin are achieved through distinct molecular mechanisms.

Telithromycin_Mechanism cluster_bacterium Bacterial Cell cluster_50S 50S Subunit Ribosome Bacterial Ribosome (70S) 23S_rRNA 23S rRNA Domain_V Domain V Domain_II Domain II Protein_Synthesis Protein Synthesis 23S_rRNA->Protein_Synthesis Mediates Inhibition Inhibition This compound This compound This compound->Domain_V Binds This compound->Domain_II Binds Inhibition->Protein_Synthesis Blocks Elongation

This compound's dual binding to the 50S ribosomal subunit.

This compound, a ketolide, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] It has a dual binding mechanism, interacting with both domain II and domain V of the 23S rRNA.[2][3] This dual binding enhances its affinity for the ribosome and its efficacy against some macrolide-resistant strains.[2] By binding to these sites, this compound blocks the elongation of the polypeptide chain, thereby halting protein synthesis.[3]

Levofloxacin_Mechanism cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Relaxation of Supercoils Topoisomerase_IV Topoisomerase IV DNA->Topoisomerase_IV Decatenation of Daughter Chromosomes Replication DNA Replication DNA_Gyrase->Replication Cell_Division Cell Division Topoisomerase_IV->Cell_Division Levofloxacin Levofloxacin Levofloxacin->DNA_Gyrase Inhibits Levofloxacin->Topoisomerase_IV Inhibits

Levofloxacin's inhibition of DNA gyrase and topoisomerase IV.

Levofloxacin is a fluoroquinolone that targets bacterial DNA synthesis.[4] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] DNA gyrase is crucial for relaxing supercoiled DNA, a necessary step for DNA replication.[4] Topoisomerase IV is involved in the separation of newly replicated daughter chromosomes, which is essential for cell division.[4] By inhibiting these enzymes, levofloxacin disrupts DNA replication and cell division, leading to bacterial cell death.[4]

References

A Comparative Analysis of Telithromycin's Efficacy Against Common Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro activity of Telithromycin compared with key alternative antibiotics against typical respiratory pathogens.

This guide provides a detailed comparative study of the in vitro activity of this compound, a ketolide antibiotic, against the prevalent respiratory pathogens: Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. The performance of this compound is benchmarked against established antibiotics, including amoxicillin-clavulanate, clarithromycin (B1669154), and levofloxacin (B1675101), supported by experimental data from multiple studies.

Executive Summary

This compound demonstrates potent in vitro activity against key respiratory pathogens, including strains resistant to other classes of antibiotics. It consistently exhibits low minimum inhibitory concentrations (MICs) against Streptococcus pneumoniae, including penicillin- and macrolide-resistant isolates. While its activity against Haemophilus influenzae is comparable to or slightly less than some comparators, it remains an effective agent. Against Moraxella catarrhalis, this compound shows excellent potency. This guide synthesizes the available data to provide a clear comparison of its efficacy.

Data Presentation: In Vitro Antimicrobial Activity

The following tables summarize the in vitro activity of this compound and comparator agents against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, presenting the MIC50 and MIC90 values (the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) as reported in various studies.

Table 1: Comparative In Vitro Activity against Streptococcus pneumoniae

AntibioticMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)
This compound 0.008 - 0.0150.008 - 0.2598 - 99.9%[1][2][3]
Amoxicillin-Clavulanate0.015 - 0.250.5 - 295.5%[4]
Clarithromycin0.0310.063~60-70%[5][6][7]
Levofloxacin0.5 - 1199.1 - 99.2%[8][9][10][11]

Table 2: Comparative In Vitro Activity against Haemophilus influenzae

AntibioticMICngcontent-ng-c4139270029="" class="ng-star-inserted">50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)
This compound 12 - 499.6 - 100%[2][12][13][14][15][16]
Amoxicillin-Clavulanate≤2/14/298.1 - 100%[4][17]
Clarithromycin2 - 4887.5%[4][15][16]
Levofloxacin0.0150.015 - 0.03100%[1][13][17][18][19][20]

Table 3: Comparative In Vitro Activity against Moraxella catarrhalis

AntibioticMICngcontent-ng-c4139270029="" class="ng-star-inserted">50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)
This compound 0.060.06 - 0.12~100%[2][21][22][23]
Amoxicillin-Clavulanate0.250.25 - 0.5100%[24][25]
Clarithromycin0.120.12 - 0.25100%[19]
Levofloxacin0.03 - 0.060.03 - 0.06100%[1][13][19][20][26]

Experimental Protocols: Antimicrobial Susceptibility Testing

The data presented in this guide are primarily derived from studies employing the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). This method is a cornerstone for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method (CLSI Guidelines)

This protocol outlines the standardized procedure for determining the MIC of antimicrobial agents against the specified respiratory pathogens.

1. Preparation of Inoculum:

  • From a pure, fresh culture grown on an appropriate agar (B569324) plate (e.g., chocolate agar for H. influenzae, blood agar for S. pneumoniae and M. catarrhalis), select 3-5 well-isolated colonies.

  • Suspend the colonies in a suitable broth (e.g., Mueller-Hinton Broth for S. pneumoniae and M. catarrhalis, Haemophilus Test Medium broth for H. influenzae) or saline.

  • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Within 15 minutes of preparation, dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • Prepare serial twofold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) or Haemophilus Test Medium (HTM) as appropriate for the test organism.

  • The final concentrations of the antibiotics in the microdilution tray wells should span a range that includes the expected MIC of the organism.

3. Inoculation of Microdilution Trays:

  • Dispense the appropriate antimicrobial dilutions into the wells of a 96-well microdilution tray.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only).

4. Incubation:

  • Incubate the microdilution trays at 35°C ± 2°C.

  • For Streptococcus pneumoniae and Haemophilus influenzae, incubation should be in an atmosphere of 5-7% CO2 to support growth. Moraxella catarrhalis is typically incubated in ambient air.[22]

  • Incubation duration is generally 20-24 hours for S. pneumoniae and M. catarrhalis, and 20-24 hours for H. influenzae.

5. Interpretation of Results:

  • Following incubation, visually inspect the trays for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

6. Quality Control:

  • Concurrently test reference strains with known MIC values (e.g., S. pneumoniae ATCC 49619, H. influenzae ATCC 49247) to ensure the accuracy and reproducibility of the test.

Mandatory Visualizations

Signaling Pathway Diagram

Telithromycin_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_effect 23S_rRNA_V Domain V of 23S rRNA Exit_Tunnel Nascent Peptide Exit Tunnel 23S_rRNA_II Domain II of 23S rRNA Peptidyl_Transferase_Center Peptidyl Transferase Center This compound This compound This compound->23S_rRNA_V Binds This compound->23S_rRNA_II Binds (Enhanced Affinity) Inhibition Inhibition Protein_Synthesis Protein Synthesis Elongation Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis Inhibition->Bacterial_Growth     Prevents

Caption: Mechanism of action of this compound via dual binding to the bacterial 50S ribosomal subunit.

Experimental Workflow Diagram

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate 1. Isolate and culture pathogen from clinical specimen Inoculum 2. Prepare standardized inoculum (0.5 McFarland) Isolate->Inoculum Inoculate 4. Inoculate microdilution plate with bacterial suspension Inoculum->Inoculate Antibiotics 3. Prepare serial dilutions of antimicrobial agents Antibiotics->Inoculate Incubate 5. Incubate at 35°C (with CO2 for fastidious organisms) Inoculate->Incubate Read_MIC 6. Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC Interpret 7. Interpret results as Susceptible, Intermediate, or Resistant Read_MIC->Interpret

Caption: Standardized workflow for antimicrobial susceptibility testing via broth microdilution.

References

A Comparative Analysis of the Post-Antibiotic Effect of Telithromycin and Other Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the post-antibiotic effect (PAE) of the ketolide antibiotic, telithromycin, with other commonly used macrolides. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the pharmacodynamic properties of these antimicrobial agents.

The post-antibiotic effect is a critical pharmacodynamic parameter that describes the suppression of bacterial growth that persists after a brief exposure of an organism to an antimicrobial agent. A longer PAE can allow for less frequent dosing intervals, which can improve patient compliance and potentially reduce the development of antibiotic resistance.

Quantitative Assessment of Post-Antibiotic Effect

The duration of the post-antibiotic effect for this compound and other macrolides varies depending on the bacterial species and the specific drug. The following tables summarize the in vitro PAE of these antibiotics against key respiratory pathogens. The data has been compiled from multiple studies to provide a comparative overview.

AntibioticOrganismPAE Duration (hours)Reference
This compound Streptococcus pneumoniae1.5 - 3.8[1][2]
Streptococcus pyogenes0.4 - 2.7[1][2]
Staphylococcus aureus0.3 - 2.4[1][2]
Clarithromycin (B1669154) Streptococcus pneumoniaeSignificantly longer than azithromycin[3]
Azithromycin Streptococcus pneumoniaeShorter than clarithromycin[3]
Haemophilus influenzaeLonger than clarithromycin[3]
Erythromycin Bacillus anthracis1 - 4[4]
Roxithromycin (B50055) Respiratory pathogens2 - 4[5]

Table 1: Post-Antibiotic Effect of this compound and Other Macrolides against Various Bacteria.

AntibioticOrganismConcentrationPAE Duration (hours)Reference
This compound Bacillus anthracis10x MIC1 - 4[4]
Clarithromycin Bacillus anthracis10x MIC1 - 4[4]
Azithromycin Respiratory pathogens5x MIC2 - 4[5]
Clarithromycin Respiratory pathogens5x MIC2 - 4[5]

Table 2: Post-Antibiotic Effect of Various Macrolides at Different MIC Multiples.

Experimental Protocols

The determination of the in vitro post-antibiotic effect is crucial for evaluating the pharmacodynamic properties of an antibiotic. The most common method is the viable count method, which is detailed below.

In Vitro PAE Determination by the Viable Plate Count Method

This protocol is a standard method used to determine the PAE of an antibiotic.

I. Materials

  • Test organism (e.g., Streptococcus pneumoniae, Staphylococcus aureus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test antibiotic (e.g., this compound, Azithromycin)

  • Phosphate-buffered saline (PBS) or sterile saline

  • Agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Spectrophotometer

  • Incubator

  • Shaking incubator

II. Procedure

  • Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Antibiotic Exposure:

    • Prepare two sets of tubes: "Test" and "Control".

    • Inoculate both sets of tubes with the bacterial suspension.

    • Add the test antibiotic to the "Test" tubes at a concentration of 10x the Minimum Inhibitory Concentration (MIC).

    • The "Control" tubes receive no antibiotic.

    • Incubate both sets of tubes for a defined period, typically 1 to 2 hours, at 37°C.

  • Antibiotic Removal:

    • After the exposure period, remove the antibiotic from the "Test" culture. This is typically achieved by a 1:1000 dilution in fresh, pre-warmed broth. This dilution reduces the antibiotic concentration to a sub-inhibitory level.

    • The "Control" culture should be diluted in the same manner.

  • Monitoring Bacterial Regrowth:

    • Incubate both the "Test" and "Control" cultures at 37°C, preferably in a shaking incubator.

    • At regular time intervals (e.g., every hour for 6-8 hours), collect aliquots from both cultures.

    • Perform serial dilutions of the samples in sterile saline or PBS.

    • Plate the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 24-48 hours, until colonies are visible.

  • Data Collection: Count the number of colonies to determine the CFU/mL at each time point for both the "Test" and "Control" cultures.

III. Calculation of PAE The post-antibiotic effect is calculated using the following formula:

PAE = T - C

Where:

  • T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal.

  • C is the time required for the viable count of the unexposed control culture to increase by 1 log₁₀ CFU/mL.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of macrolide antibiotics and the experimental workflow for determining the post-antibiotic effect.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Exit_Tunnel Nascent Peptide Exit Tunnel 30S_Subunit 30S Subunit Protein_Synthesis_Blocked Protein Synthesis Inhibition Exit_Tunnel->Protein_Synthesis_Blocked Leads to Macrolide Macrolide Antibiotic (e.g., this compound) Macrolide->Exit_Tunnel Binds to

Caption: Mechanism of action of macrolide antibiotics.

PAE_Workflow cluster_prep Preparation cluster_exposure Antibiotic Exposure (1-2h) cluster_removal Antibiotic Removal cluster_regrowth Regrowth & Monitoring cluster_analysis Data Analysis Start Start: Log-phase bacterial culture Inoculum Adjust to 0.5 McFarland Start->Inoculum Test_Culture Test Culture: + Antibiotic (10x MIC) Inoculum->Test_Culture Control_Culture Control Culture: No Antibiotic Inoculum->Control_Culture Dilution Dilute both cultures 1:1000 Test_Culture->Dilution Control_Culture->Dilution Incubate Incubate at 37°C Dilution->Incubate Sampling Hourly sampling and plating Incubate->Sampling CFU_Count Colony Forming Unit (CFU) counting Sampling->CFU_Count Calculate_PAE Calculate PAE = T - C CFU_Count->Calculate_PAE

Caption: Experimental workflow for PAE determination.

References

Telithromycin Demonstrates Potent Activity Against Mycoplasma pneumoniae Isolates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in vitro studies confirms the high potency of telithromycin against clinical isolates of Mycoplasma pneumoniae, including strains resistant to older macrolides. This guide provides a comparative analysis of this compound's efficacy, supported by experimental data and detailed methodologies, for researchers and professionals in drug development.

This compound, the first ketolide antibiotic, has consistently shown excellent in vitro activity against Mycoplasma pneumoniae, a common cause of community-acquired pneumonia. Data from multiple studies indicate that this compound is often more potent than many other macrolides and equally or more effective than fluoroquinolones and tetracyclines.

Comparative In Vitro Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness. The following tables summarize the MIC values for this compound and other antibiotics against M. pneumoniae isolates from various studies. A lower MIC value indicates greater potency.

AntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
This compound ≤0.00024 - 0.00097 0.00097 0.00097 [1][2]
Azithromycin≤0.00024 - 0.000480.000480.00048[1]
Clarithromycin≤0.00024 - 0.00190.000970.0019[1]
Erythromycin≤0.00024 - 0.00190.000480.0019[1]
Roxithromycin≤0.00024 - 0.00390.00190.0039[1]
Josamycin0.0078 - 0.06250.03120.0625[1]
Minocycline0.0625 - 0.50.250.25[1]
Levofloxacin0.125 - 0.50.250.5[1]
AntibioticMIC Range (μg/mL)MIC₉₀ (μg/mL)Reference
This compound ≤0.015 ≤0.015 [3]
Erythromycin A≤0.015≤0.015[3]
Roxithromycin≤0.015≤0.015[3]
Clarithromycin≤0.015≤0.015[3]
Azithromycin≤0.015≤0.015[3]
Dirithromycin≤0.015-0.030.03[3]
Josamycin0.03-0.060.06[3]
Spiramycin0.25-11[3]
Levofloxacin0.5-11[3]
Ofloxacin1-22[3]
Doxycycline0.12-0.250.25[3]

Experimental Protocols

The in vitro activity of this compound and other antimicrobial agents is primarily determined using the broth microdilution method. This standard procedure allows for the determination of the minimum inhibitory concentration (MIC) of an antibiotic against a specific bacterium.

Broth Microdilution Method for Mycoplasma pneumoniae
  • Isolate Preparation: Clinical isolates of Mycoplasma pneumoniae are obtained from patient samples. The isolates are then cultured in a specialized mycoplasma broth medium.

  • Inoculum Preparation: A standardized inoculum of each M. pneumoniae isolate is prepared to a specific concentration, typically 10⁴ to 10⁵ color-changing units (CCU)/mL.

  • Antibiotic Dilution: A series of twofold dilutions of each antibiotic to be tested is prepared in microtiter plates.

  • Inoculation: Each well of the microtiter plates containing the diluted antibiotics is inoculated with the prepared bacterial suspension.

  • Incubation: The inoculated plates are incubated at 37°C in a suitable atmosphere (e.g., ambient air or 5% CO₂) for a period sufficient for bacterial growth to be visible in the control wells (typically 3-5 days for M. pneumoniae).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria. This is often indicated by the absence of a color change in the broth medium, which contains a pH indicator that changes color with bacterial metabolism.

Mechanism of Action and Resistance

This compound, like macrolides, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[4] However, ketolides have a distinct binding mechanism that allows them to be effective against many macrolide-resistant strains.[5] The primary mechanism of macrolide resistance in Mycoplasma pneumoniae is a point mutation in domain V of the 23S rRNA gene.[4][6] The most common mutations occur at positions A2063G and A2064G.[7][8]

cluster_workflow Experimental Workflow for MIC Determination Isolates Mycoplasma pneumoniae Clinical Isolates Culture Culture in Mycoplasma Broth Isolates->Culture Inoculum Prepare Standardized Inoculum Culture->Inoculum Inoculate Inoculate Plates Inoculum->Inoculate Plates Prepare Antibiotic Dilution Plates Plates->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read Read MIC Values Incubate->Read

Workflow for determining Minimum Inhibitory Concentration (MIC).

cluster_pathway This compound Mechanism of Action and Resistance This compound This compound Ribosome Bacterial 50S Ribosome (23S rRNA) This compound->Ribosome Binds to Domain V and II Inhibition Inhibition This compound->Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition->Protein_Synthesis Blocks Resistance Macrolide Resistance Mutation 23S rRNA Gene Mutation (e.g., A2063G) Resistance->Mutation is caused by Mutation->Ribosome Alters Binding Site

Mechanism of action of this compound and resistance in M. pneumoniae.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Telithromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of the ketolide antibiotic, telithromycin. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Improper disposal of antibiotic waste can contribute to the development of antimicrobial resistance and environmental contamination.

Core Principles of this compound Waste Management

All forms of this compound waste, including pure compound, stock solutions, and contaminated laboratory materials, should be managed as hazardous chemical waste.[1][2] Do not dispose of this compound down the drain or in regular trash.[1] Cross-contamination with other waste streams must be avoided.

Personal Protective Equipment (PPE)

When handling this compound waste, appropriate personal protective equipment (PPE) must be worn. This includes, but is not limited to:

  • Chemical-resistant gloves

  • Safety goggles

  • Lab coat

Step-by-Step Disposal Procedures

1. Segregation and Collection:

  • Solid this compound Waste:

    • Collect unused or expired pure this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a dedicated, clearly labeled, leak-proof hazardous waste container.

    • The container should be compatible with chemical waste and have a secure lid.

  • Liquid this compound Waste:

    • Collect all this compound stock solutions and other liquid preparations in a dedicated, clearly labeled, leak-proof, and shatter-resistant hazardous waste container.

    • Do not mix with other chemical waste streams unless compatibility has been verified.

  • Contaminated Sharps:

    • All sharps (e.g., needles, syringes, Pasteur pipettes) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.

2. Labeling:

  • All waste containers must be clearly and accurately labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The specific contents (e.g., "this compound solid waste," "this compound in DMSO solution")

    • Accumulation start date

    • Principal Investigator's name and contact information

3. Storage:

  • Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

  • Storage duration should be in accordance with institutional and local regulations.

4. Disposal:

  • Arrange for the pickup and disposal of this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not attempt to treat or neutralize this compound waste through chemical means without a validated protocol and approval from your institution's safety office. Currently, there are no widely established and validated chemical deactivation protocols for this compound in a standard laboratory setting.

Quantitative Data Summary

ParameterValueSource
Chemical Deactivation No validated protocol available for laboratory-scale disposal.N/A
Autoclaving Efficacy Not confirmed for this compound. Some antibiotics are heat-stable.[1]

Experimental Protocols

No validated experimental protocols for the chemical deactivation of this compound for disposal purposes were identified. The recommended procedure is collection and disposal via a licensed hazardous waste facility.

This compound Disposal Workflow

Telithromycin_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage_disposal Storage & Disposal Solid_Waste Solid this compound Waste (powder, contaminated PPE) Solid_Container Labeled, Leak-proof Solid Hazardous Waste Container Solid_Waste->Solid_Container Collect Liquid_Waste Liquid this compound Waste (stock solutions, media) Liquid_Container Labeled, Leak-proof, Shatter-resistant Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Collect Sharps_Waste Contaminated Sharps (needles, pipettes) Sharps_Container Labeled, Puncture-resistant Sharps & Hazardous Waste Container Sharps_Waste->Sharps_Container Collect Storage Designated Secure Secondary Containment Area Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage Disposal Contact EHS for Pickup by Licensed Hazardous Waste Vendor Storage->Disposal Arrange Pickup

Caption: Workflow for the proper segregation, containment, and disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Telithromycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with potent compounds like Telithromycin, a ketolide antibiotic, adherence to strict safety protocols is non-negotiable. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure risk and prevent environmental contamination.

Personal Protective Equipment (PPE) for Handling this compound

Consistent and correct use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.

Protection TypeRequired PPESpecifications and Use Cases
Respiratory NIOSH-approved Respirator (e.g., N95 or higher)Mandatory for all procedures involving open handling of the powder, especially weighing and transferring. A full-face respirator may be required for high-risk procedures or in case of a spill.[1][2]
Eye & Face Safety Goggles and Face ShieldSafety goggles are required at all times in the laboratory. A face shield should be worn over safety goggles during powder handling to protect against splashes and airborne particles.[1][3]
Hand Double Gloving with Chemical-Resistant GlovesWear two pairs of nitrile or neoprene gloves. The outer glove should be removed immediately after handling the compound, and the inner glove should be removed upon leaving the designated work area. Change gloves frequently.[1][4]
Body Disposable, Low-Permeability Gown or Lab Coat with Long SleevesA disposable gown with a solid front and tight-fitting cuffs is preferred to prevent contamination of personal clothing. If a reusable lab coat is used, it should be laundered regularly and not worn outside the lab.[1]
Foot Shoe CoversShoe covers may be necessary when working with larger quantities or in the event of a spill.[1]

Operational Plan for Safe Handling

Adherence to the following step-by-step procedures is crucial for minimizing exposure during routine laboratory operations involving this compound.

1. Preparation and Engineering Controls:

  • All handling of powdered this compound must be conducted within a certified chemical fume hood or other approved containment device, such as a ventilated balance enclosure (VBE).[1]

  • Ensure all necessary PPE is readily available and in good condition before commencing work.

  • The work area should be clean and uncluttered.

2. Weighing and Transferring:

  • Place a lidded container on the balance and tare it.[1]

  • Carefully transfer the desired amount of this compound powder to the container within the fume hood or VBE.[1]

  • Securely close the lid of the container.[1]

  • Place the closed container back on the balance to record the weight.[1]

3. Solution Preparation:

  • All procedures for creating a stock solution from the powdered agent must be performed within a chemical fume hood.[1]

  • Slowly add the solvent to the container with the this compound powder to avoid aerosolization.

  • Ensure the container is tightly sealed after the solution is prepared.

4. Post-Handling Procedures:

  • Wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.

  • Remove the outer pair of gloves immediately after handling the compound and dispose of them in the designated hazardous waste container.[1]

  • Remove the inner pair of gloves upon leaving the designated work area.[1]

  • Wash hands thoroughly with soap and water after removing all PPE.[3][4]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential harm to aquatic life.[5]

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, gowns, shoe covers, and cleaning materials, must be considered hazardous waste.

  • Containerization: Place all contaminated waste into a designated, clearly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[3][5] Do not let the product enter drains, other waterways, or soil.[3]

  • Unused Product: For unused or expired this compound, consult your institution's environmental health and safety office for guidance on proper disposal procedures. General guidance for pharmaceutical waste disposal suggests mixing the substance with an undesirable material like cat litter or coffee grounds, placing it in a sealed container, and then disposing of it in the trash, but institutional policies for hazardous materials should be followed.[6][7]

Safe Handling and Disposal Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Prepare Containment Area (Fume Hood/VBE) prep1->prep2 handle1 Weigh this compound in Containment prep2->handle1 handle2 Prepare Solution in Containment handle1->handle2 post1 Decontaminate Work Area and Equipment handle2->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Contaminated Waste post2->disp1 disp2 Package and Label Hazardous Waste disp1->disp2 disp3 Dispose via Approved Waste Stream disp2->disp3

A workflow for the safe handling and disposal of this compound.

References

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